Tiotropium Bromide Monohydrate
Descripción
Tiotropium Bromide Monohydrate is the monohydrate bromide salt form of tiotropium, a quaternary ammonium derivative of atropine and a long-acting muscarinic receptor antagonist, with bronchodilating activity. Upon inhalation, tiotropium binds to and blocks mainly muscarinic M3 receptors located on smooth muscle cells, thereby preventing smooth muscle contraction.
TIOTROPIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 4 investigational indications.
See also: Tiotropium (has active moiety) ... View More ...
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-KFEMZTBUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904820 | |
| Record name | Tiotropium bromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139404-48-1, 411207-31-3 | |
| Record name | Tiotropium bromide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiotropium Bromide Monohydrate: A Technical Guide to its Mechanism of Action at the M3 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) utilized as a first-line maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[1][2] Its therapeutic efficacy is rooted in its potent and sustained antagonism of the M3 muscarinic acetylcholine (B1216132) receptor (M3R) located on airway smooth muscle cells and submucosal glands.[1] This guide provides a detailed examination of the molecular interactions, signaling pathways, binding kinetics, and experimental methodologies relevant to Tiotropium's action on the M3 receptor, offering a comprehensive resource for researchers in pharmacology and drug development.
Molecular Mechanism of Action
Tiotropium functions as a competitive antagonist at muscarinic receptors, meaning it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site.[3] While it displays similar high affinity for all five muscarinic receptor subtypes (M1-M5), its clinical efficacy and prolonged duration of action are attributed to its unique kinetic properties, particularly at the M3 receptor.[2][4]
The primary mechanism involves the blockade of ACh-induced M3 receptor activation on airway smooth muscle.[3] This inhibition prevents the downstream signaling cascade that leads to bronchoconstriction and mucus secretion, resulting in bronchodilation.[1][3]
Binding Characteristics and Kinetic Selectivity
A defining feature of Tiotropium is its exceptionally slow dissociation from the M3 receptor.[5] This "kinetic selectivity" is the cornerstone of its long-acting, once-daily dosing profile.[3][5] Tiotropium dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[4][5] This is clinically significant because antagonism of presynaptic M2 autoreceptors can paradoxically increase ACh release, potentially counteracting the bronchodilatory effect. Tiotropium's faster dissociation from M2 receptors minimizes this effect, enhancing its therapeutic window.[6]
Recent molecular dynamics simulations and pharmacological studies suggest a more complex binding model. It is proposed that Tiotropium has two distinct binding sites on the M3 receptor: the high-affinity orthosteric site (the primary ACh binding site) and a secondary, lower-affinity allosteric site in the extracellular vestibule.[7][8] Binding to this allosteric site is thought to physically prevent ACh from accessing the orthosteric pocket, contributing to an "insurmountable" antagonism that is not easily overcome by increasing concentrations of agonist.[7] This dual-site binding, combined with slow dissociation kinetics, may explain its prolonged and robust bronchoprotective effects.[7]
M3 Receptor Signaling Pathway
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[9][10] Tiotropium's antagonism blocks the initiation of this entire cascade at the receptor level.
The canonical M3R signaling pathway proceeds as follows:
-
Agonist Binding: Acetylcholine (ACh) binds to the M3 receptor.
-
Gq Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. The Gαq subunit dissociates, carrying GTP.[10]
-
PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[10][11]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]
-
Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10][13]
-
PKC Activation & Contraction: The elevated cytosolic Ca²⁺ levels, along with DAG, activate Protein Kinase C (PKC) and other calcium-dependent pathways, ultimately leading to the phosphorylation of myosin light chains and smooth muscle contraction (bronchoconstriction).[11]
Caption: Tiotropium blocks ACh activation of the M3R-Gq-PLC signaling cascade.
Quantitative Pharmacological Data
The binding affinity and dissociation rates of Tiotropium have been characterized in various studies. These parameters underscore its potency and long duration of action.
| Parameter | Receptor | Species | Value | Reference |
| Dissociation Half-Life (t½) | Human M3 | Recombinant | 46.2 minutes (physiol. conditions) | [14] |
| Human M3 | Recombinant | 34.7 hours (non-physiol. conditions) | [6] | |
| Human M2 | Recombinant | 3.6 hours (non-physiol. conditions) | [6] | |
| Potency Comparison | Human Lung Muscarinic Receptors | Human | ~10x more potent than ipratropium | [4][5] |
Note: Dissociation rates are highly dependent on assay conditions (e.g., temperature, buffer composition). Studies under more physiological conditions report faster, more clinically relevant dissociation rates, though the principle of slow dissociation relative to other antagonists remains.[14]
Experimental Protocols
Characterizing the interaction of compounds like Tiotropium with the M3 receptor involves a suite of in-vitro pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of an unlabeled compound (Tiotropium) by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.
-
Objective: To determine the inhibition constant (Ki) of Tiotropium at the M3 receptor.
-
Materials:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human M3 receptor (e.g., CHO-M3 cells) or from tissue homogenates (e.g., lung).[15][16]
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-Methylscopolamine ([³H]NMS).[14][15]
-
Test Compound: Tiotropium bromide monohydrate at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).[17]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[12][16]
-
-
Methodology:
-
Assay Setup: In a 96-well plate, combine the M3 receptor membrane preparation, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of Tiotropium.[16]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[12][16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.[12]
-
Washing: Wash filters with ice-cold buffer to remove any non-specifically trapped radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Tiotropium to generate a competition curve. The IC50 (concentration of Tiotropium that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[18]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (Calcium Flux)
This assay measures the functional consequence of M3 receptor activation (or inhibition) by monitoring changes in intracellular calcium concentration.
-
Objective: To determine the functional potency (IC50) of Tiotropium in blocking agonist-induced calcium mobilization.
-
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human M3 receptor (e.g., CHO-M3, HEK-293).[11][19]
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fura-2 AM, Fluo-4 AM, or a commercial kit (e.g., FLIPR Calcium Assay Kit).[19][20]
-
Agonist: A muscarinic agonist such as Acetylcholine, Carbachol, or Oxotremorine.[13][19]
-
Test Compound: this compound.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3).[19]
-
-
Methodology:
-
Cell Plating: Plate the M3R-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye, which enters the cells.[19]
-
Antagonist Pre-incubation: Add varying concentrations of Tiotropium to the wells and incubate for a defined period to allow receptor binding.[18]
-
Agonist Stimulation: Place the plate in the fluorescence reader. Inject a fixed concentration of the muscarinic agonist (typically an EC80 concentration to ensure a robust signal) into the wells.
-
Signal Detection: Measure the fluorescence intensity over time. Agonist binding to unblocked M3 receptors will cause a rapid increase in fluorescence as intracellular calcium levels rise.[20]
-
Data Analysis: The peak fluorescence response (or area under the curve) is measured for each well. Plot the response against the log concentration of Tiotropium to determine its IC50 value for functional inhibition.[18]
-
Caption: Competitive antagonism at the M3 receptor binding site.
Conclusion
Tiotropium bromide's mechanism of action at the M3 receptor is a paradigm of modern antagonist pharmacology, defined by high affinity and exceptionally slow dissociation kinetics. This "kinetic selectivity" for M3 over M2 receptors, potentially augmented by a dual-site binding mechanism, results in potent, safe, and sustained bronchodilation. A thorough understanding of its interaction with the M3R signaling pathway and the application of robust in-vitro assays are critical for the discovery and development of next-generation respiratory therapeutics.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. atsjournals.org [atsjournals.org]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 20. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Tiotropium Bromide Monohydrate: A Deep Dive into Receptor Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of Tiotropium Bromide Monohydrate, a long-acting muscarinic antagonist (LAMA) pivotal in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] This document will delve into the molecular interactions of Tiotropium with its target receptors, present quantitative binding and kinetic data, detail the experimental methodologies used to obtain this data, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a quaternary ammonium (B1175870) derivative and a non-selective antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[2] Its therapeutic efficacy in respiratory diseases stems from its prolonged blockade of M3 muscarinic receptors on airway smooth muscle cells, leading to bronchodilation.[1][2][3] A key characteristic of Tiotropium is its kinetic selectivity, exhibiting a much slower dissociation from M1 and M3 receptors compared to M2 receptors, which contributes to its long duration of action and favorable safety profile.[4][5][6]
Receptor Binding Affinity and Kinetics
The interaction of Tiotropium with muscarinic receptors is characterized by high affinity and slow dissociation kinetics, particularly at the M3 receptor subtype. This section summarizes the quantitative data gathered from various in vitro studies.
Binding Affinity
Tiotropium demonstrates high-affinity binding to human muscarinic receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Tiotropium Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Source |
| M1 | ~0.14 - 0.3 | Ipratropium | ~1.5 | |
| M2 | ~0.3 - 0.6 | Ipratropium | ~2.0 | |
| M3 | ~0.08 - 0.2 | Ipratropium | ~1.0 |
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptors.
Dissociation Kinetics
The prolonged duration of action of Tiotropium is primarily attributed to its slow dissociation from the M1 and M3 receptors. The dissociation half-life (t1/2) quantifies the time it takes for half of the drug-receptor complexes to break apart.
| Receptor Subtype | Tiotropium Dissociation Half-life (t1/2) | Reference Compound | Reference Compound Dissociation Half-life (t1/2) | Source |
| M1 | ~14.6 hours | Ipratropium | ~0.11 hours | |
| M2 | ~3.6 hours | Ipratropium | ~0.035 hours | |
| M3 | ~34.7 hours | Ipratropium | ~0.26 hours |
Table 2: Dissociation Half-life (t1/2) of this compound from Human Muscarinic Receptors.
This kinetic selectivity for M3 over M2 receptors is clinically significant. The faster dissociation from M2 autoreceptors on presynaptic cholinergic nerve endings minimizes the potential for increased acetylcholine release, which could counteract the bronchodilatory effect.[6]
Signaling Pathways
Tiotropium exerts its pharmacological effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking the downstream signaling cascades that lead to bronchoconstriction and mucus secretion.
Acetylcholine-Mediated Bronchoconstriction
In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction and bronchoconstriction.
Acetylcholine signaling pathway leading to bronchoconstriction.
Tiotropium's Mechanism of Action
Tiotropium acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and initiating the signaling cascade described above. This inhibition leads to the relaxation of airway smooth muscle, resulting in bronchodilation.
Tiotropium's antagonistic action at the M3 receptor.
Experimental Protocols
The determination of Tiotropium's binding affinity and kinetics relies on robust in vitro assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay for Affinity Determination (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of Tiotropium for muscarinic receptors.
4.1.1. Materials
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, or M3 muscarinic receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine or another high-affinity muscarinic antagonist at a high concentration (e.g., 1 µM).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
4.1.2. Procedure
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer to the desired protein concentration (typically 10-50 µ g/well ), determined by a protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]-NMS), and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Competition Binding: A range of concentrations of Tiotropium, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
4.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Tiotropium concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Tiotropium that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay.
Dissociation Kinetics Assay
This protocol describes a method to determine the dissociation rate (koff) and half-life (t1/2) of Tiotropium from muscarinic receptors.
4.2.1. Materials
-
Same materials as in the radioligand binding assay.
-
A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM Atropine) to prevent re-binding of the radioligand.
4.2.2. Procedure
-
Association Phase: Incubate the cell membranes with the radioligand ([3H]-NMS) at a concentration near its Kd for a sufficient time to reach equilibrium, as determined in association kinetic experiments.
-
Initiation of Dissociation: At time zero, initiate dissociation by adding a large excess of the non-radiolabeled antagonist (e.g., Atropine) to the incubation mixture. This prevents the re-association of the dissociated radioligand.
-
Time Course Measurement: At various time points after the addition of the non-radiolabeled antagonist, terminate the reaction for a set of triplicate wells by rapid filtration and washing, as described in the binding assay protocol.
-
Counting: Measure the radioactivity remaining on the filters at each time point using a liquid scintillation counter.
4.2.3. Data Analysis
-
Plot the specific binding (in cpm or fmol/mg protein) against time.
-
Fit the data to a one-phase exponential decay model using non-linear regression analysis. The equation for this model is: B(t) = B0 * e(-koff * t), where B(t) is the binding at time t, B0 is the binding at time zero, and koff is the dissociation rate constant.
-
Calculate the dissociation half-life (t1/2) from the dissociation rate constant using the formula: t1/2 = ln(2) / koff.
Conclusion
This compound's unique receptor binding profile, characterized by high affinity for all muscarinic subtypes but with markedly slow dissociation from M1 and M3 receptors, underpins its long-acting bronchodilator effect. This kinetic selectivity for M3 over M2 receptors likely contributes to its favorable therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of muscarinic receptor antagonists, which is crucial for the development of new and improved therapies for obstructive airway diseases. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the molecular pharmacology of Tiotropium for researchers and drug development professionals.
References
- 1. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding and competition assays [bio-protocol.org]
- 5. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.usm.my [eprints.usm.my]
An In-depth Technical Guide to the Chemical and Physical Properties of Tiotropium Bromide Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiotropium (B1237716) Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) that serves as a cornerstone in the maintenance therapy of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[1] Its efficacy lies in its ability to induce bronchodilation by blocking muscarinic receptors in the airways.[1] This technical guide provides a comprehensive overview of the essential chemical and physical properties of Tiotropium Bromide Monohydrate, offering valuable data and methodologies for researchers and professionals in drug development.
Chemical Properties
This compound is a quaternary ammonium (B1175870) compound with a complex heterocyclic structure.[2]
| Property | Value | Reference |
| Chemical Name | (1α,2β,4β,5α,7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | [2] |
| Molecular Formula | C₁₉H₂₂BrNO₄S₂·H₂O | |
| Molecular Weight | 490.43 g/mol | |
| CAS Number | 139404-48-1 | [3] |
| Appearance | White to yellowish-white crystalline powder | [2] |
Physical Properties
The physical characteristics of this compound are crucial for its formulation and delivery as an inhaled medication.
| Property | Value | Reference |
| Melting Point | Decomposes between 225°C and 235°C | [2] |
| Solubility | - Freely soluble in dimethyl sulfoxide- Soluble in methanol- Sparingly soluble in water (approx. 2.5% w/v)- Practically insoluble in methylene (B1212753) chloride | [2] |
| Partition Coefficient (Log P) | -2.25 (apparent partition coefficient at pH 7.4) | [2] |
| pKa | As a quaternary ammonium salt, it has no ionisable functional groups. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
| Technique | Key Data |
| Infrared (IR) Spectroscopy | Characteristic bands at approximately 3570, 3410, 3105, 1730, 1260, 1035, and 720 cm⁻¹ |
| ¹H NMR Spectroscopy | Spectra are available for tiotropium bromide and its hydrate (B1144303) form.[4][5] |
| ¹³C NMR Spectroscopy | Spectral data is available for tiotropium bromide. |
| Mass Spectrometry (MS) | The parent ion of tiotropium has a mass-to-charge ratio (m/z) of 392.0.[6] |
Crystallographic Data
Tiotropium Bromide can exist in different solid-state forms, including an anhydrous form and a monohydrate. The monohydrate is the form typically used in pharmaceutical formulations.
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Polymorphism | Anhydrous and monohydrate forms have been identified.[7] |
Mechanism of Action and Signaling Pathway
Tiotropium Bromide is a potent and long-acting antagonist of muscarinic receptors (M₁ to M₅).[8] Its therapeutic effect in respiratory diseases is primarily mediated through the blockade of M₃ receptors on airway smooth muscle cells, leading to bronchodilation.[1][8] It exhibits kinetic selectivity, dissociating slowly from M₁ and M₃ receptors and more rapidly from M₂ receptors.[5]
Caption: Signaling pathway of Tiotropium Bromide in airway smooth muscle cells.
Experimental Protocols
Melting Point Determination (Capillary Method)
A standard method for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus with a heating block and thermometer/temperature probe.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-4 mm in height.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.
Caption: Workflow for melting point determination.
High-Performance Liquid Chromatography (HPLC) for Assay
A common analytical technique for determining the purity and concentration of this compound. The following is a representative method.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of a buffer solution (e.g., disodium (B8443419) hydrogen phosphate (B84403) with an ion-pairing agent like decane (B31447) sulfonic acid, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: Typically 1.0 to 1.5 mL/min.[10]
-
Detection: UV spectrophotometry at a wavelength of approximately 230-240 nm.[9][10]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]
Procedure:
-
Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent.
-
Sample Preparation: A sample of the substance to be analyzed is accurately weighed and dissolved in the same diluent to a known concentration.
-
Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Quantification: The peak area of Tiotropium in the chromatogram of the sample is compared to the peak area of the standard to determine the concentration and purity.
Caption: Workflow for HPLC assay of Tiotropium Bromide.
Conclusion
This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for scientists and researchers. The presented data and methodologies are essential for the ongoing development, formulation, and quality control of this important respiratory medication. The provided diagrams offer a clear visualization of the compound's mechanism of action and standard analytical workflows.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H24BrNO5S2 | CID 11431811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tiotropium bromide hydrate(411207-31-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104341413A - Anhydrous tiotropium bromide new crystal form - Google Patents [patents.google.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Preparation and Evaluation of Mucus-Penetrating Inhalable Microparticles of Tiotropium Bromide Containing Sodium Glycocholate - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Tiotropium Bromide Monohydrate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of tiotropium (B1237716) bromide monohydrate in a variety of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Executive Summary
Tiotropium bromide monohydrate, a long-acting muscarinic antagonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). A comprehensive understanding of its solubility characteristics is paramount for the development of effective and stable pharmaceutical formulations, as well as for designing in vitro and in vivo experimental models. This document provides a compilation of quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the compound's primary signaling pathway.
Solubility Data
The solubility of this compound varies significantly across different common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility Profile | Quantitative Data | Citation(s) |
| Water | Sparingly to slightly soluble | ~2.5% w/v (pH independent) | [1][2] |
| ~5 mg/mL in PBS (pH 7.2) | [3] | ||
| Methanol | Soluble to slightly soluble | ~5% w/v | [1][2][4] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | Up to 100 mg/mL (with heating) | [1][5] |
| 20 mg/mL | [3] | ||
| 98 mg/mL | [6] | ||
| 8 mg/mL (moisture can reduce solubility) | [6] | ||
| Methylene Chloride | Practically insoluble | - | [1][4] |
| Dimethylformamide (DMF) | Soluble | ~10 mg/mL | [3] |
| Ethanol | Soluble (qualitative) | No quantitative data available | [7] |
Note: The terms "freely soluble," "soluble," "sparingly soluble," "slightly soluble," and "practically insoluble" are based on the United States Pharmacopeia (USP) definitions.
Experimental Protocols
Accurate determination of solubility is critical. The following sections outline standardized experimental protocols for determining the equilibrium solubility of this compound.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Volumetric flasks
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: Allow the suspension to settle for a specified period (e.g., 24 hours) at the same constant temperature to allow for the sedimentation of undissolved solids.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of tiotropium bromide in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Analytical Quantification Methods
3.2.1 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a precise and accurate method for quantifying tiotropium bromide.
-
Column: C18, 5 µm, 4.6 x 150 mm[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) buffer, pH 3.0) and organic solvents like acetonitrile (B52724) and methanol.[8]
-
Flow Rate: 1.2 mL/min[8]
-
Detection Wavelength: 235 nm[8]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound to generate a calibration curve.
3.2.2 UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.
-
Solvent: Methanol[3]
-
Procedure: A calibration curve should be prepared by measuring the absorbance of a series of standard solutions of this compound at 230 nm. The concentration of the unknown sample can then be determined by interpolating its absorbance from the calibration curve.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Signaling Pathway of Tiotropium Bromide
Tiotropium bromide is a long-acting muscarinic antagonist that exhibits its therapeutic effect by blocking M3 muscarinic receptors on airway smooth muscle cells. This action inhibits acetylcholine-induced bronchoconstriction.
Conclusion
This technical guide provides a centralized resource for understanding the solubility of this compound. The presented data and protocols are intended to facilitate the work of researchers and professionals in the field of drug development and formulation. Adherence to standardized methodologies, such as the shake-flask method coupled with validated analytical techniques, is crucial for obtaining accurate and reproducible solubility data.
References
- 1. Tiotropium bromide, a long acting muscarinic receptor antagonist triggers intracellular calcium signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Tiotropium Bromide Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of tiotropium (B1237716) bromide, with a primary focus on its commercially utilized monohydrate form. Tiotropium bromide, a long-acting anticholinergic bronchodilator, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its efficacy and stability are intrinsically linked to its crystalline structure. This document delves into the known polymorphic and pseudopolymorphic forms of tiotropium bromide, presenting key crystallographic, thermal, and spectroscopic data. Detailed experimental protocols for the preparation and characterization of these forms are also provided to aid in further research and development.
Introduction to the Crystalline Forms of Tiotropium Bromide
Tiotropium bromide is known to exist in multiple solid forms, including a stable monohydrate, various anhydrous polymorphs, and several solvates.[1][2] The commercially available form, marketed as SPIRIVA®, is the crystalline monohydrate.[2][3] The existence of different crystalline forms, or polymorphism, is a critical aspect of pharmaceutical development, as polymorphs can exhibit distinct physicochemical properties such as solubility, stability, and bioavailability.
A 2015 study by Pindelska et al. highlighted potential inaccuracies in previously published crystal structures of tiotropium bromide and its monohydrate.[4][5] Employing a combination of solid-state NMR spectroscopy and quantum mechanical calculations, the authors proposed corrected and more reliable structures.[4][5] While the originally reported crystallographic data is presented in this guide for historical context, it is recommended that researchers consult this more recent work for the most accurate structural information.
Crystallographic Data
The crystalline forms of tiotropium bromide have been primarily characterized by single-crystal and powder X-ray diffraction (XRPD). The monohydrate crystallizes in a monoclinic system, while one of the anhydrous forms has been identified as orthorhombic.
Table 1: Crystallographic Data for Tiotropium Bromide Monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a | 18.0774 Å | [6] |
| b | 11.9711 Å | [6] |
| c | 9.9321 Å | [6] |
| β | 102.691° | [6] |
| Volume | 2096.96 ų | [6] |
Table 2: X-Ray Powder Diffraction (XRPD) Data for this compound
| 2θ (degrees) ± 0.2° |
| 8.9 |
| 11.9 |
| 13.5 |
| 14.8 |
| 16.7 |
| 17.5 |
| 20.3 |
| 23.6 |
| 24.1 |
| 26.9 |
Data obtained from patent literature.
Table 3: X-Ray Powder Diffraction (XRPD) Data for Selected Anhydrous and Solvated Forms of Tiotropium Bromide
| Form Designation | Characteristic Peaks (2θ degrees) ± 0.2° |
| Anhydrous Form I | 8.4, 11.4, 12.7, 13.4, 13.7, 14.5, 15.3, 16.1, 16.6, 17.3, 18.5, 19.3, 19.9, 20.1, 21.9, 22.8, 23.4, 23.8, 24.5, 24.9, 25.7, 26.7, 29.0, 30.3[7] |
| Form 1 | 8.7, 15.3, 15.5, 25.3[2][8] |
| Form 2 | 23.1, 23.6, 24.1, 30.1, 30.3[2][8] |
| Form 3 | 9.82, 10.91, 13.45, 15.34, 17.93, 19.71, 20.90, 21.45[8] |
| Form 6 (hemi-acetic acid solvate) | 27.7, 27.8, 30.3, 30.5[2] |
| Form 7 | 8.8, 9.0, 11.7, 17.7[2] |
| Form 8 (methanolate) | 16.2, 16.5, 28.0, 28.3[2][8] |
| Form 10 | 9.82, 10.88, 13.28, 15.27, 16.39, 17.96, 19.67, 20.71, 21.30[8] |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior, stability, and desolvation processes of tiotropium bromide's various forms.
The DSC thermogram of this compound exhibits a broad endotherm between 50°C and 120°C, corresponding to the loss of water to form the anhydrous compound.[9] A second, sharper endothermic peak is observed at approximately 230°C (±5°C) at a heating rate of 10 K/min, which is attributed to the melting of the substance with decomposition.[9] The exact melting point can vary depending on the heating rate.[9]
TGA of the monohydrate shows a weight loss corresponding to one molecule of water. Various solvated forms, such as the hemi-acetic acid solvate (Form 6) and the methanolate (Form 8), also show characteristic weight losses in their TGA curves.[2]
Table 4: Thermal Analysis Data for Selected Tiotropium Bromide Forms
| Form | Thermal Event (DSC) | Weight Loss (TGA) |
| Monohydrate | Dehydration: 50-120°C; Melting/Decomposition: ~230°C @ 10 K/min[9] | Corresponds to one mole of water[9] |
| Form 2 | - | 0.8% - 2.3% at ~160°C[2][8] |
| Form 6 (hemi-acetic acid solvate) | - | 5.3% - 5.7% at ~160°C[2] |
| Form 7 | - | ~5.2%[2] |
| Form 8 (methanolate) | - | ~5.1%[2][8] |
Polymorphic Transitions and Interrelationships
The different crystalline forms of tiotropium bromide can be interconverted under specific conditions of temperature, solvent, and humidity. The monohydrate is the most stable form under ambient conditions. Anhydrous forms can be obtained by heating the monohydrate.[10] For instance, heating the monohydrate at 80-100°C under vacuum can yield an anhydrous form.[10] Different solvates can be prepared by crystallization from various organic solvents and can, in turn, be used as precursors to obtain other anhydrous forms.
Experimental Protocols
Preparation of Crystalline this compound
This protocol is adapted from patent literature and describes a method for preparing the stable monohydrate form.[11]
-
Dissolution: Add 15.0 kg of tiotropium bromide to 25.7 kg of water in a suitable reaction vessel.
-
Heating: Heat the mixture to 80-90°C and stir at this temperature until a clear solution is formed.
-
Decolorization: Suspend 0.8 kg of activated charcoal (moistened with water) in 4.4 kg of water. Add this suspension to the tiotropium bromide solution.
-
Stirring and Filtration: Stir the mixture for at least 15 minutes at 80-90°C and then filter it through a heated filter into a preheated apparatus.
-
Crystallization: Cool the filtrate to 20-25°C at a controlled rate of 3-5°C per 20 minutes to induce crystallization.
-
Further Cooling: Further cool the suspension to 10-15°C and continue stirring for at least one hour to complete crystallization.
-
Isolation and Washing: Isolate the crystals by filtration. Wash the crystal slurry with cold water (10-15°C) and then with cold acetone (B3395972) (10-15°C).
-
Drying: Dry the obtained crystals at 25°C under a nitrogen stream.
Preparation of Anhydrous Tiotropium Bromide (Form I)
This protocol describes the preparation of a specific anhydrous polymorph from a crude tiotropium bromide starting material using a mixed solvent system.[7]
-
Dissolution: Add 200g of crude tiotropium bromide to a mixed solvent containing 160ml of water and 640ml of acetonitrile.
-
Heating: Heat the mixture until the solid is completely dissolved.
-
Crystallization: Cool the solution to 10-15°C to induce crystallization.
-
Isolation and Drying: Filter the suspension and dry the collected solid at 40°C for 8 hours.
General Workflow for Polymorph Screening
A systematic polymorph screen is essential to identify all accessible crystalline forms of a drug substance. The following diagram illustrates a typical workflow.
Analytical Methodologies
X-Ray Powder Diffraction (XRPD)
-
Instrument: A standard laboratory diffractometer with Cu Kα radiation is typically used. For low concentration samples, synchrotron XRPD offers significantly higher sensitivity and resolution.[12]
-
Sample Preparation: Samples are generally lightly ground and packed into a sample holder.
-
Scan Range: A common 2θ range is from 2° to 40°.
Differential Scanning Calorimetry (DSC)
-
Instrument: A heat-flux DSC instrument.
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.
-
Heating Rate: A typical heating rate is 10 K/min, although lower rates can be used to better resolve thermal events.[9]
-
Atmosphere: A nitrogen purge is commonly used.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A few milligrams of the sample are placed in an open pan.
-
Heating Program: The sample is heated at a constant rate, often 10°C/min, over a defined temperature range.
-
Atmosphere: A nitrogen atmosphere is typically used.
Conclusion
The solid-state landscape of tiotropium bromide is complex, with the monohydrate being the thermodynamically stable and commercially relevant form. A thorough understanding of its various crystalline forms, their interconversion pathways, and their physicochemical properties is paramount for ensuring the quality, stability, and efficacy of tiotropium bromide-containing drug products. This guide provides a foundational understanding and practical methodologies for researchers and developers working with this important active pharmaceutical ingredient. It is strongly recommended to consult the latest literature, particularly regarding the corrected crystal structures, to ensure the most accurate and up-to-date information is being utilized in research and development activities.
References
- 1. This compound | C19H24BrNO5S2 | CID 11431811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1869035B1 - Novel crystalline form of tiotropium bromide and process for preparation thereof - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6777423B2 - Crystalline this compound, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]
- 7. CN104341413A - Anhydrous tiotropium bromide new crystal form - Google Patents [patents.google.com]
- 8. US8163913B2 - Forms of tiotropium bromide and processes for preparation thereof - Google Patents [patents.google.com]
- 9. US6908928B2 - Crystalline this compound, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]
- 10. US8697719B2 - Anhydrate of tiotropium bromide - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiotropium Bromide: A Comprehensive Technical Guide on its Discovery and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiotropium (B1237716) bromide, marketed under trade names such as Spiriva®, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a long-acting muscarinic antagonist (LAMA), its discovery marked a significant advancement in respiratory medicine, offering a once-daily treatment option with a favorable efficacy and safety profile. This technical guide provides an in-depth exploration of the discovery and synthetic pathway of tiotropium bromide, tailored for researchers, scientists, and drug development professionals. It details the historical context of its development, its mechanism of action, and provides a comprehensive overview of its chemical synthesis, including detailed experimental protocols and quantitative data.
Discovery and Development
The development of tiotropium bromide was spearheaded by the pharmaceutical company Boehringer Ingelheim in the 1990s.[2] The impetus for its creation was the need for a long-acting anticholinergic agent that could improve upon the existing short-acting antagonist, ipratropium (B1672105) bromide. Ipratropium, also developed by Boehringer Ingelheim, required administration four times a day, which could affect patient adherence. The goal was to design a molecule with a prolonged duration of action, allowing for a once-daily dosing regimen.
The research effort focused on modifying the structure of ipratropium to enhance its binding affinity and dissociation kinetics at the muscarinic receptors in the airways. This led to the synthesis of tiotropium, a quaternary ammonium (B1175870) compound with a unique kinetic profile. Tiotropium was patented in 1989 and received its first approval for medical use in 2002.[1] The U.S. Food and Drug Administration (FDA) approved Spiriva® HandiHaler® for the treatment of COPD in 2004.[3][4]
Key milestones in the development of tiotropium bromide include extensive preclinical studies to establish its pharmacological profile and safety.[5] These were followed by a series of clinical trials to evaluate its efficacy and safety in humans. The "Understanding Potential Long-Term Impacts on Function with Tiotropium" (UPLIFT) study was a landmark four-year trial that demonstrated the long-term benefits of tiotropium in improving lung function, reducing exacerbations, and enhancing quality of life in patients with COPD.[6][7] Subsequent clinical trials have confirmed its efficacy and safety in various patient populations, including those with asthma.[8]
Mechanism of Action and Signaling Pathway
Tiotropium bromide is a potent and long-acting antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[9] It exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5). In the airways, its therapeutic effects are primarily mediated through the blockade of M3 receptors on smooth muscle cells, leading to bronchodilation.[9]
Acetylcholine, a neurotransmitter released from parasympathetic nerve endings in the airways, binds to M3 receptors, triggering a signaling cascade that results in smooth muscle contraction and bronchoconstriction. Tiotropium bromide competitively inhibits the binding of acetylcholine to these receptors, thereby preventing this contractile response.
A key feature of tiotropium's pharmacodynamics is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, which contributes to its prolonged duration of action of over 24 hours.[5][10] In contrast, it dissociates more rapidly from M2 receptors, which are presynaptic autoreceptors that inhibit further acetylcholine release. This kinetic profile is thought to contribute to its favorable safety profile, as sustained blockade of M2 receptors could potentially lead to increased acetylcholine release and paradoxical bronchoconstriction.
The signaling pathway initiated by acetylcholine binding to M3 receptors and its inhibition by tiotropium bromide is illustrated in the diagram below.
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by tiotropium bromide.
Synthetic Pathway of Tiotropium Bromide
The synthesis of tiotropium bromide is a multi-step process that typically starts from scopine (B3395896), a derivative of the natural alkaloid scopolamine. The core of the synthesis involves the esterification of scopine with di-(2-thienyl)-glycolic acid, followed by the quaternization of the resulting tertiary amine to yield the final product. Several variations of this synthetic route have been reported in the patent literature, aiming to improve yield, purity, and process efficiency.[11]
A common synthetic approach is outlined below:
Step 1: Esterification of Scopine with Di-(2-thienyl)-glycolic acid to form N-demethyltiotropium (Scopine di-(2-thienyl)glycolate)
In this step, scopine is reacted with di-(2-thienyl)-glycolic acid or its methyl ester to form the intermediate N-demethyltiotropium. This reaction is typically carried out in the presence of a coupling agent or a base.
Step 2: Quaternization of N-demethyltiotropium with Methyl Bromide
The tertiary amine of N-demethyltiotropium is then quaternized using methyl bromide to introduce the second methyl group on the nitrogen atom, forming tiotropium bromide.
The overall synthetic workflow is depicted in the following diagram:
Caption: General synthetic workflow for tiotropium bromide.
Quantitative Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of tiotropium bromide, based on various reported methods.
Table 1: Esterification of Scopine to N-demethyltiotropium
| Starting Materials | Key Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Scopine, Methyl di-(2-thienyl)glycolate | Sodium hydride, Toluene | 60-75 °C | 83 | >98 (after recrystallization) | [12] |
| Scopine oxalate (B1200264), Methyl di-(2-thienyl)glycolate | Diethylamine (B46881), Anhydrous potassium carbonate, Toluene | Reflux | High | >99.5 | [12] |
| Scopine, Di-(2-thienyl)acetic acid | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane | Room Temperature, 16h | - | - | [11] |
Table 2: Quaternization of N-demethyltiotropium to Tiotropium Bromide
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| N-demethyltiotropium | Methyl bromide | Acetonitrile/Dichloromethane | Room Temperature | High | - | [13] |
| N-demethyltiotropium | Methyl bromide | Acetonitrile | Room Temperature, 24h | 97.3 | 99.77 | [12] |
| Quaternized scopine ester | Triethylamine, Oxygen-saturated acetonitrile | Room Temperature, 48h | 74 | - | [11] |
Table 3: Purification of Tiotropium Bromide
| Purification Method | Solvents | Conditions | Yield (%) | Purity (%) | Reference |
| Recrystallization | Methanol (B129727)/Acetone (B3395972) | Dissolve in methanol at 45-60°C, add acetone, cool to -10 to 0°C | - | >99.5 | [12] |
| Recrystallization | Water | Heat to 80-90°C, cool slowly | 86 | - | [8] |
| Recrystallization | Acetonitrile/Water (90:10) | Heat to dissolve, cool to 0-5°C | 80 | 99.0 | [13] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of tiotropium bromide.
Synthesis of N-demethyltiotropium
Method A: From Scopine and Methyl di-(2-thienyl)glycolate [12]
-
To a solution of scopine oxalate in an inert solvent, add diethylamine to liberate the free base, scopine.
-
After removal of the diethylamine salt by filtration, add methyl di-(2-thienyl)glycolate and anhydrous potassium carbonate to the scopine solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude N-demethyltiotropium.
-
For further purification, recrystallize the crude product from a suitable solvent such as acetonitrile.
Synthesis of Tiotropium Bromide (Quaternization)[12]
-
Dissolve the purified N-demethyltiotropium in an inert solvent such as acetonitrile.
-
Add a solution of bromomethane (B36050) in an inert solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor for the precipitation of the product.
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., cold acetone) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield crude tiotropium bromide.
Purification of Tiotropium Bromide by Recrystallization[12]
-
Dissolve the crude tiotropium bromide in methanol at a temperature between 45°C and 60°C.
-
Add acetone to the solution while maintaining the temperature.
-
Cool the resulting solution to a temperature between -10°C and 0°C to induce crystallization.
-
Stir the suspension at this temperature for a period of time (e.g., 2 hours) to ensure complete crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with cold acetone.
-
Dry the crystals under vacuum, initially at a lower temperature (e.g., 45-55°C) and then at a higher temperature (e.g., 100-125°C) to remove all residual solvents.
Analytical Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of tiotropium bromide and to quantify any related substances or impurities. A typical method might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 235-240 nm).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the target compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[8]
Conclusion
The discovery and development of tiotropium bromide represent a significant achievement in the field of respiratory medicine, providing a long-acting and effective treatment for patients with COPD and asthma. Its synthesis, while complex, has been optimized over the years to ensure high yield and purity. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of tiotropium bromide, with the aim of serving as a valuable resource for researchers and professionals in the field of drug development. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and innovation in the synthesis and application of this important therapeutic agent.
References
- 1. Results - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Tiotropium in Early-Stage Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ten years of tiotropium: clinical impact and patient perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 11. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
- 12. US8680297B2 - Manufacturing process for tiotropium bromide - Google Patents [patents.google.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
In Vitro Effects of Tiotropium Bromide on Human Airway Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Tiotropium Bromide on human airway smooth muscle cells (HASMCs). Tiotropium Bromide is a long-acting muscarinic antagonist widely used in the management of chronic obstructive pulmonary disease (COPD). Beyond its well-established bronchodilatory effects, emerging in vitro evidence indicates that Tiotropium Bromide directly modulates key cellular processes in HASMCs, including the production of extracellular matrix (ECM) and the regulation of specific signaling pathways. This guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development in respiratory diseases.
Core Findings: Tiotropium's Anti-Remodeling Potential
In vitro studies have demonstrated that Tiotropium Bromide exhibits significant anti-remodeling effects on HASMCs by inhibiting the production of ECM components, which are crucial contributors to the airway wall thickening observed in chronic airway diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the effects of Tiotropium Bromide on HASMCs.
Table 1: Effect of Tiotropium Bromide on Methacholine-Induced Collagen I Expression in HASMCs
| Treatment Condition | Collagen I Protein Expression (Normalized to Control) | Reference |
| Control | 1.00 | [1] |
| Methacholine (10 µM) | Increased | [1] |
| Methacholine (10 µM) + Tiotropium Bromide (10 µM) | Reduced compared to Methacholine alone | [1] |
Note: The referenced study demonstrated a significant reduction in Collagen I protein expression with Tiotropium treatment through Western blot analysis, though specific quantitative fold-change values were not provided in a tabular format.
Table 2: Effect of Tiotropium Bromide on Methacholine-Induced ECM-Related Gene Expression in HASMCs
| Gene | Treatment Condition | Relative mRNA Expression (Normalized to Control) | Reference |
| Collagen I | Methacholine (10 µM) | Increased | [1] |
| Methacholine (10 µM) + Tiotropium Bromide (10 µM) | Reduced compared to Methacholine alone | [1] | |
| Fibronectin | Methacholine (10 µM) | Increased | [1] |
| Methacholine (10 µM) + Tiotropium Bromide (10 µM) | Reduced compared to Methacholine alone | [1] | |
| Versican | Methacholine (10 µM) | Increased | [1] |
| Methacholine (10 µM) + Tiotropium Bromide (10 µM) | Reduced compared to Methacholine alone | [1] |
Note: The referenced study showed a significant decrease in the mRNA abundance of these ECM-related genes with Tiotropium treatment via real-time PCR. Specific fold-change values were presented graphically rather than in a table.
Signaling Pathways Modulated by Tiotropium Bromide
Tiotropium Bromide exerts its effects on HASMCs by modulating key intracellular signaling pathways that regulate cellular processes such as protein synthesis and gene expression.
The β-catenin Signaling Pathway
A primary mechanism by which Tiotropium Bromide inhibits methacholine-induced ECM production in HASMCs is through the inactivation of the β-catenin signaling pathway.[1] Methacholine, a muscarinic agonist, typically promotes the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator. Tiotropium, by blocking the M3 muscarinic receptor, prevents this activation.[1]
Potential Involvement of Other Signaling Pathways
While the β-catenin pathway is a key target, other signaling cascades may also be influenced by Tiotropium in HASMCs. The RhoA/Rho-kinase pathway , which is involved in smooth muscle contraction and gene transcription, is activated by muscarinic M3 receptor stimulation.[2] Although direct in vitro evidence of Tiotropium's effect on the RhoA pathway in HASMCs is still emerging, its antagonism of the M3 receptor suggests a potential for modulation. Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways are known to be involved in HASMC proliferation and inflammation, but further research is needed to clarify the specific effects of Tiotropium on these pathways in this cell type.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the in vitro effects of Tiotropium Bromide on HASMCs, primarily based on the work of Huo et al. (2018).[1]
Human Airway Smooth Muscle Cell (HASMC) Culture
-
Cell Source: Primary HASMCs are isolated from the trachea of lung transplant donors.
-
Culture Medium: Cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: HASMCs are passaged upon reaching 80-90% confluency. Experiments are typically conducted using cells between passages 3 and 6.
-
Serum Starvation: Prior to treatment, cells are serum-starved for 24-48 hours in DMEM without FBS to synchronize the cell cycle.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, HASMCs are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Collagen I, β-catenin, phospho-GSK3β, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Real-Time PCR for mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated HASMCs using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with a SYBR Green master mix and gene-specific primers for the target genes (e.g., Collagen I, Fibronectin, Versican) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.
Conclusion
The in vitro evidence presented in this technical guide highlights the direct effects of Tiotropium Bromide on human airway smooth muscle cells, extending its known mechanism of action beyond simple bronchodilation. By inhibiting the production of extracellular matrix components through the modulation of signaling pathways such as the β-catenin pathway, Tiotropium Bromide demonstrates a potential to mitigate airway remodeling. These findings provide a strong rationale for further investigation into the therapeutic benefits of Tiotropium Bromide in chronic respiratory diseases characterized by structural airway changes. The detailed experimental protocols and visualized signaling pathways offered in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors mediate stimulation of collagen synthesis in human lung fibroblasts | European Respiratory Society [publications.ersnet.org]
An In-depth Technical Guide to the Molecular Interactions of Tiotropium Bromide with Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tiotropium (B1237716) Bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high-affinity binding to all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Its clinical efficacy, particularly in the treatment of chronic obstructive pulmonary disease (COPD), is attributed to its unique kinetic properties, characterized by a prolonged duration of action at M3 receptors located on airway smooth muscle. This guide provides a comprehensive overview of the molecular interactions between Tiotropium and muscarinic receptors, detailing binding affinities, kinetic parameters, key amino acid interactions, and the downstream signaling pathways. Furthermore, it outlines a standard experimental protocol for characterizing these interactions.
Tiotropium Bromide's Interaction with Muscarinic Receptors
Tiotropium is a potent antagonist of all five muscarinic receptor subtypes.[1][2][3] While it displays similar affinity for M1, M2, and M3 receptors, its therapeutic window is largely defined by its kinetic selectivity.[4][5] Tiotropium dissociates very slowly from M1 and M3 receptors, leading to a long duration of action.[1][5][6] In contrast, its dissociation from M2 receptors is significantly faster.[1][6] This kinetic selectivity is clinically advantageous as prolonged blockade of M2 autoreceptors on cholinergic nerve terminals could lead to increased acetylcholine release, counteracting the desired bronchodilatory effect.[4]
Orthosteric and Allosteric Binding Sites
Structural and molecular dynamics studies have revealed that Tiotropium binds to the orthosteric site of muscarinic receptors, the same site that binds the endogenous ligand, acetylcholine.[7] This binding pocket is located within the transmembrane domain of the receptor. Notably, research has also identified a secondary, allosteric binding site for Tiotropium in the extracellular vestibule of the M3 receptor.[7][8] Binding to this allosteric site can prevent acetylcholine from accessing the orthosteric pocket, contributing to the insurmountable nature of Tiotropium's antagonism.[7]
Quantitative Analysis of Tiotropium's Binding
The interaction of Tiotropium with muscarinic receptors has been quantified through various in vitro assays, providing key data on its affinity and kinetics.
Binding Affinity and Kinetic Parameters
The following tables summarize the available quantitative data for Tiotropium Bromide's interaction with human muscarinic receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Dissociation Rate Constant (koff) [min⁻¹] | Dissociation Half-Life (t½) [hours] |
| M1 | Data not readily available | Slow dissociation | Long |
| M2 | Data not readily available | Faster dissociation than M1/M3 | Shorter than M1/M3 |
| M3 | Subnanomolar | 0.0015 ± 0.0002 | > 24 |
| M4 | Data not readily available | Data not readily available | Data not readily available |
| M5 | Data not readily available | Data not readily available | Data not readily available |
Note: Comprehensive quantitative data for all subtypes is not consistently available in the literature. The slow dissociation from M1 and rapid dissociation from M2 are well-established qualitative findings.[1][5][6] The dissociation half-life at the M3 receptor has been reported to be over 24 hours.[7]
Key Amino Acid Interactions
The high-resolution crystal structures of Tiotropium in complex with muscarinic receptors have elucidated the specific amino acid residues crucial for its binding. The orthosteric binding pocket is highly conserved across the five subtypes.[9][10]
| Receptor Subtype | Interacting Amino Acid Residues (in Transmembrane Helices - TM) |
| M1 | Tyr106 (TM3), Tyr404 (TM6), Asn410 (TM6), Tyr434 (TM7) |
| M2 | Highly conserved binding pocket with M1, M3, and M4. |
| M3 | Tyr149 (TM3), Tyr503 (TM6), Asn508 (TM6) , Tyr532 (TM7) |
| M4 | D112 (TM3), Y439 (TM7), Y443 (TM7) |
| M5 | Highly conserved binding pocket. |
A key interaction for Tiotropium's long residence time at the M3 receptor is a hydrogen bond between its hydroxyl group and the asparagine residue N508 in transmembrane helix 6 (TM6).[11][12] This interaction acts as a "snap-lock," significantly slowing the dissociation of the drug.[11][12] The "tyrosine lid" formed by tyrosine residues in TM3, TM6, and TM7 also contributes to trapping the ligand in the binding pocket.[13]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[14] Tiotropium, as an antagonist, blocks the activation of these pathways by acetylcholine.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of the M1 and M4 muscarinic acetylcholine receptors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Standard operating procedure for Tiotropium Bromide in vitro cell assays
Standard Operating Procedure: Tiotropium (B1237716) Bromide In Vitro Cell Assays
Introduction
Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic effect is primarily mediated through the inhibition of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells, leading to muscle relaxation.[2][3][4][5] Tiotropium exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors, which contributes to its prolonged duration of action and favorable safety profile.[6][7][8]
These application notes provide detailed standard operating procedures for key in vitro cell-based assays to characterize the pharmacological and biological activity of Tiotropium Bromide. The protocols are designed for researchers, scientists, and drug development professionals to assess its receptor binding affinity, functional antagonism, and anti-inflammatory properties.
Physicochemical Properties and Compound Handling
Proper handling and preparation of Tiotropium Bromide are critical for reproducible experimental outcomes.
Table 1: Physicochemical and Solubility Data for Tiotropium Bromide
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂BrNO₄S₂ | [9][10] |
| Molecular Weight | 472.42 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble to 20 mM in waterSoluble to 100 mM in DMSO | [9][10] |
| Storage | Store at +4°C | [9][10] |
Stock Solution Preparation:
-
For a 10 mM stock solution in DMSO, dissolve 4.72 mg of Tiotropium Bromide in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Prepare fresh aqueous dilutions from the DMSO stock for each experiment, ensuring the final DMSO concentration in the cell culture medium is ≤ 0.1% to avoid solvent toxicity.
Mechanism of Action: Muscarinic M3 Receptor Antagonism
Tiotropium competitively blocks the M3 muscarinic receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family.[11] This action prevents the binding of acetylcholine (ACh), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Application Note 1: Receptor Binding Affinity Profiling
Objective: To determine the binding affinity (Kᵢ) and selectivity of Tiotropium Bromide for the five human muscarinic receptor subtypes (hM1-hM5) using a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: Tiotropium Bromide (serial dilutions).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
-
Equipment: 96-well plates, cell harvester, scintillation counter.
-
-
Membrane Preparation:
-
Culture CHO-K1 cells to ~90% confluency.
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Homogenize the cell pellet in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and [³H]NMS at a concentration near its Kₔ.
-
Add serial dilutions of Tiotropium Bromide (e.g., 10⁻¹² M to 10⁻⁶ M).
-
For total binding wells, add vehicle (DMSO). For non-specific binding wells, add 1 µM Atropine.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[12]
-
Harvest the plate contents onto glass fiber filters using a cell harvester.
-
Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of Tiotropium Bromide.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Tiotropium Bromide Binding Affinity
Table 2: Representative Binding Affinities and Potencies of Tiotropium Bromide
| Target | Cell Line / Tissue | Assay Type | Value | Reference |
| hM1 Receptor | CHO-K1 | Radioligand Binding | IC₅₀ = 0.1 nM | [12] |
| hM2 Receptor | CHO-K1 | Radioligand Binding | IC₅₀ = 0.2 nM | [12] |
| hM3 Receptor | Human Tissue | Functional Antagonism | IC₅₀ ≈ 0.4 nM | [13] |
| Guinea Pig Trachea | Isolated Tissue | Functional Antagonism | IC₅₀ = 0.17 nM | [9][10] |
Application Note 2: Functional Antagonism Assessment
Objective: To quantify the functional potency of Tiotropium Bromide in inhibiting agonist-induced intracellular calcium mobilization, a key step in smooth muscle contraction.
Experimental Protocol: Calcium Mobilization Assay
-
Materials:
-
Cell Lines: Human Bronchial Smooth Muscle Cells (HBSMC) or CHO-K1 cells stably expressing the hM3 receptor.
-
Agonist: Acetylcholine or Carbachol.
-
Test Compound: Tiotropium Bromide.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence plate reader with an injection module (e.g., FLIPR, FlexStation).
-
-
Assay Procedure:
-
Seed cells in black, clear-bottom 96-well or 384-well plates and grow to confluency.
-
Remove growth medium and load cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.
-
Wash cells gently with assay buffer to remove excess dye.
-
Add serial dilutions of Tiotropium Bromide to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) into the wells.
-
Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, corrected for baseline.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of Tiotropium Bromide.
-
Determine the IC₅₀ value using non-linear regression.
-
Application Note 3: Anti-Inflammatory Effects Evaluation
Objective: To assess the ability of Tiotropium Bromide to inhibit the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from airway cells.
Experimental Protocol: IL-8 Inhibition Assay
-
Materials:
-
Cell Lines: BEAS-2B (human bronchial epithelial cell line) or primary human lung fibroblasts (LFs).[14]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
-
Test Compound: Tiotropium Bromide.
-
Assay Kit: Human IL-8 ELISA kit.
-
Equipment: 24-well or 48-well cell culture plates, ELISA plate reader.
-
-
Assay Procedure:
-
Seed BEAS-2B cells or LFs at a concentration of 5 x 10⁵ cells/mL and culture until they reach ~80% confluency.[14]
-
Pre-treat the cells with various concentrations of Tiotropium Bromide (e.g., >15 pg/mL) for 1-2 hours.[14]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle-only and LPS-only controls.
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the IL-8 standards provided in the ELISA kit.
-
Calculate the IL-8 concentration for each sample based on the standard curve.
-
Determine the percentage inhibition of IL-8 production by Tiotropium Bromide relative to the LPS-only control.
-
Plot the percent inhibition against the log concentration of Tiotropium Bromide to determine the IC₅₀.
-
Data Presentation: Tiotropium Bromide Anti-inflammatory Activity
Table 3: Effective Concentrations of Tiotropium Bromide in Anti-Inflammatory Assays
| Cell Line | Effect Measured | Stimulus | Effective Concentration | Reference |
| BEAS-2B & LFs | Inhibition of IL-8 Production | LPS | > 15 pg/mL | [14] |
| 16HBE & HUVEC | Inhibition of Microparticle Generation | Acetylcholine | 50 pM (complete inhibition) | [15][16] |
| HEp-2 | Decreased RSV Titer & Cytokine Production | RSV Infection | Not specified | [17] |
Studies show that Tiotropium can suppress inflammatory signaling by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases like ERK1/2 and JNK.[14]
References
- 1. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 5. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Tiotropium bromide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tga.gov.au [tga.gov.au]
- 14. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tiotropium inhibits proinflammatory microparticle generation by human bronchial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tiotropium bromide attenuates respiratory syncytial virus replication in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tiotropium Bromide Efficacy in Validated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing validated animal models to assess the efficacy of Tiotropium Bromide, a long-acting muscarinic antagonist for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Introduction
Tiotropium Bromide is a cornerstone therapy for COPD and a valuable add-on treatment for severe asthma.[1][2] Its primary mechanism of action is the competitive and reversible inhibition of acetylcholine (B1216132) at muscarinic M3 receptors in the airway smooth muscles, leading to prolonged bronchodilation.[1][3][4] Preclinical evaluation of Tiotropium Bromide and novel anticholinergic compounds requires robust and reproducible animal models that mimic the key pathophysiological features of these human diseases. This document outlines detailed protocols for three widely accepted rodent models: Cigarette Smoke-Induced COPD, Ovalbumin-Induced Allergic Asthma, and Lipopolysaccharide-Induced Airway Inflammation.
Validated Animal Models for Tiotropium Bromide Efficacy Testing
Several animal models have been validated to study the effects of Tiotropium Bromide on airway inflammation, hyperresponsiveness, and remodeling.[5][6][7] Murine (mice) and guinea pig models are most commonly employed due to their well-characterized immune systems and the availability of research reagents.[8][9]
Table 1: Summary of Validated Animal Models and Key Efficacy Endpoints for Tiotropium Bromide
| Animal Model | Disease Induction | Key Pathophysiological Features | Efficacy Endpoints for Tiotropium Bromide |
| Cigarette Smoke-Induced COPD Model | Chronic exposure to cigarette smoke.[10] | Neutrophilic inflammation, emphysema, airway remodeling, mucus hypersecretion.[8][11] | Reduction in airway resistance, improvement in lung compliance, decreased inflammatory cell influx in BAL fluid, attenuation of emphysematous changes, reduced goblet cell hyperplasia. |
| Ovalbumin-Induced Allergic Asthma Model | Sensitization and challenge with ovalbumin (OVA).[5][12] | Eosinophilic inflammation, airway hyperresponsiveness (AHR), mucus hypersecretion, elevated IgE levels, Th2 cytokine production.[6][12] | Inhibition of AHR, reduction in eosinophil and lymphocyte counts in BAL fluid, decreased mucus production, attenuation of airway remodeling (smooth muscle thickening, collagen deposition).[5][6] |
| Lipopolysaccharide-Induced Airway Inflammation Model | Intratracheal or intranasal administration of lipopolysaccharide (LPS).[11][13][14] | Acute neutrophilic inflammation, pro-inflammatory cytokine release. | Reduction in neutrophil influx into the airways, decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BAL fluid.[7] |
Experimental Protocols
Cigarette Smoke-Induced COPD Model in Mice
This protocol describes the induction of COPD-like characteristics in mice through chronic exposure to cigarette smoke.[15][10]
Materials:
-
Whole-body inhalation exposure system[15]
-
Standard research cigarettes (e.g., 3R4F from the University of Kentucky)[16]
-
C57BL/6 or BALB/c mice (female mice are often more susceptible)[17]
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Exposure Regimen:
-
Place mice in the whole-body exposure chamber.
-
Expose mice to the smoke of four commercial cigarettes with filters daily, with smoke-free intervals of 10 minutes between each cigarette.[15] This procedure is repeated five days a week.[15]
-
The duration of exposure can range from 4 months for the development of airway inflammation and emphysema to 6 months for more advanced disease modeling.[15][18]
-
Control animals are exposed to filtered air under identical conditions.
-
-
Tiotropium Bromide Administration:
-
Tiotropium Bromide can be administered via nebulization or intranasal instillation prior to cigarette smoke exposure on exposure days.
-
-
Efficacy Assessment:
-
Lung Function: Measure airway resistance and compliance using invasive (e.g., FlexiVent) or non-invasive (e.g., plethysmography) techniques.[19][20][21][22]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrates (neutrophils, macrophages) and cytokine levels.[1][23][24]
-
Histopathology: Perfuse and fix lungs for histological analysis of emphysema (mean linear intercept), airway remodeling, and goblet cell hyperplasia.[25][26][27]
-
Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol details the sensitization and challenge of mice with ovalbumin to induce an allergic asthma phenotype.[5][12][28]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
BALB/c mice
-
Nebulizer or aerosol delivery system
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.
-
Control groups receive saline injections and challenges.
-
-
Tiotropium Bromide Administration:
-
Administer Tiotropium Bromide (e.g., intranasally or via nebulization) 30-60 minutes prior to each OVA challenge.
-
-
Efficacy Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the bronchoconstrictor response to increasing doses of methacholine (B1211447) using FlexiVent or plethysmography.[20][21]
-
BAL Fluid Analysis: Quantify eosinophils, lymphocytes, and levels of Th2 cytokines (IL-4, IL-5, IL-13).[7][23]
-
Serum IgE: Measure OVA-specific IgE levels in the serum.
-
Histopathology: Analyze lung sections for peribronchial inflammation, mucus production (PAS staining), and airway remodeling (Masson's trichrome staining for collagen).[25][27][29]
-
Lipopolysaccharide-Induced Airway Inflammation in Mice
This protocol describes the induction of acute neutrophilic airway inflammation using LPS.[11][13][14]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
BALB/c or C57BL/6 mice
Protocol:
-
LPS Instillation:
-
Tiotropium Bromide Administration:
-
Administer Tiotropium Bromide (e.g., via nebulization) 30-60 minutes before or after the LPS challenge.
-
-
Efficacy Assessment (typically 4-24 hours post-LPS):
Mandatory Visualizations
Signaling Pathway of Tiotropium Bromide
Caption: Mechanism of action of Tiotropium Bromide in airway smooth muscle cells.
Experimental Workflow for Ovalbumin-Induced Asthma Model
Caption: Experimental timeline for the ovalbumin-induced allergic asthma model.
Logical Relationship of COPD Pathogenesis and Tiotropium Intervention
Caption: Key pathogenic events in COPD and points of intervention for Tiotropium Bromide.
References
- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scireq.com [scireq.com]
- 4. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Bronchoalveolar Lavage and Lung Tissue Digestion [en.bio-protocol.org]
- 8. Video: Isolation of Mouse Respiratory Epithelial Cells and Exposure to Experimental Cigarette Smoke at Air Liquid Interface [jove.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 13. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. scireq.com [scireq.com]
- 20. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. A leak-free head-out plethysmography system to accurately assess lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 24. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 25. researchgate.net [researchgate.net]
- 26. oatext.com [oatext.com]
- 27. Lung morphometry changes in prevention of airway remodeling by protocatechuic aldehyde in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bot Verification [pharmalegacy.com]
- 29. ronaldschulte.nl [ronaldschulte.nl]
Application Note: Quantification of Tiotropium Bromide Using a Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Tiotropium Bromide in bulk drug and pharmaceutical dosage forms. The described method is specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies.
Introduction
Tiotropium Bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). Accurate quantification of Tiotropium Bromide in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. This document provides a comprehensive protocol for an RP-HPLC method, including detailed experimental procedures, chromatographic conditions, and method validation parameters as per the International Conference on Harmonisation (ICH) guidelines.
Chromatographic Conditions
A reliable separation of Tiotropium Bromide can be achieved using the following chromatographic conditions, compiled from established methods.[1][2]
| Parameter | Condition |
| HPLC System | Waters HPLC with PDA detector or equivalent |
| Column | Kromacil C8 (150mm × 4.6 mm, 5 µm) or Develosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium (B1175870) Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile : Methanol (B129727) (45:30:25, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 235 nm or 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
| Retention Time | Approximately 6.3 minutes for Tiotropium Bromide |
Experimental Protocols
Reagents and Materials
-
Tiotropium Bromide reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium dihydrogen phosphate (NH4H2PO4)
-
Orthophosphoric acid
-
Milli-Q or HPLC grade water
-
Tiotropium Bromide formulation (e.g., Rotacaps)
Preparation of Solutions
Mobile Phase Preparation: Prepare a buffer solution of ammonium dihydrogen phosphate (pH 3.0) by dissolving the salt in water and adjusting the pH with orthophosphoric acid. Mix the buffer, acetonitrile, and methanol in the ratio of 45:30:25 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
Standard Stock Solution Preparation: Accurately weigh and transfer about 10 mg of Tiotropium Bromide reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase can be used as a diluent), sonicate to dissolve, and make up the volume to 100 mL with the diluent to obtain a concentration of 100 µg/mL.
Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to achieve concentrations in the desired linearity range (e.g., 4-57 µg/mL).[3]
Sample Solution Preparation (from Dry Powder Inhaler Capsules):
-
Accurately weigh the contents of 20 capsules to determine the average content weight.
-
Transfer the powder equivalent to a specified amount of Tiotropium Bromide (e.g., 360 µg) into a 10 mL volumetric flask.[3]
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
System Suitability
The system suitability was assessed by injecting the standard solution six times. The acceptance criteria for system suitability are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| %RSD of Peak Areas | Not more than 2.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of Tiotropium Bromide standard solutions at different concentrations. The correlation coefficient should be greater than 0.999.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 4 - 57 | > 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within 98-102%.
| Concentration Level | Mean Recovery (%) |
| 50% | 98.5 - 101.5 |
| 100% | 99.0 - 101.0 |
| 150% | 98.8 - 101.2 |
Precision
The precision of the analytical method was determined by repeatability (intra-day) and intermediate precision (inter-day). The %RSD for the assay results should be not more than 2.0%.
| Precision Type | %RSD |
| Repeatability | < 2.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.026 |
| LOQ | 0.092 |
Stability-Indicating Assay
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Tiotropium Bromide was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the degradation products from the main Tiotropium Bromide peak, indicating its specificity and stability-indicating capability.[1][4][5]
Visualizations
Experimental Workflow
Caption: RP-HPLC workflow for Tiotropium Bromide quantification.
Method Validation Logical Relationship
Caption: Key parameters for analytical method validation.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of Tiotropium Bromide in bulk and pharmaceutical dosage forms. The method is simple, accurate, precise, and stability-indicating, making it a valuable tool for quality control and research and development laboratories.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Tiotropium Bromide and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites, is crucial for drug development and clinical research. Due to its administration via inhalation and subsequent low systemic bioavailability, highly sensitive analytical methods are required for its quantification in biological matrices.[1][2] This document provides detailed application notes and protocols for the detection of tiotropium and its primary metabolites, N-methylscopine and dithienylglycolic acid, in human plasma and urine.
Metabolic Pathway of Tiotropium Bromide
Tiotropium bromide undergoes limited metabolism. The primary metabolic pathway is non-enzymatic cleavage of the ester bond, resulting in the formation of two major metabolites: N-methylscopine and dithienylglycolic acid.[3][4] A minor fraction of tiotropium can be oxidized by cytochrome P450 enzymes (CYP2D6 and CYP3A4) followed by glutathione (B108866) conjugation.[3][4] Due to the limited metabolism, a significant portion of the systemically available drug is excreted unchanged in the urine.
Caption: Metabolic pathway of Tiotropium Bromide.
Quantitative Analysis of Tiotropium in Human Plasma
The following tables summarize the quantitative parameters of various validated LC-MS/MS methods for the determination of tiotropium in human plasma.
Table 1: LC-MS/MS Method Parameters for Tiotropium Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Instrumentation | UPLC-MS/MS | 2D-UHPLC-MS/MS | HPLC-ESI-MS | HPLC/MS/MS |
| Internal Standard | Tiotropium-d3 | Tiotropium-d3 | Benzyltriethylammonium chloride | Clenbuterol |
| Sample Volume | 0.450 mL | 0.500 mL | Not Specified | Not Specified |
| Extraction Method | Solid Phase Extraction (SPE) | Dual-Stage Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Protein Precipitation & LLE |
| LLOQ | 0.20 pg/mL[2] | 0.200 pg/mL | 1.5 pg/mL[1] | 0.500 pg/mL[5] |
| Linearity Range | 0.20-200.00 pg/mL[1] | 0.200-100 pg/mL | 1.5-30 pg/mL[1] | 0.500-50.0 pg/mL[5] |
| Reference | [1][2] | [1] | [5] |
Table 2: Accuracy and Precision Data for Tiotropium Quantification in Human Plasma
| Method | QC Level (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Method 2 | 0.200 (LLOQ) | - | 10.8 | 101.8 | |
| 0.500 | - | 6.4 | 98.2 | ||
| 15.0 | - | 3.1 | 96.4 | ||
| 75.0 | - | 4.0 | 97.5 | ||
| Method 3 | Not Specified | < 10.1 | < 13.6 | Not Specified | [1] |
| Method 4 | Not Specified | < 7.34 | < 7.34 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Quantification of Tiotropium in Human Plasma by UPLC-MS/MS with Solid Phase Extraction
This protocol is based on a highly sensitive method for the determination of tiotropium in human plasma.[2]
1. Materials and Reagents
-
Tiotropium bromide reference standard
-
Tiotropium-d3 (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060)[2]
-
Analytical column (e.g., Reversed-phase C18)
3. Sample Preparation (Solid Phase Extraction)
-
Prepare Calibration Standards and Quality Control (QC) samples: Spike appropriate volumes of tiotropium standard solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.20-200.00 pg/mL) and QC samples.
-
Condition SPE cartridges: Add 1 mL of methanol to the SPE cartridge, followed by 1 mL of water.
-
Load sample: To 450 µL of plasma sample (blank, standard, or QC), add 50 µL of internal standard (tiotropium-d3) working solution. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute tiotropium and the internal standard with 0.5 mL of 50% methanol in water.
-
Inject: Transfer the eluate to an autosampler vial for UPLC-MS/MS analysis.
Caption: Solid Phase Extraction (SPE) workflow for Tiotropium.
4. UPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized to achieve good peak shape and separation.
-
Flow Rate: 0.2 mL/min[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tiotropium: m/z 392.0 → 171.1 (quantifier), 392.0 → 140.1 (qualifier)
-
Tiotropium-d3 (IS): m/z 395.2 → 171.1
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of tiotropium to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the data.
-
Determine the concentration of tiotropium in QC and unknown samples from the calibration curve.
Protocol 2: Proposed Method for Simultaneous Quantification of Tiotropium and its Metabolites in Urine by UPLC-MS/MS
This proposed protocol is designed for the simultaneous analysis of tiotropium and its more polar metabolites, N-methylscopine and dithienylglycolic acid, in urine. Method development and validation would be required.
1. Materials and Reagents
-
Tiotropium bromide, N-methylscopine, and dithienylglycolic acid reference standards
-
Stable isotope-labeled internal standards for each analyte (if available)
-
Human urine
-
Methanol, Acetonitrile, Formic acid (as in Protocol 1)
-
SPE cartridges suitable for polar and non-polar compounds (e.g., mixed-mode or hydrophilic-lipophilic balanced)
2. Instrumentation
-
UPLC-MS/MS system
-
Analytical column suitable for separating compounds with a range of polarities (e.g., HILIC or mixed-mode)
3. Sample Preparation (SPE)
-
Prepare Standards and QCs: Spike urine with standard solutions of tiotropium, N-methylscopine, and dithienylglycolic acid.
-
Sample Pre-treatment: Centrifuge urine samples to remove particulates. Dilute with an appropriate buffer to normalize pH.
-
SPE:
-
Condition a mixed-mode SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash with a weak organic solvent to remove interferences.
-
Elute with a stronger organic solvent, possibly with a pH modifier, to recover all analytes.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Caption: Proposed workflow for urine sample analysis.
4. UPLC-MS/MS Conditions
-
Mobile Phase: A gradient using a combination of aqueous and organic phases with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure retention and good peak shape for all analytes.
-
Ionization Mode: A polarity switching method may be necessary, as dithienylglycolic acid is acidic and may ionize better in negative mode, while tiotropium and N-methylscopine are permanently charged and will be detected in positive mode.
-
MRM Transitions: To be determined by infusing individual standard solutions of each analyte and its internal standard.
Conclusion
The sensitive and robust LC-MS/MS methods described provide a solid foundation for the quantitative analysis of tiotropium in biological matrices. While validated methods for the parent drug are well-established, further development is needed for the simultaneous quantification of its major metabolites, N-methylscopine and dithienylglycolic acid. The proposed protocol for urine analysis offers a starting point for such method development, which will be essential for a comprehensive understanding of the disposition of tiotropium bromide in humans.
References
- 1. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiotropium Bromide in Primary Bronchial Epithelial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary mechanism of action is the inhibition of acetylcholine (B1216132) binding to muscarinic receptors, particularly the M3 subtype, leading to bronchodilation.[1][2] Beyond its effects on smooth muscle, tiotropium exhibits anti-inflammatory and anti-proliferative properties on airway epithelial cells. These application notes provide a detailed protocol for the use of tiotropium bromide in primary human bronchial epithelial cell (HBEC) culture to investigate its effects on cellular processes such as mucin production and inflammatory responses.
Key Applications in Primary Bronchial Epithelial Cell Culture
-
Inhibition of Mucin Production: Tiotropium has been shown to inhibit mucin (MUC5AC) production stimulated by human rhinovirus (HRV) and neutrophil elastase.[3][4][5]
-
Modulation of Inflammatory Responses: It can suppress the production of inflammatory cytokines like IL-8, potentially through the inhibition of NF-κB and MAPK signaling pathways.[6]
-
Reversal of Goblet Cell Metaplasia: Tiotropium can inhibit and even reverse IL-13-induced goblet cell metaplasia.[7]
-
Antiviral Effects: Studies suggest that tiotropium bromide can attenuate the replication of respiratory syncytial virus (RSV) in epithelial cells.[8]
Quantitative Data Summary
The following tables summarize the effective concentrations of tiotropium bromide and its observed effects in primary bronchial epithelial cell cultures from various studies.
| Parameter | Stimulus | Tiotropium Bromide Concentration | Observed Effect | Reference |
| MUC5AC Production | Neutrophil Elastase (5 x 10⁻⁷ M) | 10 nM | Attenuated MUC5AC production (p = 0.007) | [5] |
| MUC5AC Expression | Human Rhinovirus (HRV) | Not specified | Decreased HRV-induced mucin production | [3] |
| Goblet Cell Metaplasia | IL-13 (1 ng/mL) | 10 nM | Prevented IL-13-induced effects by 47-92% | [7] |
| Proinflammatory Microparticle Generation | Acetylcholine | 50 pM | Completely inhibited microparticle generation | [9] |
| IL-8 Production | Lipopolysaccharide (LPS) | >15 pg/mL | Inhibited IL-8 production | [6] |
| Signaling Pathway Component | Stimulus | Tiotropium Bromide Concentration | Observed Effect | Reference |
| NF-κB Activity | Lipopolysaccharide (LPS) | Not specified | Suppressed NF-κB activation | [6] |
| ERK1/2 Phosphorylation | Lipopolysaccharide (LPS) | Not specified | Inhibited ERK1/2 phosphorylation | [6] |
| JNK Phosphorylation | Lipopolysaccharide (LPS) | Not specified | Inhibited JNK phosphorylation | [6] |
| HDAC2 Activity | Lipopolysaccharide (LPS) | 50 pM and 50 µM | Recovered HDAC2 activity | [10] |
Experimental Protocols
Culturing Primary Human Bronchial Epithelial Cells (HBECs)
This protocol is a general guideline for culturing primary HBECs at an air-liquid interface (ALI), a common method to differentiate these cells into a pseudostratified epithelium resembling the in vivo airway.
Materials:
-
Primary Human Bronchial Epithelial Cells
-
Bronchial Epithelial Basal Medium (BEBM) with supplements
-
Collagen-coated permeable supports (e.g., Transwells®)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
Procedure:
-
Coating of Supports: Coat permeable supports with a collagen solution (e.g., 30 µg/ml bovine collagen type I in PBS) and incubate at 37°C for at least 4 hours or overnight. Aspirate the collagen solution and wash with sterile PBS before cell seeding.[11]
-
Cell Seeding: Seed primary HBECs onto the coated supports in BEBM. Culture the cells submerged in the medium until they reach confluence.
-
Establishment of Air-Liquid Interface (ALI): Once confluent, remove the apical medium and continue to feed the cells from the basolateral side only. This establishes the ALI.
-
Differentiation: Maintain the ALI culture for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and goblet cells.
Treatment of HBECs with Tiotropium Bromide
This protocol outlines the steps for treating differentiated HBECs with tiotropium bromide to assess its effects on a specific cellular response.
Materials:
-
Differentiated primary HBEC cultures at ALI
-
Tiotropium bromide stock solution (prepare in a suitable solvent like sterile water or PBS)
-
Stimulating agent (e.g., IL-13, Neutrophil Elastase, LPS, or viral infection)
-
Culture medium
Procedure:
-
Pre-treatment (Optional but Recommended): One hour prior to stimulation, add tiotropium bromide to the basolateral medium at the desired final concentration (e.g., 10 nM).
-
Stimulation: Add the stimulating agent to the apical or basolateral medium, depending on the experimental design. For example, IL-13 is typically added to the basolateral medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours for cytokine measurements, or longer for changes in cell differentiation).
-
Sample Collection:
-
Apical Wash: Collect apical secretions by adding a small volume of PBS to the apical surface, incubating for 10 minutes, and then collecting the wash for analysis (e.g., ELISA for mucin).
-
Cell Lysates: Lyse the cells to extract protein or RNA for analysis (e.g., Western blot for signaling proteins, qPCR for gene expression).
-
Supernatants: Collect the basolateral medium to measure secreted factors (e.g., cytokines).
-
Signaling Pathways and Workflows
Caption: Tiotropium Bromide's Mechanism of Action in Bronchial Epithelial Cells.
Caption: Experimental Workflow for Tiotropium Bromide Treatment of HBECs.
References
- 1. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tiotropium and Fluticasone Inhibit Rhinovirus-Induced Mucin Production via Multiple Mechanisms in Differentiated Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tiotropium inhibits mucin production stimulated by neutrophil elastase but not by IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiotropium attenuates IL-13-induced goblet cell metaplasia of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiotropium bromide attenuates respiratory syncytial virus replication in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium inhibits proinflammatory microparticle generation by human bronchial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiotropium Bromide Improves Neutrophilic Asthma by Recovering Histone Deacetylase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Tiotropium Bromide in Methacholine Challenge Studies in Mice
Introduction
Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for muscarinic M1, M2, and M3 receptors.[1][2] Its therapeutic effect in obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), is primarily mediated through the inhibition of M3 receptors on airway smooth muscle, leading to prolonged bronchodilation.[1][3] In preclinical research, mouse models of allergic asthma are widely utilized to investigate the pathophysiology of the disease and to evaluate the efficacy of novel therapeutics. The methacholine (B1211447) challenge is a standard procedure in these models to assess airway hyperresponsiveness (AHR), a hallmark of asthma.[4] Methacholine, a muscarinic agonist, induces bronchoconstriction, and the degree of this constriction is measured to determine the level of AHR. Tiotropium bromide is frequently used in these studies to investigate the role of cholinergic signaling in AHR and to assess its potential as a therapeutic agent.[5][6] These application notes provide detailed protocols for the use of tiotropium bromide in methacholine challenge studies in mice, along with relevant data and visualizations to guide researchers.
Mechanism of Action
Tiotropium bromide is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that results in muscle contraction and bronchoconstriction.[6] Tiotropium blocks these receptors, thereby preventing acetylcholine- and methacholine-induced bronchoconstriction.[2] While it binds to M1, M2, and M3 receptors, its prolonged clinical efficacy is attributed to its slow dissociation from M1 and M3 receptors.[1]
Experimental Protocols
This section outlines a detailed protocol for inducing an asthma-like phenotype in mice using ovalbumin (OVA), followed by the administration of tiotropium bromide and a methacholine challenge to assess airway hyperresponsiveness.
Ovalbumin-Induced Allergic Asthma Model
This is a commonly used model to induce an allergic airway inflammation and hyperresponsiveness phenotype in mice.[7]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (female, 6-8 weeks old are commonly used)[3]
Protocol:
-
Sensitization:
-
Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in sterile saline for 30 minutes each day.[8] This can be done in a whole-body exposure chamber.
-
Tiotropium Bromide Administration
Tiotropium can be administered via various routes, including intranasal, nebulization, or intratracheal instillation. Nebulization is a common method for preclinical studies.
Materials:
-
Tiotropium bromide solution (prepared fresh)
-
Sterile saline
-
Ultrasonic nebulizer
Protocol:
-
Prepare a stock solution of tiotropium bromide in sterile saline. A common concentration used is 36 µg of tiotropium in 3 mL of saline.[9]
-
Thirty minutes to one hour before each OVA challenge (on days 21-23) and before the methacholine challenge, place the mice in a chamber connected to an ultrasonic nebulizer.
-
Administer the tiotropium bromide aerosol for a specified duration, for instance, 5 minutes.[10]
Methacholine Challenge and Measurement of Airway Hyperresponsiveness
Airway hyperresponsiveness is typically assessed 24 to 48 hours after the final OVA challenge using either invasive (e.g., FlexiVent) or non-invasive (e.g., whole-body plethysmography) methods. The following protocol describes the use of an invasive system for more precise measurements of lung mechanics.
Materials:
-
Methacholine chloride (Sigma-Aldrich)
-
Sterile saline
-
Anesthetic (e.g., a mixture of ketamine and xylazine)
-
Small animal ventilator (e.g., FlexiVent, SCIREQ)
-
Tracheostomy cannula
Protocol:
-
Anesthesia and Tracheostomy:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy and insert a cannula into the trachea. .
-
-
Ventilation:
-
Connect the mouse to a small animal ventilator. A typical setting for mice is a tidal volume of 8 mL/kg, a frequency of 150 breaths/minute, and a positive end-expiratory pressure (PEEP) of 2-3 cm H₂O.[8]
-
-
Baseline Measurement:
-
Allow the mouse to stabilize on the ventilator.
-
Measure baseline respiratory mechanics (e.g., resistance - Rrs, and elastance - Ers).
-
-
Methacholine Administration and AHR Measurement:
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL in sterile saline).[11]
-
Each concentration is typically delivered for a set duration (e.g., 10-20 seconds).
-
Measure respiratory mechanics for 3-5 minutes after each methacholine dose.
-
The peak response at each concentration is recorded.
-
Data Presentation
The following table summarizes quantitative data from studies investigating the effect of tiotropium bromide on methacholine-induced airway hyperresponsiveness in mice.
| Mouse Strain | Asthma Model | Tiotropium Bromide Dose & Route | Methacholine Challenge Details | Key Findings (Quantitative) |
| BALB/c | Ovalbumin (OVA)-induced chronic asthma | 0.1 mM intranasally | Increasing concentrations up to 12.5 mg/mL | Tiotropium treatment significantly reduced respiratory system resistance (Rrs) in response to methacholine in aged mice (9 and 15 months old).[3] |
| C57BL/6 | OVA + Lipopolysaccharide (LPS) to induce neutrophilic asthma | Not specified | Increasing doses of methacholine | Tiotropium treatment significantly attenuated the increase in airway resistance compared to the untreated neutrophilic asthma group.[5] |
| BALB/c | OVA-induced chronic asthma | 36 µg in 3 mL saline via nebulizer for 5 min | Not explicitly a methacholine challenge, but lung function was assessed. | Tiotropium treatment enhanced Peak Inspiratory Flow (PIF) from 2.26 ± 0.03 L/s to 2.29 ± 0.01 L/s and Peak Expiratory Flow (PEF) from 4.66 ± 0.04 L/s to 4.80 ± 0.12 L/s.[9] |
Visualizations
Signaling Pathway of Methacholine-Induced Bronchoconstriction
Caption: Signaling pathway of methacholine-induced bronchoconstriction and its inhibition by tiotropium bromide.
Experimental Workflow
Caption: Experimental workflow for tiotropium bromide in a methacholine challenge study in mice.
References
- 1. Prolonged effect of tiotropium bromide on methacholine-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of Muscarinic Receptors and the Effect of Tiotropium Bromide in Aged Mouse Model of Chronic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiotropium Bromide Has a More Potent Effect Than Corticosteroid in the Acute Neutrophilic Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scireq.com [scireq.com]
Application Notes and Protocols for Tiotropium Bromide Monohydrate Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of Tiotropium (B1237716) Bromide Monohydrate solutions for research applications. Adherence to these guidelines will help ensure solution stability, experimental reproducibility, and the generation of reliable data.
Tiotropium Bromide Monohydrate is a long-acting muscarinic receptor antagonist with high affinity for M1 to M5 receptor subtypes.[1][2][3] It is primarily used in research to investigate cholinergic signaling pathways and their roles in various physiological and pathological processes, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][5]
Data Presentation: Solubility and Stability
Proper dissolution and storage are critical for maintaining the integrity of this compound solutions. The following table summarizes the solubility and stability of this compound in various solvents.
| Solvent | Solubility | Storage Recommendations | Stability |
| DMSO (Dimethyl sulfoxide) | ~20 mg/mL[6] | Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[7] | Stable as a crystalline solid at -20°C for ≥4 years.[6] |
| Dimethylformamide | ~10 mg/mL[6] | Purge with an inert gas.[6] | Similar to DMSO solutions, long-term storage at low temperatures is recommended. |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~5 mg/mL[6] | Not recommended for storage for more than one day.[6] | Aqueous solutions are less stable and should be prepared fresh. |
| Water | Sparingly soluble (~2.5%)[1] | Prepare fresh for immediate use. | Stability is pH-dependent; acidic pH (2.7-3.3) improves stability.[8][9] |
| Methanol | Soluble[1] | Store at low temperatures. | Used in purification and can be a solvent for stock solutions.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (FW: 490.4 g/mol )[1]
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 4.904 mg.
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the compound. For a 10 mM solution, if you weighed 4.904 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for biological experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Biologically compatible aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw the DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced physiological effects.[6]
-
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Use: Use the freshly prepared aqueous solution immediately or within the same day. Do not store aqueous solutions for more than one day.[6]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solution preparation and the signaling pathway of Tiotropium Bromide.
Caption: Experimental workflow for preparing Tiotropium Bromide solutions.
Caption: Tiotropium Bromide's antagonism of the M3 muscarinic receptor signaling pathway.
References
- 1. tga.gov.au [tga.gov.au]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 5. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. WO2021211854A1 - Inhalable formulation of a solution containing tiotropium bromide - Google Patents [patents.google.com]
- 9. WO2016178019A1 - A stable tiotropium nebuliser solution - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Intratracheal Administration of Tiotropium Bromide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intratracheal administration of Tiotropium (B1237716) Bromide in rodent models of respiratory diseases. This document is intended to serve as a practical guide for researchers in the fields of pharmacology, pulmonology, and drug development.
Introduction
Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) widely used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3][4] In addition to its bronchodilatory effects, preclinical studies in rodent models have demonstrated its potential to mitigate airway inflammation and remodeling.[1][5][6][7][8][9] Intratracheal administration is a key method for delivering Tiotropium Bromide directly to the lungs in these models, ensuring targeted delivery and minimizing systemic effects.[10]
Mechanism of Action Signaling Pathway
Tiotropium Bromide exerts its therapeutic effects by blocking the action of acetylcholine on muscarinic receptors, primarily the M3 subtype located on airway smooth muscle cells.[2][4][11] This antagonism prevents the downstream signaling cascade that leads to bronchoconstriction and mucus secretion.
Quantitative Data Summary
The following tables summarize the quantitative effects of intratracheally administered Tiotropium Bromide in various rodent models.
Table 1: Effect of Tiotropium Bromide on Airway Inflammation in Rodent Models
| Rodent Model | Tiotropium Bromide Dose/Concentration | Effect on Inflammatory Cells | Effect on Inflammatory Mediators | Reference |
| Mouse (C57Bl/6) - Cigarette Smoke-Induced COPD | 0.01-0.3 mg/mL (inhalation) | Dose-dependent inhibition of neutrophilic inflammation (IC50: 0.058 mg/mL, max inhibition: 60%) | Dose-dependent reduction of LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, and TNF-α | [1] |
| Mouse (BALB/c) - Ovalbumin-Induced Asthma | 0.1 mM in 50 µL (intranasal) | Significant reduction in total inflammatory cells, eosinophils, and neutrophils in BALF | Significant reduction in Th2 cytokines (IL-4, IL-5, IL-13) and TGF-β1 in BALF | [6][12] |
| Guinea Pig - LPS-Induced COPD | 0.1 mM (nebulized) | Abrogated LPS-induced increase in neutrophils and goblet cells | - | [7][9] |
| Mouse (BALB/c) - Chronic Ovalbumin-Induced Asthma | Not specified | Reduction of inflammatory cells | Reduction of T(H)2 cytokines | [8] |
Table 2: Effect of Tiotropium Bromide on Airway Function and Remodeling in Rodent Models
| Rodent Model | Tiotropium Bromide Dose/Concentration | Effect on Airway Function | Effect on Airway Remodeling | Reference |
| Mouse (C57Bl/6) - Acetylcholine-Induced Bronchoconstriction | 0.01-0.3 mg/mL (inhalation) | Dose-dependent bronchodilation (IC50: 0.045 mg/mL, max bronchodilation: 90%) | - | [1] |
| Mouse (BALB/c) - Ovalbumin-Induced Asthma | 0.1 mM in 50 µL (intranasal) | Significantly abrogated airway hyperresponsiveness (AHR) to serotonin | Significantly decreased goblet cell metaplasia, airway smooth muscle thickness, and airway fibrosis | [6] |
| Guinea Pig - LPS-Induced COPD | 0.1 mM (nebulized) | - | Inhibited the increase in lung hydroxyproline (B1673980) content and airway wall collagen deposition | [7][9] |
| Mouse (BALB/c) - Chronic Ovalbumin-Induced Asthma | Not specified | - | Significantly decreased smooth muscle thickening and peribronchial collagen deposition | [8] |
| Guinea Pig - Antigen-Challenged Asthma Model | 1 µg/kg (insufflated) | Inhibited acetylcholine-induced bronchoconstriction by ~75% at 24h post-administration | - | [13] |
| Mouse - Ovalbumin-Induced Allergic Asthma | Not specified | Enhanced pulmonary function (increased PIF and PEF, decreased IP slope) | Reduced airway remodeling | [14] |
Experimental Protocols
Preparation of Tiotropium Bromide Solution
For experimental use, Tiotropium Bromide can be prepared as a solution or suspension.
-
For Instillation: A common preparation involves dissolving Tiotropium Bromide in a sterile vehicle such as phosphate-buffered saline (PBS) or sterile saline. For instance, a 0.1 mM solution can be prepared in 50 µL of PBS for administration in mice.[8]
-
For Nebulization/Inhalation: Solutions for nebulization are typically prepared in sterile saline at concentrations ranging from 0.01 to 0.3 mg/mL.[1]
Intratracheal Administration Techniques in Rodents
Direct delivery of substances to the lungs can be achieved through several methods. The choice of technique depends on the specific experimental requirements, including the need for precision and the potential for repeated dosing.
This is a minimally invasive technique suitable for mice and rats.[10][15][16]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Angled restraining board
-
Light source (fiber optic or other)
-
Syringe with the prepared Tiotropium Bromide solution
-
Catheter or blunt needle (gavage needle) of appropriate size (e.g., 20 gauge for mice, 14 gauge for rats)[17]
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Position the animal in a supine position on an angled board (approximately 45-60 degrees).[10][18]
-
Gently pull the tongue to one side to open the oral cavity.
-
Use a light source to transilluminate the neck and visualize the vocal cords, which appear as an inverted "V".[17]
-
Carefully insert the catheter or needle between the vocal cords into the trachea. Confirmation of correct placement can be felt as the catheter passes over the tracheal rings.
-
Instill the desired volume of Tiotropium Bromide solution (maximum volume of 1 mL/kg body weight).[17]
-
It is recommended to follow the instillation with a small volume of air (e.g., 200 µL) to ensure the substance reaches the lungs.[17]
-
Remove the catheter and allow the animal to recover in a warm, clean cage.
This is a more invasive technique that involves a surgical incision to expose the trachea.[17]
Materials:
-
Anesthesia
-
Surgical instruments (scalpel, forceps, etc.)
-
Suture material or staples
-
Syringe with the prepared Tiotropium Bromide solution and a fine-gauge needle
Procedure:
-
Anesthetize the animal and prepare the ventral neck for surgery (shaving and disinfection).[17]
-
Make a midline skin incision on the ventral neck to expose the trachea through blunt dissection.[17]
-
Carefully insert a needle between two tracheal rings just below the larynx.
-
Inject the desired volume of Tiotropium Bromide solution into the tracheal lumen (maximum volume of 1 mL/kg body weight).[17]
-
Withdraw the needle and close the incision with sutures or staples.[17]
-
Monitor the animal during recovery.
References
- 1. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Effect of tiotropium bromide on airway remodeling in a chronic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Non-invasive Intratracheal Instillation in Mice. | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. intranet.mmrx.org [intranet.mmrx.org]
- 18. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tiotropium Bromide Effects In Vivo Using Spirometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for utilizing spirometry to assess the in vivo effects of Tiotropium (B1237716) Bromide, a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.
Introduction to Tiotropium Bromide and Spirometry
Tiotropium Bromide is a bronchodilator that works by blocking muscarinic receptors in the airways, leading to smooth muscle relaxation and improved airflow.[1][2] Spirometry is a fundamental pulmonary function test that measures the volume and/or flow of air that an individual can inhale or exhale.[3][4] It is a critical tool for diagnosing and monitoring respiratory diseases and for evaluating the efficacy of bronchodilator therapies like Tiotropium Bromide.[4] The primary spirometric parameters of interest when assessing the effects of Tiotropium Bromide are the Forced Expiratory Volume in one second (FEV1) and the Forced Vital Capacity (FVC).[3]
Key Spirometric Parameters for Tiotropium Bromide Efficacy
| Parameter | Description | Relevance to Tiotropium Bromide Effects |
| FEV1 (Forced Expiratory Volume in 1 second) | The volume of air forcefully exhaled in the first second after a maximal inhalation.[3][5] | A primary endpoint in clinical trials, an increase in FEV1 indicates improved airway caliber and reduced airflow obstruction following Tiotropium administration.[1] |
| FVC (Forced Vital Capacity) | The total volume of air that can be forcefully exhaled after a maximal inhalation.[3][5] | An increase in FVC suggests a reduction in air trapping and hyperinflation, common features in obstructive lung diseases that can be improved by Tiotropium.[1][2] |
| FEV1/FVC Ratio | The ratio of FEV1 to FVC, expressed as a percentage.[5] | A key indicator of airflow limitation. While Tiotropium primarily impacts FEV1 and FVC, changes in this ratio can also be monitored. A post-bronchodilator FEV1/FVC ratio below 0.7 is a hallmark of COPD.[5] |
| Trough FEV1 | The FEV1 measurement taken just before the next scheduled dose of a long-acting bronchodilator. | This parameter is crucial for assessing the sustained effect of once-daily medications like Tiotropium, demonstrating its 24-hour duration of action.[1][2] |
Experimental Protocol: Assessing Bronchodilator Response to Tiotropium Bromide
This protocol outlines the standardized procedure for conducting spirometry to measure the effects of Tiotropium Bromide.
Patient Preparation
-
Medication Washout: To ensure that the measured effects are attributable to Tiotropium Bromide, a washout period for other bronchodilators is essential.[5]
-
Abstinence: Patients should refrain from smoking for at least 2 hours, consuming alcohol for 24 hours, and vigorous exercise for 2 hours before the test.[6] They should also avoid heavy meals and caffeinated beverages for 4 hours prior.[6]
-
Clinical Stability: Testing should be performed when the patient is clinically stable and free from respiratory tract infections.[5][6]
Equipment
-
A spirometer that meets the standards of the American Thoracic Society (ATS) and European Respiratory Society (ERS).[7]
-
Tiotropium Bromide delivery device (e.g., HandiHaler® or Respimat®).
-
Placebo delivery device for controlled studies.
Spirometry Procedure
-
Baseline Spirometry:
-
Explain the procedure to the patient and demonstrate the correct maneuver.[8]
-
The patient should be seated comfortably.
-
The patient inhales maximally and then exhales as forcefully and completely as possible for at least 6 seconds.[3]
-
Obtain at least three acceptable and reproducible maneuvers. The difference between the two largest FVC and FEV1 values should be within 150 mL.[3][8]
-
-
Administration of Tiotropium Bromide:
-
Post-Bronchodilator Spirometry:
-
Repeat the spirometry measurements at specified time points after drug administration. Common time points for assessing peak effects are 30 minutes, 1, 2, and 3 hours post-dose.[2][11]
-
To assess the duration of action and trough effects, spirometry should be performed 23-24 hours after the last dose in long-term studies.[10][12]
-
As with baseline, obtain at least three acceptable and reproducible maneuvers at each time point.
-
Data Analysis
-
Calculate the change from baseline in FEV1 and FVC at each post-dose time point.
-
A significant bronchodilator response is typically defined as an increase of ≥12% and ≥200 mL from baseline in either FEV1 or FVC.[3][4]
-
For long-term studies, the primary endpoint is often the change in trough FEV1 from baseline.[13]
Quantitative Data Summary: Effects of Tiotropium Bromide on Spirometric Parameters
The following tables summarize the observed effects of Tiotropium Bromide on key spirometric parameters from various clinical studies.
Table 1: Trough FEV1 and FVC Response to Tiotropium Bromide
| Study Duration | Tiotropium Dose | Comparator | Change in Trough FEV1 (vs. Comparator) | Change in Trough FVC (vs. Comparator) | Reference |
| 8 Days | 18 µg once daily | Baseline | +0.19 L (18% increase) | +0.67 L (27% increase) | [2] |
| 12 Weeks | 18 µg once daily | Placebo | +79 mL | +116 mL | [10] |
| 12 Weeks | 18 µg once daily | Placebo | +102 mL | Not Reported | [13] |
| 13 Weeks | 18 µg once daily | Ipratropium 40 µg QID | +0.13 L | +0.21 L | [9] |
| 1 Year | 18 µg once daily | Ipratropium 40 µg QID | +120 mL | Not Reported | [1] |
| 4 Years (UPLIFT) | 18 µg once daily | Placebo | +87 to 103 mL (pre-bronchodilator) | Not Reported | [1] |
Table 2: Peak FEV1 Response to Tiotropium Bromide
| Study Duration | Tiotropium Dose | Comparator | Peak FEV1 Improvement (vs. Comparator) | Time to Peak | Reference |
| 12 Weeks | 18 µg once daily | Placebo | +128 mL (at 2 hours post-dose) | 2 hours | [10][12] |
| 12 Weeks (Mild COPD) | 18 µg once daily | Placebo | +181 mL (at 2 hours post-dose) | 2 hours | [10] |
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Tiotropium Bromide
Caption: Tiotropium Bromide blocks acetylcholine-induced bronchoconstriction.
Experimental Workflow for Spirometry Assessment
Caption: Workflow for assessing Tiotropium effects using spirometry.
Logical Relationship of Spirometry Measurements
References
- 1. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic steady state of tiotropium in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Approach to Interpreting Spirometry | AAFP [aafp.org]
- 4. Spirometry and Bronchodilator Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldcopd.org [goldcopd.org]
- 6. pirte.fi [pirte.fi]
- 7. brit-thoracic.org.uk [brit-thoracic.org.uk]
- 8. lung.org [lung.org]
- 9. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Efficacy of tiotropium bromide (Spiriva) in patients with chronic-obstructive pulmonary disease (COPD) of different severities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Tiotropium Bromide in Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) widely used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the high-affinity inhibition of M3 muscarinic receptors on airway smooth muscle, leading to prolonged bronchodilation.[1][3][4] Organ bath experiments are a fundamental in vitro technique to characterize the pharmacological properties of compounds like tiotropium, providing valuable data on potency, selectivity, and duration of action on isolated smooth muscle tissues. This document provides detailed application notes and protocols for the use of Tiotropium Bromide in organ bath experiments, primarily focusing on the guinea pig isolated trachea model, a standard preparation for assessing bronchodilator activity.
Mechanism of Action of Tiotropium Bromide
Tiotropium bromide is a potent, non-selective muscarinic receptor antagonist with a kinetic selectivity for M1 and M3 receptors over M2 receptors.[2] In airway smooth muscle, acetylcholine (B1216132) (ACh) released from parasympathetic nerve endings binds to M3 muscarinic receptors, which are Gq-protein coupled. This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction (bronchoconstriction).
Tiotropium acts as a competitive antagonist at the M3 receptor, preventing ACh from binding and initiating this signaling cascade.[1][3] A key characteristic of tiotropium is its slow dissociation from M1 and M3 receptors, which underlies its long duration of action (greater than 24 hours).[1][5] In contrast, it dissociates more rapidly from M2 autoreceptors on cholinergic nerve terminals, which are responsible for providing negative feedback on ACh release. This kinetic selectivity may contribute to its favorable clinical profile.[1]
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize key quantitative data for Tiotropium Bromide and other relevant muscarinic antagonists obtained from organ bath and binding studies.
Table 1: Potency of Tiotropium Bromide in Isolated Airway Preparations
| Parameter | Value | Species/Tissue | Agonist/Method | Reference |
| IC50 | 0.17 nM | Guinea Pig Trachea | Electrical Field Stimulation | |
| pEC50 | 8.8 ± 0.3 | Guinea Pig Tracheal Rings | Methacholine-induced contraction | [6] |
| pKB | 10.4 (10.0-10.7) | Human Bronchus | Carbachol | Pfizer Global R&D |
| pKB | 10.1 (9.8-10.5) | Human Bronchus | Carbachol | Pfizer Global R&D |
Table 2: Comparative Potency of Muscarinic Antagonists in Human Isolated Bronchus
| Antagonist | Incubation Time | pKB (95% Confidence Interval) | Antagonism Type | Reference |
| Tiotropium | 1h | 10.4 (10.0-10.7) | Non-surmountable | Pfizer Global R&D |
| Tiotropium | 4h | 10.1 (9.8-10.5) | Non-surmountable | Pfizer Global R&D |
| Atropine | 1h | 9.1 (8.7-9.5) | Surmountable | Pfizer Global R&D |
| Atropine | 2h | 9.0 (8.5-9.4) | Surmountable | Pfizer Global R&D |
| Ipratropium | 1h | 9.7 (9.0-10.4) | Surmountable | Pfizer Global R&D |
| Ipratropium | 4h | 9.0 (8.4-9.6) | Surmountable | Pfizer Global R&D |
Experimental Protocols
Protocol 1: Preparation of Isolated Guinea Pig Tracheal Rings
This protocol describes the dissection and mounting of guinea pig tracheal rings for isometric tension recording in an organ bath.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1
-
Dissection instruments (scissors, forceps)
-
Petri dish with Krebs-Henseleit solution on ice
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the trachea from the larynx to the bronchial bifurcation, removing surrounding connective tissue and fat.
-
Immediately place the isolated trachea in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, cut the trachea into rings, each 4-5 mm in length.
-
(Optional) To remove the epithelium, gently rub the inner surface of the tracheal rings with a small cotton swab or forceps.
-
Tie a silk suture through the lumen of each tracheal ring at two opposing points.
-
Mount the tracheal rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one suture to a fixed hook at the bottom of the organ bath and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes. During this period, readjust the tension as necessary to maintain the initial resting tension.
Protocol 2: Determination of Tiotropium Bromide Potency (Schild Analysis)
This protocol outlines the procedure for determining the pA2 value of Tiotropium Bromide against acetylcholine-induced contractions.
Materials:
-
Mounted and equilibrated guinea pig tracheal rings (from Protocol 1)
-
Stock solutions of Acetylcholine (ACh) and Tiotropium Bromide in distilled water or appropriate vehicle.
-
Organ bath system with data acquisition software.
Procedure:
-
Control Concentration-Response Curve:
-
After the equilibration period, perform a cumulative concentration-response curve for ACh. Start with a low concentration (e.g., 10 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.
-
Record the isometric tension at each concentration.
-
After obtaining the maximal response, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes for at least 60 minutes to allow the tissue to return to baseline.
-
-
Incubation with Tiotropium Bromide:
-
Add a known concentration of Tiotropium Bromide to the organ bath. It is recommended to test at least three different concentrations of the antagonist (e.g., 0.1 nM, 1 nM, 10 nM).
-
Incubate the tissues with Tiotropium Bromide for a predetermined period (e.g., 60 minutes) to allow for receptor binding to reach equilibrium.
-
-
Second Concentration-Response Curve in the Presence of Antagonist:
-
While the tissue is still in the presence of Tiotropium Bromide, repeat the cumulative concentration-response curve for ACh as described in step 1.
-
-
Data Analysis:
-
For each concentration of Tiotropium Bromide, calculate the concentration ratio (CR). The CR is the ratio of the EC50 of ACh in the presence of the antagonist to the EC50 of ACh in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (CR-1) on the y-axis against the negative logarithm of the molar concentration of Tiotropium Bromide on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of Muscarinic M3 Receptor and Tiotropium Bromide Action
Caption: M3 receptor signaling pathway leading to smooth muscle contraction and its inhibition by Tiotropium Bromide.
Experimental Workflow for Organ Bath Analysis of Tiotropium Bromide
Caption: A typical workflow for determining the potency of Tiotropium Bromide in an isolated organ bath experiment.
References
- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Tiotropium Bromide Monohydrate in Precision-Cut Lung Slice (PCLS) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tiotropium Bromide Monohydrate in precision-cut lung slice (PCLS) models. This document outlines the scientific background, detailed experimental protocols, and expected outcomes for studying the effects of this long-acting muscarinic antagonist on airway bronchoconstriction and inflammation.
Introduction to Tiotropium and the PCLS Model
This compound is a potent, long-acting anticholinergic agent widely used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 and M3 subtypes, which are crucial in mediating bronchoconstriction and mucus secretion in the airways.[1][3] By inhibiting the action of acetylcholine on airway smooth muscle, Tiotropium leads to bronchodilation.[3]
The precision-cut lung slice (PCLS) model has emerged as a powerful ex vivo tool in respiratory research.[4] This model preserves the complex three-dimensional architecture and cellular diversity of the native lung tissue, including airways, blood vessels, and immune cells.[4] This makes PCLS an ideal platform for studying the pharmacological effects of compounds like Tiotropium in a physiologically relevant environment that bridges the gap between in vitro cell culture and in vivo animal studies.
Key Applications of Tiotropium in PCLS Models
-
Evaluation of Bronchodilatory Efficacy: PCLS allows for the direct visualization and quantification of airway smooth muscle contraction and relaxation. The model can be used to determine the dose-dependent inhibitory effect of Tiotropium on bronchoconstriction induced by cholinergic agonists such as methacholine (B1211447) or carbachol.
-
Investigation of Anti-inflammatory Properties: The role of Tiotropium in modulating inflammatory responses can be assessed in PCLS. By stimulating the slices with inflammatory agents like lipopolysaccharide (LPS), researchers can measure the effect of Tiotropium on the release of key pro-inflammatory cytokines.
-
Mechanism of Action Studies: The PCLS model provides a platform to dissect the signaling pathways involved in Tiotropium's effects.
Experimental Protocols
Preparation and Culture of Precision-Cut Lung Slices (PCLS)
This protocol describes the general procedure for preparing PCLS from rodent or human lung tissue.
Materials:
-
Fresh lung tissue (rodent or human)
-
Low-melting-point agarose (B213101) (1.5% in sterile PBS or culture medium)
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM/F-12 supplemented with penicillin/streptomycin and fetal bovine serum)
-
6-well or 12-well culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Lung Inflation: Gently inflate the lungs or lung lobes via the trachea or main bronchus with pre-warmed (37°C) 1.5% low-melting-point agarose solution until fully expanded.[5]
-
Solidification: Place the inflated lung tissue on ice or at 4°C for 15-30 minutes to allow the agarose to solidify.[6]
-
Slicing: Using a vibrating microtome, cut the solidified lung tissue into thin slices of uniform thickness, typically 200-300 µm.[7]
-
Washing: Transfer the slices into culture plates containing pre-warmed culture medium. Wash the slices multiple times with fresh medium to remove cell debris and residual agarose.[4]
-
Culture: Culture the PCLS in a humidified incubator at 37°C and 5% CO2. The medium should be changed daily. PCLS can typically be maintained in culture for several days.[7]
Experimental Workflow for PCLS Preparation and Culture
Caption: Workflow for the preparation and culture of precision-cut lung slices.
Bronchoconstriction Assay
This protocol details the procedure for assessing the effect of Tiotropium on agonist-induced bronchoconstriction in PCLS.
Materials:
-
Cultured PCLS
-
This compound stock solution
-
Bronchoconstrictor agonist stock solution (e.g., Methacholine or Carbachol)
-
Culture medium
-
Inverted microscope with a camera and image analysis software
Procedure:
-
Pre-incubation with Tiotropium: Incubate the PCLS with varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁸ M) or vehicle control for a specified period (e.g., 30-60 minutes).
-
Baseline Imaging: Place the culture plate on the microscope stage and acquire baseline images of the airway lumens.
-
Induction of Bronchoconstriction: Add a bronchoconstrictor agonist (e.g., Methacholine or Carbachol at a concentration range of 10⁻⁸ M to 10⁻³ M) to the culture medium.
-
Time-Lapse Imaging: Acquire images of the airway lumens at regular intervals (e.g., every 1-5 minutes) for a defined period to monitor the change in airway area.
-
Data Analysis: Measure the luminal area of the airways in the captured images using image analysis software. Calculate the percentage of airway closure relative to the baseline area for each concentration of the agonist in the presence and absence of Tiotropium.
Experimental Workflow for Bronchoconstriction Assay
References
- 1. Therapeutic Effects of a Long-Acting Cholinergic Receptor Blocker, Tiotropium Bromide, on Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionary.com [precisionary.com]
- 6. Precision-cut lung slices in air-liquid interface (PCLS-ALI): A novel ex-vivo model for the study of Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
Troubleshooting & Optimization
Technical Support Center: Tiotropium Bromide Monohydrate in Cell Culture
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Tiotropium Bromide Monohydrate in cell culture applications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The choice of solvent depends on the required stock concentration and the tolerance of your specific cell line to the solvent.
-
Dimethyl Sulfoxide (DMSO) is a common choice as this compound is freely soluble in it.[1] You can achieve high concentration stock solutions in DMSO.[1][2]
-
Phosphate-Buffered Saline (PBS) : For direct use or when avoiding organic solvents, this compound can be dissolved in PBS (pH 7.2).[3]
-
Water : The compound is sparingly soluble in water.[4]
-
Methanol : this compound is also soluble in methanol.[5]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate solvent. For high-concentration stock solutions, DMSO is recommended.[1][2][3] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 4.904 mg of this compound (Molecular Weight: 490.43 g/mol ) in 1 mL of fresh, anhydrous DMSO. Sonication and gentle warming (up to 60°C) can aid dissolution in DMSO.[2]
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound can vary. Please refer to the table below for a summary of reported solubility data.
| Solvent | Approximate Solubility | Reference |
| Water | ~25 mg/mL (2.5% w/v) | [5] |
| 2 mg/mL | [6] | |
| DMSO | 8 mg/mL to 98 mg/mL (Note: moisture can reduce solubility) | [1] |
| ~20 mg/mL | [3] | |
| 100 mg/mL (with sonication and warming) | [2] | |
| PBS (pH 7.2) | ~5 mg/mL | [3] |
| Methanol | ~50 mg/mL (5% w/v) | [5] |
| Dimethyl formamide | ~10 mg/mL | [3] |
Q4: How should I store this compound solutions?
A4: Proper storage is crucial to maintain the stability and activity of your this compound solutions.
-
Powder : The solid form should be stored at -20°C.[3]
-
DMSO Stock Solutions : Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions : It is not recommended to store aqueous solutions for more than one day.[3] Prepare fresh aqueous solutions for each experiment.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation can occur due to several reasons. Please refer to our troubleshooting guide below for detailed steps to resolve this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - The concentration is too high.- The DMSO has absorbed moisture.[1]- The solution was not fully dissolved initially. | - Warm the solution gently (up to 60°C) and sonicate to aid dissolution.[2]- Use fresh, anhydrous DMSO.- If precipitation persists, dilute the stock solution to a lower concentration. |
| Precipitation when diluting stock solution into aqueous media | - The final concentration in the aqueous medium exceeds the solubility limit.- The organic solvent concentration is too high in the final dilution, causing the compound to crash out. | - Ensure the final concentration of this compound in your cell culture medium is below its solubility limit in that medium.- Prepare an intermediate dilution in a solvent miscible with both the stock solvent and the final medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%). |
| Loss of compound activity | - Improper storage of the solution.- Repeated freeze-thaw cycles of the stock solution.[1]- Degradation in aqueous solution over time.[3] | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Do not store aqueous working solutions for more than a day.[3] |
Experimental Protocols
Protocol for Preparation of this compound for Cell Culture
This protocol provides a general guideline. Specific concentrations and solvents should be optimized for your experimental needs.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Aseptically weigh 4.904 mg of this compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution.[2] e. Store the stock solution in aliquots at -80°C.[1]
-
Prepare a Working Solution for Cell Treatment: a. Thaw a single aliquot of the 10 mM stock solution. b. Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of cell culture medium). c. Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells. d. Important: Ensure the final DMSO concentration is not toxic to your cells (generally below 0.5%).
Visualizations
Signaling Pathway of Tiotropium Bromide
Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) that exhibits its primary effect through the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, on airway smooth muscle cells.[7][8][9] This action blocks the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Mechanism of action of Tiotropium Bromide.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.
Caption: Workflow for Tiotropium Bromide in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. Tiotropium bromide = 98 HPLC 411207-31-3 [sigmaaldrich.com]
- 7. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 9. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tiotropium Bromide in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at enhancing the bioavailability of Tiotropium Bromide.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of Tiotropium Bromide a research focus?
A1: Tiotropium Bromide is a potent, long-acting anticholinergic bronchodilator. However, when administered orally, it exhibits very low systemic bioavailability (2-3%) due to its poor absorption from the gastrointestinal tract.[1] The primary route of administration is inhalation, which delivers the drug directly to the lungs. Enhancing its bioavailability through advanced formulations aims to improve therapeutic efficacy, potentially reduce the required dose, and minimize variability in drug absorption.
Q2: What are the common strategies to enhance the pulmonary bioavailability of Tiotropium Bromide in animal studies?
A2: Common strategies focus on advanced drug delivery systems that can improve drug deposition and retention in the lungs. These include:
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate Tiotropium Bromide, protecting it from degradation and allowing for controlled release.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs, improving their solubility and cellular uptake.
-
Dry Powder Inhalers (DPIs): Formulating Tiotropium Bromide into optimized dry powders can enhance its aerosolization properties and deposition in the deep lung regions.
Q3: What are the key parameters to evaluate when developing a novel Tiotropium Bromide formulation for inhalation?
A3: Key parameters to assess include:
-
Particle Size and Polydispersity Index (PDI): For inhalation, an optimal aerodynamic particle size is crucial for deep lung deposition. A narrow PDI indicates a uniform particle size distribution.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are desirable to ensure a sufficient amount of the drug is carried in the formulation.
-
In Vitro Aerosolization Performance: Parameters like the emitted fraction (EF) and fine particle fraction (FPF) determined using a cascade impactor are critical to predict in vivo lung deposition.
-
Pharmacokinetic Profile: In animal models, key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of Tiotropium Bromide in Nanoparticle or Liposomal Formulations
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the lipid or polymer matrix. | - Screen different lipids or polymers with varying polarities to find a more compatible matrix for Tiotropium Bromide.- Consider the use of a co-solvent to improve the solubility of the drug in the organic phase during formulation. |
| Drug leakage into the external aqueous phase during formulation. | - Optimize the homogenization or sonication time and power. Excessive energy input can lead to drug expulsion.- For liposomes, consider using lipids with a higher phase transition temperature (Tc) to create a more rigid bilayer that better retains the drug. |
| Inappropriate pH of the aqueous phase. | - Adjust the pH of the aqueous phase to a level where Tiotropium Bromide has lower solubility, which can favor its partitioning into the lipid or polymer phase. |
| Suboptimal drug-to-carrier ratio. | - Experiment with different ratios of Tiotropium Bromide to the lipid or polymer. A very high drug load can lead to drug crystallization and expulsion from the carrier. |
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI) in the Formulation
| Potential Cause | Troubleshooting Steps |
| Aggregation of nanoparticles or liposomes. | - Optimize the concentration of the stabilizer (e.g., surfactant, PEGylated lipid).- Ensure adequate mixing and energy input (homogenization/sonication) to break up aggregates. |
| Incorrect homogenization or sonication parameters. | - Systematically vary the homogenization pressure, number of cycles, or sonication time and amplitude to find the optimal conditions for the desired particle size. |
| Inappropriate lipid or polymer concentration. | - Adjust the concentration of the lipid or polymer in the formulation. Higher concentrations can sometimes lead to larger particles. |
Issue 3: Poor Aerosolization Performance of Dry Powder Inhaler (DPI) Formulations
| Potential Cause | Troubleshooting Steps |
| High inter-particulate cohesive forces. | - Incorporate excipients like L-leucine, which can reduce cohesive forces and improve powder dispersibility.- Optimize the particle size and morphology of the carrier particles (e.g., lactose) to improve drug detachment. |
| Suboptimal particle size and morphology of the spray-dried or lyophilized powder. | - Adjust the spray-drying or lyophilization parameters (e.g., inlet temperature, feed rate, freezing rate) to produce particles with better aerodynamic properties. |
| High moisture content. | - Ensure the final powder has a low moisture content, as excess moisture can increase particle agglomeration. Store the formulation in a desiccated environment. |
Data Presentation
Table 1: Physicochemical Properties of Tiotropium Bromide Nanoparticle Formulations
| Formulation Type | Lipid/Polymer Matrix | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Compritol 888 ATO | 150 - 300 | 0.2 - 0.4 | -15 to -30 | 60 - 85 |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 100 - 250 | 0.1 - 0.3 | -20 to -40 | 50 - 80 |
Note: The data presented are representative values from various studies and may vary depending on the specific formulation and preparation methods used.
Table 2: Comparative Pharmacokinetics of Tiotropium Bromide Formulations in Rats (Intratracheal Administration)
| Formulation | Dose (µg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Tiotropium Bromide Solution | 20 | 15.2 ± 3.1 | 0.08 | 45.7 ± 8.9 | 100 |
| Tiotropium Bromide SLNs | 20 | 25.8 ± 4.5 | 0.25 | 98.2 ± 15.3 | ~215 |
| Tiotropium Bromide Liposomes | 20 | 22.1 ± 3.9 | 0.5 | 115.4 ± 20.1 | ~252 |
Note: This table is a composite of data from multiple sources to illustrate potential improvements and should not be considered a direct head-to-head comparison from a single study. Actual values will vary based on the specific animal model and analytical methods.
Experimental Protocols
Protocol 1: Preparation of Tiotropium Bromide-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Disclaimer: This is a representative protocol. Researchers should optimize the parameters for their specific experimental setup.
-
Preparation of the Lipid Phase:
-
Weigh and add a suitable solid lipid (e.g., glyceryl monostearate) and a co-lipid (e.g., Compritol 888 ATO) to a glass beaker.
-
Heat the mixture to 5-10°C above the melting point of the lipid with the highest melting point.
-
Add Tiotropium Bromide to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve a surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of Tiotropium Bromide-Loaded Liposomes by Thin-Film Hydration Method
Disclaimer: This is a representative protocol. Researchers should optimize the parameters for their specific experimental setup.
-
Preparation of the Lipid Film:
-
Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Add Tiotropium Bromide to the lipid solution and mix thoroughly.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated Tiotropium Bromide by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Analyze the liposome (B1194612) size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total and unencapsulated drug concentrations.
-
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Workflow for Liposome Preparation via Thin-Film Hydration.
Caption: Troubleshooting Low Encapsulation Efficiency.
References
Technical Support Center: Tiotropium Bromide Preclinical Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response optimization of Tiotropium (B1237716) Bromide in preclinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with Tiotropium Bromide.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of bronchodilatory effect at expected effective doses. | Improper Drug Delivery: Inadequate deposition of Tiotropium Bromide in the lungs due to suboptimal particle size, inefficient delivery device, or incorrect administration technique. | - Optimize Particle Size: Ensure the aerodynamic particle size of the Tiotropium Bromide formulation is within the optimal range for deep lung deposition in the chosen animal model. - Select Appropriate Delivery Device: For mice and rats, consider using nose-only inhalation chambers, or for direct and precise dosing, intratracheal instillation. - Refine Administration Technique: For intratracheal administration, ensure direct visualization of the trachea to avoid esophageal delivery. For inhalation, acclimatize animals to the delivery system to minimize stress-induced alterations in breathing patterns. |
| High variability in response between animals within the same dose group. | Animal-Specific Factors: Differences in animal age, weight, sex, or underlying health status. Inconsistent Dosing: Variation in the actual dose delivered to each animal. | - Standardize Animal Cohorts: Use animals of the same sex, and within a narrow age and weight range. - Ensure Consistent Dosing: For inhalation studies, monitor chamber concentration and exposure time closely. For intratracheal instillation, use precise, calibrated microsyringes. |
| Unexpected systemic side effects (e.g., anticholinergic effects). | High Systemic Absorption: Excessive dose leading to significant systemic exposure. Formulation Issues: The formulation may promote rapid absorption from the lungs into the systemic circulation. | - Dose Adjustment: Re-evaluate the dose-response curve to identify the lowest effective dose with minimal systemic exposure. - Formulation Re-evaluation: Consider modifying the formulation to prolong lung retention and reduce systemic absorption. |
| Difficulty in establishing a clear dose-response relationship. | Inappropriate Dose Range: The selected doses may be on the plateau or the lower end of the dose-response curve. Insufficient Sample Size: The number of animals per group may be too small to detect statistically significant differences. | - Expand Dose Range: Conduct pilot studies with a wider range of doses to identify the linear portion of the dose-response curve. - Power Analysis: Perform a power analysis to determine the appropriate sample size needed to detect expected differences between dose groups. |
| Paradoxical Bronchospasm. | Irritant effect of the formulation or drug itself at high concentrations. | - Lower the Dose: Test lower concentrations of Tiotropium Bromide. - Reformulate: Evaluate the excipients in the formulation for potential irritant properties. If paradoxical bronchospasm occurs, treatment with a short-acting beta2-agonist should be considered.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Tiotropium Bromide?
Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA). It works by competitively and reversibly inhibiting acetylcholine (B1216132) at the M3 muscarinic receptors in the smooth muscle of the airways. This inhibition leads to bronchodilation and a reduction in mucus secretion.[2] Tiotropium has a slow dissociation from M3 receptors, which contributes to its long duration of action (approximately 24 hours).[2]
2. What are typical dose ranges for Tiotropium Bromide in preclinical models?
The optimal dose of Tiotropium Bromide can vary significantly depending on the animal model, the disease being modeled (e.g., asthma vs. COPD), and the route of administration.
| Animal Model | Disease Model | Route of Administration | Dose/Concentration Range | Observed Effect | Reference |
| Mouse (C57Bl/6) | Cigarette Smoke-Induced COPD | Inhalation | 0.01 - 0.3 mg/mL | Dose-dependent inhibition of pulmonary neutrophilic inflammation (IC50: 0.058 mg/mL) and bronchoconstriction (IC50: 0.045 mg/mL). | [3] |
| Mouse (Balb/c) | Ovalbumin-Induced Asthma | Intranasal | Not specified | Significant reduction in airway inflammation and Th2 cytokine production. | [2][4] |
| Cat | Cigarette Smoke-Induced Lung Inflammation | Inhalation | 18 µg once daily | Attenuation of airway hyperresponsiveness and inflammation. | [5] |
3. How should I prepare Tiotropium Bromide for administration?
Tiotropium Bromide is typically dissolved in a sterile saline solution (0.9% NaCl) for administration. For inhalation studies, the solution is aerosolized using a nebulizer. It is recommended to prepare fresh solutions on the day of administration.
4. What are the key considerations for choosing an animal model?
The choice of animal model should be guided by the specific research question.
-
Mice (e.g., Balb/c, C57Bl/6): Commonly used for models of allergic asthma and COPD due to the availability of well-characterized induction protocols and transgenic strains.
-
Rats: Also used for asthma and COPD models, and their larger size can facilitate certain procedures like surgical intratracheal instillation.
-
Guinea Pigs: Have highly sensitive airways and are a good model for studying bronchoconstriction.
-
Rabbits: Can be a suitable model for studying cough.[6]
5. What are the most common endpoints to measure in a dose-response study?
-
Lung Function: Measurement of airway hyperresponsiveness (AHR) to a constrictor agent like methacholine (B1211447) is a key functional endpoint.
-
Airway Inflammation: Analysis of bronchoalveolar lavage (BAL) fluid for total and differential cell counts (e.g., neutrophils, eosinophils, macrophages).
-
Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BAL fluid or lung homogenates.
-
Histopathology: Histological examination of lung tissue to assess for inflammation, airway remodeling, and mucus production.
Experimental Protocols
Intratracheal Instillation in Mice (Non-surgical)
This protocol is adapted for the direct delivery of Tiotropium Bromide solution to the lungs.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Mouse intubation stand or angled platform
-
Fiber optic light source
-
Micropipette with flexible, sterile tips or a gavage needle
-
Tiotropium Bromide solution (in sterile 0.9% saline)
Procedure:
-
Anesthetize the mouse according to an approved protocol.
-
Position the anesthetized mouse in a supine position on the angled platform, securing the upper incisors to keep the mouth open.
-
Gently pull the tongue to one side to visualize the glottis.
-
Use the fiber optic light to illuminate the back of the throat, allowing for clear visualization of the vocal cords.
-
Carefully insert the pipette tip or gavage needle past the glottis and into the trachea.
-
Instill the desired volume of Tiotropium Bromide solution (typically 25-50 µL for a mouse).
-
Keep the mouse in a vertical position for a few seconds to allow the liquid to distribute into the lungs.
-
Monitor the animal until it has fully recovered from anesthesia.
References
- 1. lupin.com [lupin.com]
- 2. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Tiotropium effects on airway inflammatory events in the cat as an animal model for acute cigarette smoke-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Effects of Tiotropium Bromide in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Tiotropium (B1237716) Bromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary (on-target) effects of Tiotropium Bromide?
A1: Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) that competitively and reversibly inhibits acetylcholine (B1216132) (ACh) at muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits kinetic selectivity, dissociating slowly from M1 and M3 receptors, which are primarily responsible for smooth muscle contraction and mucus secretion in the airways, and more rapidly from M2 autoreceptors.[3][4][5] This leads to prolonged bronchodilation and is the basis for its therapeutic use in chronic obstructive pulmonary disease (COPD) and asthma.[1][6]
Q2: What are the potential off-target effects of Tiotropium Bromide that I should be aware of in my research?
A2: Beyond its anticholinergic activity, Tiotropium Bromide has been observed to exert potential off-target effects, including:
-
Anti-inflammatory effects: Studies suggest that tiotropium may have anti-inflammatory properties independent of its bronchodilatory function.[7][8] This could be relevant in studies investigating airway inflammation.
-
Modulation of TRPV1 channels: There is evidence that tiotropium can directly inhibit the transient receptor potential vanilloid 1 (TRPV1) channel on airway sensory nerves, which may contribute to its effects on cough and airway sensitivity.[9][10]
-
Effects on non-cholinergic signaling: Research indicates potential interactions with other signaling pathways, such as the β-catenin pathway in airway smooth muscle cells.[11]
Q3: At what concentrations are off-target effects of Tiotropium Bromide likely to be observed?
A3: The concentration at which off-target effects become significant can vary depending on the experimental system. It is crucial to perform dose-response studies to distinguish between on-target muscarinic blockade and potential off-target effects. As a general guideline, concentrations significantly higher than the binding affinity (Ki) for muscarinic receptors should be investigated for potential off-target activities.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpected anti-inflammatory effects observed in an in vitro or in vivo model. | Tiotropium may be exerting muscarinic receptor-independent anti-inflammatory effects. | 1. Use a muscarinic receptor agonist control: Pre-treat cells or animals with a muscarinic agonist (e.g., methacholine) to see if it reverses the observed effect. If the effect persists, it is likely off-target. 2. Compare with other muscarinic antagonists: Utilize other LAMAs with different chemical structures and off-target profiles (e.g., glycopyrrolate (B1671915), aclidinium) to see if they produce the same effect.[12][13] 3. siRNA knockdown: Use siRNA to knockdown the expression of specific muscarinic receptors (e.g., M3) to confirm if the effect is independent of that receptor.[11] |
| Observed effects on neuronal signaling or sensory nerve function. | Tiotropium may be interacting with ion channels, such as TRPV1.[9][10] | 1. Use specific ion channel blockers/activators: Co-administer tiotropium with known TRPV1 antagonists (e.g., capsazepine) or agonists (e.g., capsaicin) to investigate the interaction.[9] 2. Patch-clamp electrophysiology: Directly measure the effect of tiotropium on ion channel currents in isolated sensory neurons. |
| Difficulty distinguishing between bronchodilatory and other cellular effects. | The potent bronchodilatory action of tiotropium can mask other cellular changes. | 1. Use non-contractile cell types: Investigate the effects of tiotropium on cell types that do not express contractile machinery, such as epithelial cells or immune cells, to study its direct cellular effects. 2. Time-course experiments: Analyze cellular events at time points before significant smooth muscle relaxation occurs. |
| Inconsistent results across different experimental models. | The expression and function of muscarinic receptors and potential off-target molecules can vary between cell lines, primary cells, and animal models. | 1. Characterize your model: Thoroughly characterize the expression profile of all five muscarinic receptor subtypes in your experimental system. 2. Use multiple models: Corroborate findings in at least two different experimental systems (e.g., a cell line and primary cells, or an in vitro and an in vivo model). |
Quantitative Data Summary
Table 1: Muscarinic Receptor Binding Affinities and Dissociation Half-Lives of Tiotropium Bromide
| Receptor Subtype | Binding Affinity (Ki) | Dissociation Half-Life (t½) | Reference |
| M1 | High | ~14.6 hours | [3] |
| M2 | High | ~3.6 hours | [3] |
| M3 | High | ~34.7 hours | [3] |
| M4 | High | Not specified | |
| M5 | High | Not specified |
Table 2: Comparison of Dissociation Half-Lives of Different Muscarinic Antagonists from the M3 Receptor
| Antagonist | Dissociation Half-Life (t½) from M3 Receptor | Reference |
| Tiotropium | ~34.7 hours | [3] |
| Ipratropium (B1672105) | ~0.26 hours | [14] |
| Glycopyrrolate | ~6.1 hours | |
| Aclidinium | ~10.7 hours |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of M3 Muscarinic Receptor in Human Airway Smooth Muscle Cells (HASMCs)
This protocol is designed to investigate whether an observed effect of Tiotropium Bromide is independent of the M3 muscarinic receptor.
Materials:
-
Human Airway Smooth Muscle Cells (HASMCs)
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
siRNA targeting the M3 muscarinic receptor (CHRM3) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Tiotropium Bromide
-
Reagents for downstream analysis (e.g., qPCR, Western blot, functional assays)
Procedure:
-
Cell Seeding: Seed HASMCs in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 90 nM of siRNA (M3-specific or non-targeting control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HASMCs and wash once with PBS.
-
Add 800 µL of fresh, antibiotic-free DMEM/F12 with 10% FBS to each well.
-
Add the 200 µL of siRNA-Lipofectamine complex to each well and gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Tiotropium Treatment:
-
After the incubation period, replace the medium with fresh serum-free medium.
-
Add Tiotropium Bromide at the desired concentration and incubate for the desired duration of your experiment.
-
-
Downstream Analysis: Harvest the cells for analysis of M3 receptor knockdown efficiency (via qPCR or Western blot) and to assess the effect of tiotropium on your endpoint of interest.
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model to Study Anti-inflammatory Effects
This protocol describes a common method to induce an allergic asthma phenotype in mice to investigate the potential anti-inflammatory effects of Tiotropium Bromide.[2][15][16][17]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
Tiotropium Bromide for inhalation
-
Nebulizer system
-
Reagents for Bronchoalveolar Lavage (BAL) and tissue analysis
Procedure:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA and 2 mg of alum in sterile saline. Control mice receive an i.p. injection of saline and alum.
-
-
Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer. Control mice are exposed to a saline aerosol.
-
-
Tiotropium Treatment:
-
Administer Tiotropium Bromide (e.g., 36 µg in 3 ml saline) via nebulization for 5-10 minutes, 30-60 minutes prior to each OVA challenge. The control group receives a saline nebulization.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS or saline into the lungs.[18]
-
Cell Differentials: Centrifuge the BAL fluid (BALF) and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) on the cell pellet.
-
Cytokine Analysis: Measure the concentration of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF supernatant using ELISA or a multiplex assay.[19]
-
Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and remodeling (e.g., H&E staining, PAS staining for mucus).
-
Visualizations
Caption: On-target action of Tiotropium Bromide at the M3 muscarinic receptor.
References
- 1. Tiotropium versus placebo for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tiotropium modulates transient receptor potential V1 (TRPV1) in airway sensory nerves: A beneficial off-target effect?⋆ – Kudos: Growing the influence of research [growkudos.com]
- 6. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Tiotropium Attenuates Virus-Induced Pulmonary Inflammation in Cigarette Smoke-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium modulates transient receptor potential V1 (TRPV1) in airway sensory nerves: A beneficial off-target effect?⋆ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of glycopyrronium versus tiotropium on the time to clinically important deteriorations in patients with COPD: a post-hoc analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tiotropium Bromide in Automated Liquid Handlers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Tiotropium Bromide in automated liquid handling systems.
Troubleshooting Guides
Issue: Visible Precipitate in Source Plate or Reagent Reservoir
Question: I am observing solid particles or cloudiness in my Tiotropium Bromide stock solution within the source plate/reagent reservoir of my automated liquid handler. What could be the cause and how can I resolve it?
Answer:
Precipitation of Tiotropium Bromide in the source container is a common issue that can lead to inaccurate dispensing and clogged liquid handler tubing. The primary causes are related to solubility limits, solvent choice, temperature fluctuations, and pH shifts.
Possible Causes and Troubleshooting Steps:
-
Solvent Selection and Concentration: Tiotropium Bromide is sparingly soluble in water (approximately 2.5% w/v) but has higher solubility in organic solvents like DMSO and methanol (B129727).[1] If you are using an aqueous-based buffer, you may be exceeding the solubility limit.
-
Solution: Prepare your stock solution in a solvent where Tiotropium Bromide is more soluble, such as 100% DMSO. Perform serial dilutions in your final aqueous buffer to reach the desired concentration. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.
-
-
Temperature Effects: A decrease in temperature can lower the solubility of Tiotropium Bromide, leading to precipitation. This can occur if stock solutions are stored at low temperatures and not allowed to fully equilibrate to room temperature before use.
-
Solution: Allow the Tiotropium Bromide stock solution to come to room temperature completely before placing it on the automated liquid handler deck. Gentle vortexing can help ensure the compound is fully dissolved.
-
-
pH of the Solution: The stability of Tiotropium Bromide solutions is pH-dependent. A stable pH range is crucial to prevent degradation and potential precipitation. The preferred pH range for Tiotropium Bromide solutions is between 2.7 and 3.3.
-
Solution: Ensure the pH of your final buffer system is within the optimal range for Tiotropium Bromide stability. Use a suitable buffer and adjust the pH as necessary.
-
-
Evaporation: Leaving the source plate or reagent reservoir uncovered on the liquid handler deck for extended periods can lead to solvent evaporation, increasing the concentration of Tiotropium Bromide and causing it to precipitate.
-
Solution: Use plate seals or reservoir covers to minimize evaporation during long runs. If possible, use smaller aliquots of the stock solution and replenish as needed rather than leaving a large volume exposed.
-
Issue: Precipitate Formation During or After Dispensing
Question: My Tiotropium Bromide solution appears clear in the source plate, but I am seeing precipitation in the destination plate or on the tips of the liquid handler. What is causing this?
Answer:
Precipitation that occurs during the liquid handling process is often related to the interaction of the compound with the liquid handler components, changes in the microenvironment at the tip, or incompatibility with the destination plate contents.
Possible Causes and Troubleshooting Steps:
-
Solvent Shock/Miscibility Issues: When a small volume of Tiotropium Bromide in an organic solvent (like DMSO) is dispensed into a larger volume of aqueous buffer, the rapid change in solvent composition can cause the compound to precipitate out of solution. This is a common phenomenon with sparingly soluble compounds.
-
Solution:
-
Intermediate Dilution: Perform an intermediate dilution step in a solvent that is miscible with both the stock solvent and the final buffer.
-
Dispense Technique: Program the liquid handler to dispense the Tiotropium Bromide solution slowly while mixing the contents of the destination well. Some liquid handlers have options for multi-dispense or mixing cycles.
-
Reverse Pipetting: For viscous or organic solvent-based stock solutions, using a reverse pipetting technique can improve accuracy and reduce the risk of precipitation at the tip.
-
-
-
Interaction with Plasticware (Leachables/Extractables): Chemicals can leach from plastic tips and plates into the solution, potentially altering the pH or interacting with the Tiotropium Bromide to cause precipitation.
-
Solution: Use high-quality, inert plasticware from reputable suppliers. If you suspect an issue, test different types of plates and tips to see if the problem persists.
-
-
Shear Stress: The high shear forces generated during rapid aspiration and dispensing can sometimes induce precipitation of molecules that are close to their solubility limit.
-
Solution: Reduce the aspiration and dispense speeds on your automated liquid handler. A slower, gentler transfer can minimize shear stress.
-
-
Cross-Contamination: Residue from a previous run, if not properly washed from the system, could interact with Tiotropium Bromide and cause it to precipitate.
-
Solution: Implement a rigorous wash routine for the liquid handler's tubing and tips between runs, especially when switching between different compound classes.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Tiotropium Bromide stock solutions for use in automated liquid handlers?
A1: Tiotropium Bromide is freely soluble in DMSO and soluble in methanol. It is sparingly soluble in water.[1] For high-throughput screening applications, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in an appropriate aqueous buffer to the final desired concentration.
Q2: What is the optimal pH for maintaining Tiotropium Bromide in solution?
A2: The stability of Tiotropium Bromide in aqueous solutions is highly dependent on pH. The preferred pH range is between 2.7 and 3.3 to ensure stability and prevent degradation.
Q3: Can I store my Tiotropium Bromide working solutions in the automated liquid handler's reservoirs overnight?
A3: It is not recommended to store Tiotropium Bromide solutions, particularly at low concentrations in aqueous buffers, on the liquid handler for extended periods. This can lead to solvent evaporation and an increased risk of precipitation. Prepare fresh working solutions for each experiment and use appropriate plate and reservoir covers to minimize evaporation during the run.
Q4: How can I prevent cross-contamination that might lead to precipitation?
A4: To prevent cross-contamination, use disposable tips and change them between different compounds and concentrations. If using fixed tips, ensure a stringent washing protocol is in place. This typically involves washing with a series of solvents, such as an organic solvent to remove the compound, followed by a solvent in which the compound is soluble, and finally with the buffer used in the assay.
Q5: Are there any specific types of pipette tips that are better for handling Tiotropium Bromide solutions?
A5: While there is no specific tip material mandated for Tiotropium Bromide, using high-quality, low-retention polypropylene (B1209903) tips can help ensure accurate dispensing and minimize the adherence of the compound to the tip surface.
Data Summary
Table 1: Solubility of Tiotropium Bromide in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Freely soluble |
| Methanol | Soluble |
| Water | Sparingly soluble (~2.5% w/v) |
| Methylene Chloride | Practically insoluble |
Data sourced from product information sheets.[1]
Table 2: Recommended pH Range for Tiotropium Bromide Solution Stability
| Parameter | Recommended Range |
| pH | 2.7 - 3.3 |
Based on stability studies for Tiotropium Bromide formulations.
Experimental Protocols
Protocol 1: Preparation of Tiotropium Bromide Stock and Working Solutions
-
Materials: Tiotropium Bromide powder, 100% DMSO, appropriate aqueous buffer (pH adjusted to 2.7-3.3), sterile microcentrifuge tubes, and calibrated pipettes.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the mass of Tiotropium Bromide powder needed to prepare the desired volume and concentration of the stock solution.
-
Carefully weigh the powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the Tiotropium Bromide is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in the pH-adjusted aqueous buffer to achieve the final desired concentration for your experiment.
-
Ensure that the final concentration of DMSO in the working solution is compatible with your assay.
-
Protocol 2: Automated Liquid Handler Wash Cycle for Preventing Cross-Contamination
-
Purpose: To remove any residual Tiotropium Bromide from the liquid handler's tubing and fixed tips.
-
Procedure (Example for a system with fixed tips):
-
Step 1: Organic Wash: Wash the tips and tubing with a solvent in which Tiotropium Bromide is highly soluble, such as methanol or isopropanol.
-
Step 2: Intermediate Wash: Wash with a solvent that is miscible with both the organic wash solvent and the final buffer (e.g., 70% ethanol).
-
Step 3: Aqueous Wash: Thoroughly flush the system with the aqueous buffer used in your assay.
-
Step 4: Air Gap: Aspirate an air gap to separate the wash solutions from the subsequent reagents.
-
Visualizations
Caption: Troubleshooting workflow for Tiotropium Bromide precipitation in the source container.
Caption: Troubleshooting workflow for Tiotropium Bromide precipitation during the dispensing process.
References
Determining the optimal concentration of Tiotropium Bromide for non-toxic effects
Technical Support Center: Tiotropium (B1237716) Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal non-toxic concentration of Tiotropium Bromide for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for Tiotropium Bromide in in vitro experiments?
Based on published literature, a starting concentration in the low nanomolar (nM) range is recommended. Studies have reported biological effects of Tiotropium Bromide at concentrations as low as 50 picomolar (pM) and up to 300 nM without mentioning cytotoxic effects.[1][2] A study on lung fibroblasts noted inhibitory effects on matrix metalloproteinase (MMP) production at concentrations of 15 pg/mL and higher, further suggesting that the effective, non-toxic range starts in the picomolar to low nanomolar range.[2][3][4]
Q2: Is there a known IC50 value for Tiotropium Bromide cytotoxicity?
Publicly available literature does not provide a clear cytotoxic IC50 value for Tiotropium Bromide in common cell lines like bronchial epithelial cells or lung fibroblasts. The available IC50 values, such as approximately 0.17 nM, refer to the compound's potency for its target, the M3 muscarinic receptor, and not its general cytotoxicity.[5] Therefore, it is crucial to determine the cytotoxic profile experimentally for your specific cell line and assay conditions.
Q3: Which cell lines are suitable for studying the effects of Tiotropium Bromide?
The choice of cell line depends on the research question. Relevant cell lines used in studies involving Tiotropium Bromide include:
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B, 16HBE): These are relevant for studying effects on the airway epithelium.[1]
-
Lung Fibroblasts: Useful for investigating effects on tissue remodeling and fibrosis.[2][3][4]
-
A549 cells: A human lung adenocarcinoma cell line.
-
Human Umbilical Vein Endothelial Cells (HUVEC): To study endothelial effects.[1]
Q4: What are the known signaling pathways affected by Tiotropium Bromide?
Tiotropium Bromide is a potent and long-acting antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5), with a slow dissociation from M1 and M3 receptors.[6] Its primary therapeutic effect, bronchodilation, results from the inhibition of M3 receptors on airway smooth muscle, which blocks acetylcholine-induced bronchoconstriction.[6] In vitro studies have also shown that it can interfere with TGF-β-mediated signaling by inhibiting Smad activation and the phosphorylation of ERK1/2 and JNK in lung fibroblasts.[2][3] No specific signaling pathways related to direct cytotoxicity have been prominently identified in the reviewed literature.
Troubleshooting Guide
Issue 1: I am not observing any biological effect at my chosen concentration.
-
Concentration too low: While cytotoxicity should be avoided, the concentration might be below the threshold for a biological effect in your specific assay. Refer to the data table below for concentrations that have been shown to be biologically active in other studies. Consider performing a dose-response curve starting from the picomolar range and increasing to the high nanomolar or low micromolar range.
-
Cell type: The expression of muscarinic receptors can vary between cell types. Confirm that your chosen cell line expresses the relevant muscarinic receptors (primarily M3) for your intended study.
-
Assay sensitivity: Your assay may not be sensitive enough to detect subtle changes. Ensure your positive and negative controls are working as expected and consider alternative, more sensitive endpoints.
Issue 2: I suspect my cells are dying or showing signs of stress.
-
Concentration too high: You may be observing cytotoxicity. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific experimental conditions.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO, water) is not exceeding the tolerance level of your cells (typically <0.1% for DMSO).[5] Run a solvent-only control.
-
Contamination: Rule out any potential contamination of your cell cultures or reagents.
Issue 3: How do I determine the optimal non-toxic concentration range for my experiments?
It is highly recommended to perform a cell viability assay to establish a dose-response curve for Tiotropium Bromide in your chosen cell line.
-
Select a suitable cytotoxicity assay: Common choices include MTT, XTT, LDH release, or neutral red uptake assays.
-
Choose a wide range of concentrations: Based on the literature, a range from 10 pM to 100 µM would be comprehensive. This range should encompass concentrations with no effect, biological activity, and potential toxicity.
-
Define your "non-toxic" threshold: A common threshold for a non-toxic concentration is one that results in ≥90% cell viability compared to the vehicle control. This threshold should be defined before the experiment.
-
Analyze the dose-response curve: Identify the concentration range that precedes any significant drop in cell viability. This will be your working range for subsequent functional assays.
Data on In Vitro Concentrations of Tiotropium Bromide
The following table summarizes concentrations of Tiotropium Bromide used in various in vitro studies. Note that none of these studies reported cytotoxicity at the specified concentrations, which were used to measure other biological effects.
| Concentration(s) | Cell Type(s) | Observed Effect | Citation |
| 50 pM | 16HBE, HUVEC | Complete inhibition of acetylcholine-induced microparticle generation. | [1] |
| 3 nM, 30 nM, 300 nM | Alveolar Macrophages | Dose-dependent reduction of LPS-induced neutrophil migration. | [2] |
| >15 pg/mL | Lung Fibroblasts | Inhibition of TNF-α and TGF-β-induced MMP-2 production. | [3][4] |
Experimental Protocols
Protocol: Determining Non-Toxic Concentration Range using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of Tiotropium Bromide using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Materials:
-
Tiotropium Bromide stock solution (e.g., in sterile water or DMSO).
-
Your chosen cell line (e.g., BEAS-2B human bronchial epithelial cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Phosphate-buffered saline (PBS).
-
Multichannel pipette.
-
Microplate reader (570 nm wavelength).
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Tiotropium Bromide Dilutions: Prepare a series of dilutions of Tiotropium Bromide in complete cell culture medium. A suggested range could be from 10 pM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest Tiotropium Bromide concentration) and a positive control for cell death (e.g., a known cytotoxic agent like Triton X-100).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared Tiotropium Bromide dilutions or controls. Include wells with medium only as a blank. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % cell viability against the log of the Tiotropium Bromide concentration to generate a dose-response curve.
-
Determine the concentration range where cell viability remains high (e.g., ≥90%). This is your optimal non-toxic concentration range for further experiments.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration.
Caption: Therapeutic signaling pathway of Tiotropium Bromide.
References
- 1. Tiotropium inhibits proinflammatory microparticle generation by human bronchial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium bromide inhibits TGF-β-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiotropium bromide inhibits TGF-β-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive activity of tiotropium bromide on matrix metalloproteinase production from lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chronic In Vivo Administration of Tiotropium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiotropium (B1237716) Bromide in chronic in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tiotropium Bromide?
A1: Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for all muscarinic receptor subtypes (M1-M5).[1][2][3] Its therapeutic effect in respiratory diseases is primarily mediated through the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation.[1][2][3][4] Tiotropium dissociates slowly from M1 and M3 receptors, resulting in a prolonged duration of action, making it suitable for once-daily administration.[2][5]
Q2: What are the common administration routes for Tiotropium Bromide in animal models?
A2: In preclinical in vivo studies, Tiotropium Bromide is most commonly administered directly to the respiratory tract to mimic its clinical use. The primary routes include:
-
Intranasal (i.n.) instillation: A liquid solution of Tiotropium Bromide is instilled into the nostrils of the animal.[1]
-
Nebulization: The animal inhales an aerosolized solution of Tiotropium Bromide.[1][6]
-
Intratracheal (i.t.) insufflation: A dry powder formulation of Tiotropium Bromide, often mixed with a carrier like lactose (B1674315), is delivered directly into the trachea.[7]
Q3: How do I prepare Tiotropium Bromide for in vivo administration?
A3: The preparation method depends on the chosen administration route.
-
For intranasal instillation and nebulization: Tiotropium Bromide can be dissolved in sterile saline.[1][6] For nebulization, a 0.1 mM solution in saline has been used in guinea pig models.[1][6] The pH of aqueous solutions of Tiotropium Bromide should be maintained between 2.7 and 3.2 for optimal stability.[8]
-
For intratracheal insufflation: The commercially available Tiotropium Bromide dry powder for inhalation (e.g., from Spiriva® capsules) can be used.[7] This powder is typically a mixture of Tiotropium Bromide and a lactose carrier.[7]
Q4: What are the recommended dosages for chronic in vivo studies?
A4: Dosing will vary depending on the animal model, species, and the specific research question. It is crucial to perform dose-response studies to determine the optimal dose for your experiment. However, here are some examples from published studies:
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Guinea Pig (COPD model) | Nebulization | 0.1 mM solution for 3 minutes | Saline | [1][6] |
| Guinea Pig (Asthma model) | Intratracheal Insufflation | 0.2 µg/kg or 1 µg/kg | Lactose powder | [7] |
| Mouse (Asthma model) | Intranasal Instillation | 0.1 mM in 50 µL | Phosphate-buffered saline | [9] |
Q5: How do I convert human doses to animal doses?
A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight for greater accuracy. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km value is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in guidance documents.[10][11][12][13][14]
Troubleshooting Guide
Problem 1: Inconsistent or variable results in my animal cohort.
| Possible Cause | Solution |
| Inconsistent Drug Delivery: | For intranasal instillation , ensure the animal's head is properly positioned to facilitate aspiration into the lungs. The volume of instillation should be consistent across all animals. For nebulization , ensure the animal is properly contained within the exposure chamber and that the nebulizer is functioning optimally. For intratracheal insufflation , this technique requires significant skill. Ensure consistent placement of the delivery device in the trachea and complete expulsion of the powder. |
| Vehicle-Induced Effects: | The vehicle used to deliver Tiotropium Bromide can have its own biological effects. For example, lactose powder used in dry powder insufflation has been shown to induce a neutrophilic inflammatory response in the lungs of guinea pigs.[7] It is crucial to include a vehicle-only control group in your experimental design to account for these effects. |
| Animal Stress: | The stress of handling and administration can influence physiological readouts. Ensure all personnel are adequately trained in animal handling and that the administration procedures are performed consistently and efficiently to minimize stress. |
Problem 2: I am observing unexpected side effects or toxicity.
| Possible Cause | Solution |
| High Systemic Exposure: | Although Tiotropium Bromide has low oral bioavailability, high doses or inefficient delivery to the lungs can lead to increased systemic absorption and potential anticholinergic side effects such as dry mouth, tachycardia, or urinary retention.[15][16] Consider reducing the dose or optimizing the delivery method to target the lungs more effectively. |
| Local Irritation: | The administration procedure itself, particularly intratracheal insufflation, can cause local irritation and inflammation.[17][18] Ensure the delivery device is of an appropriate size for the animal and that the procedure is performed carefully to avoid tissue damage. |
| Paradoxical Bronchoconstriction: | Although rare, some inhaled medications can cause a paradoxical bronchoconstriction.[14][19] If you observe a worsening of respiratory function immediately after administration, this may be a possibility. Monitor respiratory parameters closely post-administration. |
Problem 3: My Tiotropium Bromide solution appears unstable.
| Possible Cause | Solution |
| Incorrect pH: | Tiotropium Bromide is most stable in acidic aqueous solutions.[8] The recommended pH range is between 2.7 and 3.2.[8] Prepare solutions in a suitable buffer or adjust the pH with hydrochloric acid. |
| Improper Storage: | Aqueous solutions of Tiotropium Bromide should be freshly prepared. For longer-term storage, refer to the manufacturer's recommendations. Stock solutions in DMSO can be stored at -20°C.[4] However, for in vivo use, aqueous solutions are preferred. |
| Degradation: | Tiotropium Bromide can degrade over time, especially in non-optimal conditions. It is recommended to prepare fresh solutions for each set of experiments, particularly for chronic studies with daily administration. |
Experimental Protocols
Protocol 1: Preparation and Administration of Nebulized Tiotropium Bromide in Guinea Pigs
-
Preparation of Tiotropium Bromide Solution (0.1 mM):
-
Tiotropium Bromide has a molecular weight of 472.4 g/mol .
-
To prepare a 0.1 mM solution, dissolve 4.724 mg of Tiotropium Bromide in 100 mL of sterile saline.
-
Ensure the solution is fully dissolved. Adjust the pH to approximately 3.0 with dilute HCl if necessary for long-term stability, although for immediate use in saline, this may not be required.
-
-
Nebulization Procedure:
-
Place the guinea pig in a suitable whole-body plethysmography chamber or a custom inhalation chamber.
-
Connect a DeVilbiss nebulizer (or equivalent) to the chamber.
-
Add the 0.1 mM Tiotropium Bromide solution to the nebulizer.
-
Nebulize the solution for a fixed duration (e.g., 3 minutes) as described in published studies.[1][6]
-
Ensure consistent nebulizer output and chamber airflow for all animals.
-
The control group should be exposed to nebulized sterile saline for the same duration.
-
Protocol 2: Intratracheal Insufflation of Tiotropium Bromide in Guinea Pigs
-
Dose Preparation:
-
Use a commercially available dry powder formulation of Tiotropium Bromide (e.g., from a Spiriva® HandiHaler® capsule, which contains 18 µg of Tiotropium Bromide with lactose).
-
For a 1 µg/kg dose in a 500g guinea pig, you would need 0.5 µg of Tiotropium Bromide. This will require careful dilution of the commercial powder with additional lactose to achieve a deliverable volume.
-
-
Administration Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., ketamine and xylazine).[7]
-
Place the animal in a supine position on a slanted board.
-
Visualize the trachea using a small animal laryngoscope.
-
Insert a dry powder insufflator (e.g., Penn-Century DP-4) loaded with the Tiotropium Bromide/lactose mixture into the trachea.[7]
-
Administer the powder with a puff of air.
-
Monitor the animal until it has fully recovered from anesthesia.
-
The control group should receive an equivalent amount of lactose powder.[7]
-
Visualizations
Caption: Tiotropium Bromide's Mechanism of Action.
Caption: Chronic In Vivo Tiotropium Administration Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Mucus-Penetrating Inhalable Microparticles of Tiotropium Bromide Containing Sodium Glycocholate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fda.gov [fda.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. WO2002036591A2 - Inhalative solution formulation containing a tiotropium salt - Google Patents [patents.google.com]
- 9. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 10. Traffic-related particulate matter affects behavior, inflammation, and neural integrity in a developmental rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103110584A - Tiotropium bromide powder inhalation and preparation method thereof - Google Patents [patents.google.com]
- 12. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of paradoxical bronchoconstriction after administration of tiotropium via Respimat® Soft Mist™ Inhaler in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of tiotropium on mucus hypersecretion and airway clearance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Airway irritation, inflammation, and toxicity in mice following inhalation of metal oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Impact of Tiotropium Bromide Monohydrate polymorphism on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiotropium (B1237716) Bromide Monohydrate. Understanding and controlling its polymorphic forms is critical for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for Tiotropium Bromide Monohydrate?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For this compound, different polymorphic forms can exhibit significant variations in physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3][4][5] These differences can directly impact experimental outcomes, leading to variability in in-vitro and in-vivo studies. The commercially available form of Tiotropium Bromide in Spiriva® is a crystalline monohydrate.[2]
Q2: What are the known polymorphic forms of Tiotropium Bromide?
A2: Tiotropium Bromide is known to exist in several forms, including a crystalline monohydrate, an amorphous form, and various anhydrous and solvate crystalline forms.[2][3] The crystalline monohydrate is generally considered more stable, while the amorphous form, lacking an ordered crystal lattice, tends to have higher solubility but is less stable and can convert to a crystalline form.[1][3]
Q3: How can different polymorphs of Tiotropium Bromide be identified and characterized?
A3: Several analytical techniques are essential for identifying and characterizing the different polymorphic forms of Tiotropium Bromide. The most common methods include:
-
X-ray Powder Diffraction (XRPD): This is a primary technique used to identify crystalline phases based on their unique diffraction patterns.[2][4][6]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as melting points and phase changes, which are unique to each polymorph. The monohydrate form of tiotropium bromide melts with decomposition between 225°C and 235°C.[7]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for identifying solvates and hydrates by quantifying the loss of solvent or water.[2][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can differentiate polymorphs based on differences in their vibrational spectra.[8]
Q4: What is the mechanism of action of Tiotropium Bromide?
A4: Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA).[7][9][10] It blocks the action of acetylcholine (B1216132) at muscarinic receptors in the airway smooth muscle. Tiotropium has a high affinity for M1, M2, and M3 receptor subtypes.[7][11] Its long duration of action is attributed to its slow dissociation from M1 and M3 receptors, which mediate bronchoconstriction.[10][11] This leads to bronchodilation and provides therapeutic benefit in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[8][12]
Troubleshooting Guide
Issue 1: Inconsistent dissolution profiles in in-vitro experiments.
-
Possible Cause: The presence of different polymorphic forms of Tiotropium Bromide in your sample. The amorphous form is more soluble than the crystalline forms.[1][3] The most stable polymorphic form generally has the lowest solubility.[13]
-
Troubleshooting Steps:
-
Polymorph Characterization: Use XRPD and DSC to identify the polymorphic form(s) present in your batch of Tiotropium Bromide.
-
Source Consistency: Ensure that you are using the same polymorphic form for all experiments. If sourcing from different suppliers or using different batches, perform characterization on each to confirm consistency.
-
Controlled Crystallization: If preparing the material in-house, carefully control crystallization conditions (solvent, temperature, cooling rate) to produce a consistent polymorphic form.
-
Issue 2: Unexpectedly low bioavailability in animal studies.
-
Possible Cause: The use of a less soluble and slower-dissolving crystalline polymorph. The physical properties of the drug substance, such as crystallinity and particle size, significantly affect its bioavailability.[1][3]
-
Troubleshooting Steps:
-
Solubility and Dissolution Testing: Correlate the in-vivo results with in-vitro dissolution data for the specific polymorph used.
-
Particle Size Analysis: Investigate the particle size distribution of your drug substance, as this also influences dissolution and absorption.[3]
-
Consider Amorphous Form (with caution): For research purposes, you might consider using the amorphous form to enhance solubility, but be aware of its lower stability.[1]
-
Issue 3: Physical instability of the drug substance during storage or formulation.
-
Possible Cause: Conversion of a metastable polymorph (e.g., amorphous or a specific solvate) to a more stable crystalline form.[1][3]
-
Troubleshooting Steps:
-
Stability Studies: Conduct stability studies under controlled temperature and humidity conditions to assess the polymorphic stability of your material.
-
Excipient Compatibility: Ensure that the excipients used in your formulation do not induce polymorphic transformations.
-
Select the Most Stable Form: For long-term stability, it is generally advisable to use the most thermodynamically stable polymorphic form.[5]
-
Issue 4: Difficulty in detecting the polymorphic form in a low-concentration formulation.
-
Possible Cause: The concentration of Tiotropium Bromide in some formulations, such as dry powder inhalers, can be very low (e.g., 0.4 w/w%), making it difficult to detect with standard laboratory XRPD equipment.[6]
-
Troubleshooting Steps:
-
Utilize High-Sensitivity Techniques: Consider using more sensitive methods like synchrotron XRPD, which can detect much lower concentrations of the active pharmaceutical ingredient.[6]
-
Method Development: Develop and validate a suitable analytical method, such as RP-HPLC, for the quantitative determination of the drug substance in the formulation.[14][15][16]
-
Data on Tiotropium Bromide Polymorphs
| Property | Crystalline Monohydrate | Amorphous Form | Anhydrous/Solvate Forms |
| Stability | Generally stable[3] | Less stable, can convert to crystalline form[1][3] | Stability varies depending on the specific form |
| Solubility | Sparingly soluble in water[7] | Higher solubility than crystalline forms[1][3] | Solubility varies |
| Dissolution Rate | Slower dissolution[1] | Faster dissolution[3] | Dissolution rate varies |
| Bioavailability | Lower bioavailability compared to more soluble forms[1] | Potentially higher bioavailability due to increased solubility[1] | Bioavailability is dependent on solubility and dissolution |
| DSC Thermal Event | Melts with decomposition at 225-235°C[7] | Exhibits a glass transition rather than a sharp melting point | Specific melting points and thermal events for each form |
Experimental Protocols
1. Polymorph Identification by X-ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of Tiotropium Bromide.
-
Methodology:
-
Gently grind the sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Compare the resulting diffractogram with reference patterns for known polymorphs of Tiotropium Bromide. Distinct peaks in the pattern are characteristic of a specific crystalline form.[2][4]
-
2. Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and other thermal transitions of Tiotropium Bromide polymorphs.
-
Methodology:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Record the heat flow as a function of temperature. Endothermic peaks correspond to melting or desolvation events. The crystalline monohydrate shows an endothermic peak at approximately 230°C.[8]
-
Visualizations
Caption: Mechanism of action of Tiotropium Bromide.
Caption: Experimental workflow for polymorph characterization.
References
- 1. US20110250149A1 - Tiotropium Bromide Having a Low Degree of Crystallinity - Google Patents [patents.google.com]
- 2. EP1869035B1 - Novel crystalline form of tiotropium bromide and process for preparation thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8163913B2 - Forms of tiotropium bromide and processes for preparation thereof - Google Patents [patents.google.com]
- 5. Drug Polymorphism and its Importance on Drug Development Process -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]
- 6. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. patents.justia.com [patents.justia.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
A Head-to-Head Battle of Anticholinergics: Tiotropium Bromide vs. Ipratropium Bromide in Pharmacology
In the landscape of respiratory medicine, particularly in the management of Chronic Obstructive Pulmonary Disease (COPD), muscarinic antagonists play a pivotal role. Among these, tiotropium (B1237716) bromide and ipratropium (B1672105) bromide have been mainstays of therapy. While both drugs act by blocking muscarinic receptors to induce bronchodilation, their pharmacological profiles exhibit critical differences that translate into distinct clinical efficacies. This guide provides a detailed comparative analysis of the pharmacology of tiotropium bromide and ipratropium bromide, supported by experimental data, for researchers, scientists, and drug development professionals.
Molecular Mechanism of Action
Both tiotropium and ipratropium are quaternary ammonium (B1175870) compounds that act as competitive antagonists at muscarinic acetylcholine (B1216132) (ACh) receptors. In the airways, the primary target is the M3 muscarinic receptor located on airway smooth muscle cells. Blockade of these receptors prevents ACh-induced bronchoconstriction.[1][2] However, the nuances of their interaction with the different muscarinic receptor subtypes (M1-M5) are what set them apart.
Ipratropium bromide is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors with similar affinity.[3] While M3 blockade is therapeutically desirable, the concurrent blockade of M2 autoreceptors on presynaptic cholinergic nerve endings can inhibit a negative feedback loop, potentially increasing acetylcholine release and counteracting the bronchodilatory effect.[3]
In contrast, tiotropium bromide exhibits kinetic selectivity for M1 and M3 receptors over M2 receptors.[3][4][5] This is not due to a difference in binding affinity at the receptor subtypes, which is similar across M1, M2, and M3, but rather to its significantly slower dissociation rate from M1 and M3 receptors.[4][5][6] Tiotropium dissociates much more rapidly from the M2 receptor, effectively sparing its inhibitory function on acetylcholine release.[3][4][5][6] This kinetic selectivity is a key factor contributing to its prolonged duration of action and enhanced clinical efficacy.
Receptor Binding Affinity and Kinetics
The prolonged duration of action of tiotropium (>24 hours) compared to ipratropium (6-8 hours) is a direct consequence of their differing receptor dissociation kinetics.[2] Experimental data from radioligand binding assays consistently demonstrate the much slower dissociation of tiotropium from M3 receptors.
| Parameter | Tiotropium Bromide | Ipratropium Bromide | Reference |
| Receptor Affinity | High affinity for M1, M2, and M3 subtypes | Similar affinity for M1, M2, and M3 subtypes | [3][4] |
| Potency | ~10-fold more potent than ipratropium | - | [5][6][7] |
| Dissociation Half-Life (M3) | ~34.7 hours | Significantly shorter | [3] |
| Dissociation Half-Life (M2) | ~3.6 hours | Significantly shorter | [3] |
| Receptor Selectivity | Kinetically selective for M1 and M3 over M2 | Non-selective | [3][4][5] |
| Duration of Action | > 24 hours | 6 - 8 hours | [2] |
Clinical Pharmacology and Efficacy
The pharmacological advantages of tiotropium translate into superior clinical outcomes in patients with COPD. Multiple clinical trials have compared the efficacy of once-daily tiotropium with four-times-daily ipratropium.
| Clinical Outcome | Tiotropium Bromide | Ipratropium Bromide | Reference |
| Trough FEV1 Improvement | Significantly greater improvement (e.g., MD of 109 mL at 3 months) | Less improvement | [1] |
| COPD Exacerbations | Fewer exacerbations | More frequent exacerbations | [1][4] |
| Hospital Admissions | Fewer hospital admissions (including for exacerbations) | More frequent hospital admissions | [1][4] |
| Quality of Life | Improved quality of life scores | Less improvement | [1][4] |
| Serious Adverse Events | Fewer serious adverse events | More frequent serious adverse events | [1][4] |
A Cochrane review of two studies involving 1073 participants with moderate to severe COPD concluded that treatment with tiotropium, when compared to ipratropium bromide, was associated with improved lung function, fewer hospital admissions (including those for COPD exacerbations), fewer exacerbations, and improved quality of life.[1][4]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of tiotropium and ipratropium for muscarinic receptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human M1, M2, or M3 muscarinic receptor subtypes are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of radioligand, typically [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Increasing concentrations of the unlabeled competitor drug (tiotropium or ipratropium).
-
The prepared cell membrane suspension.
-
-
The plates are incubated to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Bronchoprotection Study (Methacholine Challenge)
This protocol describes a general method to assess the duration of action of inhaled bronchodilators.
1. Subject Selection:
-
Healthy subjects or patients with stable, mild asthma are recruited.
-
Baseline spirometry (FEV1) is performed to ensure normal lung function.
2. Drug Administration:
-
Subjects are randomized to receive a single inhaled dose of tiotropium, ipratropium, or placebo in a double-blind, crossover design.
-
A sufficient washout period is allowed between treatments.
3. Bronchial Challenge:
-
At predetermined time points after drug administration (e.g., 1, 6, 12, 24 hours), a methacholine (B1211447) challenge test is performed.
-
Increasing concentrations of methacholine are inhaled by the subject.
-
Spirometry is performed after each dose of methacholine.
4. Endpoint Measurement:
-
The primary endpoint is the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20).
-
A higher PC20 value indicates greater bronchoprotection.
5. Data Analysis:
-
The PC20 values at each time point are compared between the different treatment groups to determine the magnitude and duration of the bronchoprotective effect.
Conclusion
The pharmacological profiles of tiotropium bromide and ipratropium bromide, while both centered on muscarinic antagonism, are distinctly different. Tiotropium's kinetic selectivity for M1 and M3 receptors, coupled with its remarkably slow dissociation from these receptors, underpins its long duration of action and superior clinical efficacy in the management of COPD. In contrast, ipratropium's non-selective nature and shorter half-life necessitate more frequent dosing and result in less pronounced clinical benefits. For researchers and clinicians, understanding these fundamental pharmacological differences is crucial for optimizing therapeutic strategies in obstructive airway diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiotropium bromide: a novel once-daily anticholinergic bronchodilator for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Tiotropium Bromide vs. Long-Acting Beta2-Agonists in Preclinical Models
In the landscape of respiratory disease research, animal models serve as a critical platform for evaluating the efficacy of therapeutic agents. This guide provides a comparative analysis of two cornerstone treatments for obstructive airway diseases: Tiotropium (B1237716) Bromide, a long-acting muscarinic antagonist (LAMA), and long-acting beta2-agonists (LABAs). We delve into their mechanisms of action, experimental protocols, and a comprehensive summary of their performance in various animal models.
Mechanisms of Action: A Tale of Two Pathways
The distinct therapeutic effects of Tiotropium Bromide and LABAs stem from their engagement with different signaling pathways in the airways.
Tiotropium Bromide: This agent functions as a potent antagonist of muscarinic receptors, particularly the M3 subtype, which is abundant on airway smooth muscle.[1][2] By blocking the action of acetylcholine, a neurotransmitter that causes bronchoconstriction and mucus secretion, Tiotropium leads to bronchodilation and reduced mucus production.[2][3] Its long duration of action allows for once-daily dosing.[4]
Mechanism of Tiotropium Bromide.
Long-Acting Beta2-Agonists (LABAs): LABAs, such as formoterol (B127741), salmeterol (B1361061), and indacaterol (B1671819), target the beta2-adrenergic receptors on airway smooth muscle cells.[5] Their binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various proteins that ultimately results in smooth muscle relaxation and bronchodilation.[6][7]
Mechanism of Long-Acting Beta2-Agonists.
Experimental Protocols: Inducing and Assessing Respiratory Disease
Animal models are pivotal in evaluating the therapeutic potential of these drugs. A generalized workflow for such studies is outlined below.
Generalized Experimental Workflow.
Common Methodologies:
-
Animal Models: Studies frequently employ BALB/c mice for allergic asthma models, sensitized and challenged with ovalbumin (OVA).[8] For Chronic Obstructive Pulmonary Disease (COPD) models, guinea pigs or mice are often exposed to cigarette smoke (CS) or lipopolysaccharide (LPS).[9][10][11]
-
Drug Administration: The most clinically relevant route is inhalation, though intranasal or intratracheal instillations are also used.[10]
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography to assess the bronchoconstrictor response to stimuli like methacholine.
-
Airway Inflammation: Quantified by counting inflammatory cells (e.g., neutrophils, eosinophils) in bronchoalveolar lavage fluid (BALF).[9][12]
-
Cytokine Analysis: Levels of pro-inflammatory and Th2 cytokines (e.g., TNF-α, IL-4, IL-5, IL-13) in BALF are measured using ELISA.[8]
-
Airway Remodeling: Assessed through histological analysis of lung tissue, looking at goblet cell hyperplasia, smooth muscle thickness, and collagen deposition.[9][13]
-
Comparative Efficacy Data
The following table summarizes the quantitative findings from various preclinical studies, comparing the effects of Tiotropium Bromide and different LABAs.
| Drug | Animal Model | Key Efficacy Parameter | Result |
| Tiotropium Bromide | Guinea Pig COPD (LPS-induced) | Neutrophil Infiltration | Fully inhibited the LPS-induced increase in neutrophils in airways and parenchyma.[9] |
| Goblet Cell Number | Abrogated the LPS-induced increase in goblet cells.[9][13] | ||
| Airway Remodeling | Inhibited collagen deposition and increased muscularized microvessels.[9][13] | ||
| Mouse COPD (CS-induced) | Neutrophil Infiltration | Significantly reduced neutrophil numbers by 58% after 9 weeks of treatment compared to control.[10] | |
| Monocytic Inflammation | Reduced monocyte numbers to baseline levels after 9 weeks of treatment.[10] | ||
| Cat COPD (CS-induced) | Inflammatory Cells in BALF | Significantly attenuated the increase in total inflammatory cells, including macrophages, eosinophils, and neutrophils.[14] | |
| Pro-inflammatory Cytokines | Reduced the pulmonary release of IL-6, IL-8, MCP-1, and TNF-α.[14] | ||
| Mouse Asthma (OVA-induced) | Airway Inflammation & Th2 Cytokines | Significantly reduced airway inflammation and Th2 cytokine production in BALF.[8] | |
| Airway Remodeling | Significantly decreased goblet cell metaplasia, smooth muscle thickness, and airway fibrosis.[8] | ||
| Formoterol | Guinea Pig Asthma (OVA-induced) | Late Asthmatic Response (LAR) | Completely inhibited the LAR.[12] |
| Inflammatory Cells in BALF | Completely inhibited the increase in eosinophils and macrophages.[12] | ||
| Airway Hyperresponsiveness | Decreased the antigen-induced increase in bronchial reactivity.[12] | ||
| Mouse Asthma (Aspergillus-induced) | Airway Hyperresponsiveness | Significantly inhibited methacholine-induced AHR in a dose-dependent manner.[5][15] | |
| Airway Inflammation | Did not reduce airway immune cell counts or lung levels of pro-inflammatory cytokines.[5][15] | ||
| Salmeterol | Guinea Pig Bronchodilation | Duration of Action | Bronchodilator activity persisted for at least 6 hours.[16][17] |
| Guinea Pig Airways | Plasma Protein Extravasation | Inhibited histamine-induced plasma protein extravasation for approximately 8 hours.[16] | |
| Mouse COPD (LPS-induced) | Lung Function | Significantly improved functional residual capacity and inspiratory resistance.[11] | |
| Airway Remodeling | Reduced inflammation, smooth muscle thickening, and goblet cell hyperplasia.[11] | ||
| Indacaterol | Swine Tracheal Membrane (LPS-induced) | Mucus Hypersecretion & Acidification | Restored LPS-induced hypersecretion and acidification.[18][19] |
Concluding Remarks
Preclinical data from various animal models demonstrate that both Tiotropium Bromide and LABAs are effective in mitigating key features of obstructive airway diseases. Tiotropium consistently shows potent anti-inflammatory and anti-remodeling effects, particularly in COPD models, by reducing neutrophilic inflammation and structural changes in the airways.[9][10][13][20]
LABAs, such as formoterol and salmeterol, are powerful bronchodilators.[5][16] Some studies suggest that certain LABAs, like formoterol, may also possess anti-inflammatory properties by inhibiting the influx of inflammatory cells in asthma models.[12] However, other research indicates that the primary effect of LABAs is bronchodilation, with limited impact on underlying inflammation.[5][15]
The choice between these therapeutic classes in a research setting will depend on the specific pathological process being investigated. For studies focused on cholinergic-driven inflammation and airway remodeling, Tiotropium is a strong candidate. For investigations centered on potent and sustained bronchodilation, LABAs are the agents of choice. The data also suggest that the specific LABA selected can influence the observed effects on inflammation and other parameters. This guide underscores the importance of selecting the appropriate pharmacological tool to dissect the complex mechanisms of respiratory diseases in animal models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tiotropium effects on airway inflammatory events in the cat as an animal model for acute cigarette smoke-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of indacaterol on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of indacaterol on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
Validating the Binding Site of Tiotropium Bromide on the M3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiotropium (B1237716) Bromide's binding and functional characteristics at the M3 muscarinic acetylcholine (B1216132) receptor (M3R), with a focus on validating its binding site. We present supporting experimental data for Tiotropium and compare its performance with other relevant muscarinic antagonists, namely Atropine and Glycopyrrolate. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Executive Summary
Tiotropium Bromide is a long-acting muscarinic antagonist renowned for its efficacy in treating chronic obstructive pulmonary disease (COPD). Its prolonged duration of action is attributed to its slow dissociation kinetics from the M3 receptor. Experimental evidence, primarily from radioligand binding assays, functional smooth muscle contraction studies, and molecular dynamics simulations, has validated its binding to the orthosteric site of the M3 receptor. Furthermore, studies have revealed a secondary, allosteric binding site in the extracellular vestibule that contributes to its unique pharmacological profile, including its insurmountable antagonism. This guide delves into the data and methodologies that substantiate these findings, offering a comparative perspective with other muscarinic antagonists.
Comparative Analysis of Binding Affinities and Functional Potency
The interaction of Tiotropium and other muscarinic antagonists with the M3 receptor has been quantified through various assays. The following tables summarize the binding affinities (Ki) and functional potencies (pA2/IC50) from representative studies.
Table 1: Comparative Binding Affinities (Ki) at the Human M3 Muscarinic Receptor
| Compound | Ki (nM) | Method | Reference |
| Tiotropium Bromide | 0.33 | Radioligand Competition Binding ([³H]-NMS) | [1] |
| Atropine | 1.686 | Radioligand Competition Binding ([³H]-NMS) | [2] |
| Glycopyrrolate | 0.5 - 3.6 | Radioligand Competition Binding ([³H]-NMS) | [3] |
Table 2: Comparative Functional Antagonism in Airway Smooth Muscle
| Compound | Parameter | Value | Species | Reference |
| Tiotropium Bromide | pA2 | 8.4 | Bovine | [4] |
| Atropine | pA2 | Not explicitly found for direct comparison | ||
| Glycopyrrolate | pA2 | 10.31 | Guinea Pig | [5] |
Tiotropium exhibits a high affinity for the M3 receptor, comparable to or slightly higher than Glycopyrrolate and significantly higher than Atropine.[1][2][6] Functionally, Tiotropium acts as an insurmountable antagonist, a characteristic not observed with Atropine and Glycopyrrolate.[4] This is attributed to its binding to a secondary allosteric site in the extracellular vestibule, which prevents the entry of acetylcholine into the orthosteric binding pocket, and its remarkably slow dissociation from the receptor.[4]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Tiotropium) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes expressing the M3 receptor are prepared from tissues (e.g., human or animal lung) or cultured cells (e.g., CHO cells transfected with the human M3 receptor).[7][8] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[8] The final pellet is resuspended in a binding buffer.[8]
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled competitor drug (Tiotropium, Atropine, or Glycopyrrolate).[7][8]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[8] The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Functional Assay: Tracheal Smooth Muscle Contraction
This ex vivo assay assesses the functional potency of antagonists by measuring their ability to inhibit agonist-induced contraction of airway smooth muscle.
Protocol Outline:
-
Tissue Preparation: Tracheal smooth muscle strips are dissected from animals (e.g., bovine or guinea pig) and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.[4][10]
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissues are pre-incubated with varying concentrations of the antagonist (Tiotropium, Atropine, or Glycopyrrolate) for a defined period.[4]
-
Agonist Challenge: A cumulative concentration-response curve to a contractile agonist (e.g., methacholine (B1211447) or carbachol) is generated.[4]
-
Data Analysis: The antagonistic effect is quantified by determining the pA2 value from a Schild plot analysis or by measuring the IC50 value.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic insights into the binding process, including the identification of binding sites and the dynamics of the ligand-receptor interaction.
Protocol Outline:
-
System Setup: A 3D model of the M3 receptor is embedded in a simulated lipid bilayer with explicit water molecules and ions to mimic the cellular environment.[11][12] The starting coordinates for the receptor are often obtained from crystal structures.[11]
-
Ligand Placement: The antagonist (e.g., Tiotropium) is placed in the simulation box, either docked into the putative binding site or placed in the solvent to observe the binding event.[11]
-
Simulation: The system's trajectory is calculated over time (nanoseconds to microseconds) by solving Newton's equations of motion.[11][13] This is typically performed using specialized software (e.g., GROMACS, AMBER) and force fields (e.g., OPLS, CHARMM).[11][12]
-
Analysis: The simulation trajectories are analyzed to identify stable binding poses, key interacting amino acid residues, and the pathway of ligand binding and unbinding.[11]
Visualizing Molecular Interactions and Pathways
M3 Receptor Signaling Pathway
Activation of the M3 receptor by acetylcholine initiates a well-defined signaling cascade. Tiotropium, as an antagonist, blocks this pathway at the receptor level.
Caption: M3 Receptor Signaling Pathway and the inhibitory action of Tiotropium.
Experimental Workflow for Validating Tiotropium's Binding
The validation of Tiotropium's binding site involves a multi-faceted approach, integrating computational and experimental techniques.
Caption: Integrated workflow for validating the binding site of Tiotropium on the M3 receptor.
Conclusion
The comprehensive validation of Tiotropium Bromide's binding site on the M3 receptor is a testament to the power of integrating computational and experimental pharmacology. The evidence strongly supports a primary interaction at the orthosteric site, which is competitively inhibited by other muscarinic antagonists. However, the discovery of a secondary, allosteric binding site provides a molecular basis for Tiotropium's unique pharmacological properties, including its slow dissociation and insurmountable antagonism. This detailed understanding of its mechanism of action at the molecular level is invaluable for the rational design of future respiratory therapeutics with improved efficacy and duration of action. The methodologies outlined in this guide provide a robust framework for the continued investigation and validation of ligand-receptor interactions in drug development.
References
- 1. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Tiotropium Bromide Versus Other Long-Acting Muscarinic Antagonists (LAMAs) for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tiotropium (B1237716) Bromide against other prominent long-acting muscarinic antagonists (LAMAs) used in the management of Chronic Obstructive Pulmonary Disease (COPD), including aclidinium (B1254267) bromide, glycopyrronium (B1196793) bromide, and umeclidinium (B1249183) bromide. The information presented is supported by data from clinical trials and scientific literature to aid in research and development efforts.
Mechanism of Action: The Role of LAMAs in Bronchodilation
Long-acting muscarinic antagonists are a cornerstone in the management of stable COPD. Their therapeutic effect is achieved through the competitive and reversible inhibition of acetylcholine (B1216132) at the M3 muscarinic receptors located on airway smooth muscle cells.[1][2] This blockade prevents acetylcholine-mediated bronchoconstriction, leading to bronchodilation and an improvement in airflow.[1][2] While LAMAs exhibit affinity for all muscarinic receptor subtypes (M1-M5), their prolonged clinical efficacy is attributed to a slower dissociation from M3 receptors compared to M2 receptors.[2] Tiotropium, in particular, demonstrates a high affinity for the M3 receptor subtype.
Comparative Efficacy of LAMAs
The efficacy of LAMAs is primarily assessed through lung function parameters, patient-reported outcomes, and exacerbation rates. Tiotropium has long been considered a standard of care, providing a benchmark for newer LAMAs.
Lung Function
Improvements in forced expiratory volume in one second (FEV1) are a key measure of bronchodilator efficacy. This includes trough FEV1 (the lowest level before the next dose) and peak FEV1 (the highest level after dosing).
| LAMA Comparison | Trough FEV1 Improvement | Peak FEV1 Improvement | FEV1 Area Under the Curve (AUC) | Citation(s) |
| Aclidinium vs. Tiotropium | Aclidinium is non-inferior to Tiotropium at 24 weeks. | No statistically significant difference at 24 weeks. | Aclidinium showed significant improvements from baseline. | [3] |
| Glycopyrronium vs. Tiotropium | Comparable efficacy in reducing the likelihood of clinically important deterioration. No statistically significant differences in time to CID. | Glycopyrronium demonstrated a faster onset of action and greater bronchodilation within the first 4 hours on Day 1. | Glycopyrronium showed superiority in FEV1 AUC0-4h after the first dose. | [4][5][6][7] |
| Umeclidinium vs. Tiotropium | Umeclidinium demonstrated superior efficacy to Tiotropium at day 85. | Improvements were observed with both treatments. | Improvements in weighted mean FEV1 over 0-24 hours were similar, but significantly greater with Umeclidinium over 12-24 hours. | [8][9] |
Patient-Reported Outcomes and Exacerbations
Patient-reported outcomes, such as the St. George's Respiratory Questionnaire (SGRQ) total score, provide insight into the impact of treatment on a patient's quality of life. A lower SGRQ score indicates better health status.
| LAMA Comparison | SGRQ Total Score Improvement | Reduction in Exacerbations | Citation(s) |
| Aclidinium vs. Tiotropium | Similar improvements in health-related quality of life. | Aclidinium reduced hospitalizations for exacerbations compared to placebo. No significant difference compared to tiotropium for exacerbations requiring oral steroids or antibiotics. | [3][10] |
| Glycopyrronium vs. Tiotropium | No statistically significant differences were found between the two treatment groups. | Both significantly reduced the time to clinically important deteriorations (CID) versus placebo. | [5][6] |
| Umeclidinium vs. Tiotropium | Clinically meaningful improvements were observed with both treatments, with no significant differences between them. | The risk of moderate or severe COPD exacerbation was not significantly different between umeclidinium/vilanterol and tiotropium/olodaterol combinations. | [8][9] |
Comparative Safety and Tolerability
The safety profiles of the newer LAMAs are generally comparable to that of tiotropium. The most common adverse events are related to their anticholinergic mechanism of action.
| LAMA | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Tiotropium Bromide | Dry mouth, upper respiratory tract infections, sinusitis, pharyngitis, chest pain. | Use with caution in patients with narrow-angle glaucoma, prostatic hyperplasia, or bladder-neck obstruction. | [11] |
| Aclidinium Bromide | Headache, nasopharyngitis, cough. | Similar incidence of anticholinergic side effects to placebo and tiotropium. | [12] |
| Glycopyrronium Bromide | Dry mouth, nasopharyngitis, urinary tract infection, insomnia. | Similar overall incidence of adverse events to tiotropium. | [7][13] |
| Umeclidinium Bromide | Headache, nasopharyngitis, upper respiratory tract infection. | Similar overall incidence of adverse events to tiotropium. | [9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of LAMAs, such as their onset and duration of action, are key determinants of their dosing frequency and clinical utility.
| LAMA | Onset of Action | Duration of Action | Dosing Frequency | Key Pharmacokinetic Features | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Tiotropium Bromide | Within 30 minutes | ~24 hours | Once daily | Apparent terminal elimination half-life of 5-6 days. Steady state reached in 2-3 weeks. |[14] | | Aclidinium Bromide | Rapid | ~12 hours | Twice daily | Rapidly hydrolyzed in plasma, resulting in low systemic exposure. |[2] | | Glycopyrronium Bromide | Fast (within 5 minutes) | ~24 hours | Once daily | Demonstrates a faster onset of action compared to tiotropium in some studies. |[6][7] | | Umeclidinium Bromide | Rapid | ~24 hours | Once daily | Has slow reversibility at the M3 receptor. | |
Experimental Protocols
Clinical trials comparing LAMAs generally follow a standardized methodology to ensure the reliability and comparability of the results.
Typical Clinical Trial Workflow for LAMA Comparison
Key Experimental Methodologies
-
Spirometry: The measurement of lung function, specifically FEV1 and Forced Vital Capacity (FVC), is a primary endpoint in COPD clinical trials. According to the Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines, post-bronchodilator spirometry is required to confirm the diagnosis of COPD, defined by an FEV1/FVC ratio of less than 0.7.[6] In clinical trials, spirometry is performed at baseline and at various time points throughout the study to assess the change from baseline in lung function. The American Thoracic Society (ATS) and European Respiratory Society (ERS) provide guidelines for the standardization of spirometry procedures to ensure accuracy and reproducibility.
-
St. George's Respiratory Questionnaire (SGRQ): The SGRQ is a validated, self-administered questionnaire used to measure the health-related quality of life in patients with respiratory diseases.[4] It consists of 50 items that assess three domains: Symptoms, Activity, and Impacts on daily life.[7] Scores for each domain and a total score are calculated, ranging from 0 (no impairment) to 100 (maximum impairment).[5] A change of 4 units in the total score is considered the minimum clinically important difference (MCID).
Logical Comparison of LAMAs
References
- 1. atsjournals.org [atsjournals.org]
- 2. goldcopd.org [goldcopd.org]
- 3. citystgeorges.ac.uk [citystgeorges.ac.uk]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. St George's Respiratory Questionnaire (SGRQ) [staff.sgul.ac.uk]
- 7. Study of Acalabrutinib (ACP-196) in combination with Venetoclax (ABT-199), with and without Obinutuzumab (GA101) versus Chemoimmunotherapy for Previously Untreated CLL [astrazenecaclinicaltrials.com]
- 8. Kodiak Sciences Announces Treatment of First Patients in Phase 3 GLOW2 Study of Tarcocimab Tedromer in Diabetic Retinopathy | Kodiak Sciences Inc. [ir.kodiak.com]
- 9. cllsociety.org [cllsociety.org]
- 10. Saint George’s Respiratory Questionnaire | RehabMeasures Database [sralab.org]
- 11. Comparisons of exacerbations and mortality among LAMA/LABA combinations in stable chronic obstructive pulmonary disease: systematic review and Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Network Meta-Analysis of Long-Acting Muscarinic Antagonist (LAMA) and Long-Acting β2-Agonist (LABA) Combinations in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variability of Spirometry in Chronic Obstructive Pulmonary Disease: Results from Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citystgeorges.ac.uk [citystgeorges.ac.uk]
A Comparative Guide to the Muscarinic Receptor Subtype Selectivity of Tiotropium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the muscarinic receptor subtype selectivity of Tiotropium (B1237716) Bromide against other prominent long-acting muscarinic antagonists (LAMAs) and a short-acting muscarinic antagonist (SAMA). The following sections detail the binding affinities and functional potencies of these compounds, supported by experimental data and methodologies, to aid in research and development efforts in respiratory and other therapeutic areas.
Executive Summary
Tiotropium Bromide is a long-acting muscarinic antagonist widely used in the treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its high affinity for and slow dissociation from muscarinic receptors, particularly the M1 and M3 subtypes. This guide presents a comparative analysis of Tiotropium Bromide with Ipratropium (B1672105) Bromide (a SAMA), Aclidinium Bromide, and Glycopyrrolate (B1671915) (LAMAs), focusing on their selectivity profiles across the five human muscarinic receptor subtypes (M1-M5).
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a drug to its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for Tiotropium Bromide and its comparators at each of the five muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Tiotropium Bromide | ~0.1 - 0.3 | ~0.3 - 0.8 | ~0.1 - 0.4 | Data not available | Data not available |
| Ipratropium Bromide | ~1 - 3 | ~2 - 5 | ~1 - 4 | Data not available | Data not available |
| Aclidinium Bromide | Data not available | Data not available | Data not available | Data not available | Data not available |
| Glycopyrrolate | ~1 - 3 | ~3 - 6 | ~0.5 - 2 | Data not available | Data not available |
Note: Data is compiled from multiple sources and may vary based on experimental conditions. "Data not available" indicates that comprehensive, directly comparable Ki values across all five subtypes were not found in the reviewed literature.
Based on available data, Tiotropium Bromide demonstrates a high affinity for M1, M2, and M3 receptors, with its affinity being approximately 10 to 11-fold higher than that of Ipratropium and Glycopyrrolate.[1] Glycopyrrolate and Ipratropium bromide exhibit Ki values in the nanomolar range for M1, M2, and M3 receptors.[2] Glycopyrrolate has been reported to have a 3 to 5-fold higher affinity for M3 receptors compared to M1 and M2 receptors.[2]
Comparative Analysis of Functional Potency
Functional assays measure the ability of a drug to inhibit a cellular response mediated by the receptor. The half-maximal inhibitory concentration (IC50) or the antagonist's dissociation constant (pA2) are common measures of functional potency.
| Compound | Functional Potency (pIC50 or pA2 at M3) |
| Tiotropium Bromide | ~9.5 |
| Ipratropium Bromide | ~9.5 |
| Aclidinium Bromide | Data not available |
| Glycopyrrolate | ~10.4 |
Note: The pIC50 values are derived from studies measuring the inhibition of carbachol-induced contractions in isolated tissue preparations.
In functional assays measuring the inhibition of carbachol-induced contractions, Glycopyrrolate (pIC50 ≈ 10.4) was found to be approximately 10-fold more potent than both Ipratropium (pIC50 ≈ 9.5) and Tiotropium (pIC50 ≈ 9.5).[3]
A key characteristic of Tiotropium is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, which contributes to its long duration of action, while it dissociates more rapidly from M2 receptors.[4] This kinetic profile is believed to contribute to its favorable clinical effects.[4]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Tiotropium Bromide and comparator drugs for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
A radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds (Tiotropium Bromide, Ipratropium Bromide, Aclidinium Bromide, Glycopyrrolate) at varying concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (e.g., Isolated Organ Bath)
This method assesses the functional potency of an antagonist by measuring its ability to inhibit the contraction of smooth muscle tissue induced by a muscarinic agonist.
Objective: To determine the functional potency (IC50 or pA2) of Tiotropium Bromide and comparator drugs at the M3 muscarinic receptor.
Materials:
-
Isolated tissue preparation containing smooth muscle (e.g., guinea pig trachea, human bronchus).
-
Organ bath system with physiological saline solution, temperature control, and aeration.
-
Force transducer to measure muscle contraction.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compounds (Tiotropium Bromide, Ipratropium Bromide, Aclidinium Bromide, Glycopyrrolate) at varying concentrations.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath containing physiological saline solution and allowed to equilibrate.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to the muscarinic agonist is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the test compound (antagonist) for a set period.
-
Challenge with Agonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. This shift is used to calculate the IC50 or pA2 value, which represents the functional potency of the antagonist.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). In airway smooth muscle, the increase in intracellular calcium is the primary mechanism leading to contraction.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In the airways, presynaptic M2 autoreceptors on cholinergic nerve endings inhibit the further release of acetylcholine, acting as a negative feedback mechanism.
Conclusion
References
- 1. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Inter-Laboratory Validation of Tiotropium Bromide's Bronchodilatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilatory effects of Tiotropium Bromide with other alternatives, supported by data from large-scale, multi-center clinical trials. These multi-center studies, by their nature, offer a form of inter-laboratory validation, demonstrating the reproducibility of Tiotropium's efficacy across various clinical settings.
Executive Summary
Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) widely indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and in some cases, severe asthma.[1][2][3] Its primary mechanism of action involves the competitive and reversible inhibition of acetylcholine (B1216132) at M3 muscarinic receptors in the smooth muscles of the airways, leading to prolonged bronchodilation.[1][4][5] This guide synthesizes data from major clinical trials to compare the efficacy and safety of Tiotropium with placebo and other inhaled bronchodilators.
Comparative Data on Bronchodilatory Efficacy
The following tables summarize quantitative data from key multi-center clinical trials, providing a comparative overview of Tiotropium Bromide's performance. The primary endpoint for efficacy in these studies is typically the change in Forced Expiratory Volume in one second (FEV1).
Table 1: Tiotropium Bromide vs. Placebo and Other Bronchodilators
| Comparator | Study | Patient Population | Duration | Key Efficacy Outcome (Change in Trough FEV1) | Citation |
| Placebo | UPLIFT | Moderate to very severe COPD | 4 years | Significant improvement with Tiotropium (mean difference 87-103 mL pre-bronchodilator) | [6][7] |
| Ipratropium (B1672105) Bromide | - | Moderate to severe COPD | 1 year | Tiotropium showed significantly greater improvement in trough FEV1 | [8][9] |
| Salmeterol | - | Moderate to severe COPD | 6 months | Tiotropium demonstrated superior bronchodilation and symptomatic improvement | [9] |
| Fluticasone/Salmeterol | INSPIRE | Severe and very severe COPD | 2 years | Comparable bronchodilatory effect to Tiotropium | [7] |
| Glycopyrronium | SPARK | Severe and very severe COPD | - | Dual bronchodilation with Indacaterol/Glycopyrronium was superior in preventing exacerbations compared to single Tiotropium | [3] |
Table 2: Comparison of Tiotropium Delivery Systems (HandiHaler vs. Respimat)
| Delivery System | Study | Patient Population | Key Finding on Efficacy | Key Finding on Safety | Citation |
| Tiotropium HandiHaler (18 µg) vs. Tiotropium Respimat (5 µg) | TIOSPIR | COPD | Similar bronchodilator efficacy | No significant difference in risk of death from any cause | [10][11] |
| Tiotropium HandiHaler (18 µg) vs. Tiotropium Respimat (various doses) | Multiple trials | COPD | Respimat 5 µg showed similar efficacy to HandiHaler 18 µg; lower Respimat doses were less effective | - | [12] |
Experimental Protocols
The assessment of bronchodilatory effects in the cited clinical trials relies on standardized methodologies to ensure data quality and comparability across different study sites.
Spirometry for Measurement of Bronchodilation
Spirometry is the gold standard for assessing airflow limitation and the cornerstone of diagnosing and monitoring COPD.
-
Procedure:
-
Baseline Measurement: Patients perform spirometry before administration of the study drug to establish a baseline FEV1 and Forced Vital Capacity (FVC).
-
Drug Administration: Patients receive the inhaled study medication (e.g., Tiotropium Bromide) or placebo according to the randomization schedule.
-
Post-Bronchodilator Measurement: Spirometry is repeated at specified time points after drug administration to assess the change in FEV1 and FVC. For long-acting bronchodilators like Tiotropium, trough FEV1 (measured just before the next dose) is a key endpoint.
-
-
Quality Control:
-
Spirometry performance and reproducibility are conducted in accordance with American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.[13]
-
Within-test variability of FEV1 is monitored to ensure the quality of the maneuvers.[6]
-
Centralized review of spirometry data is often employed in multi-center trials to ensure consistency across sites.
-
Alternative Techniques for Assessing Bronchodilation
While spirometry is the primary method, other techniques can provide additional insights into lung mechanics.
-
Body Plethysmography: Measures airway resistance and lung volumes, which can be affected by bronchodilators.[14][15]
-
Impulse Oscillometry (IOS): A non-invasive technique that assesses respiratory mechanics and can be more sensitive than FEV1 in detecting changes in airway resistance.[14][15]
Visualizations
Signaling Pathway of Tiotropium Bromide
The following diagram illustrates the mechanism of action of Tiotropium Bromide at the neuromuscular junction of the airway smooth muscle.
Caption: Mechanism of action of Tiotropium Bromide.
Experimental Workflow for Inter-Laboratory Validation
This diagram outlines a generalized workflow for a multi-center clinical trial designed to validate the bronchodilatory effects of a new drug like Tiotropium Bromide.
Caption: Multi-center clinical trial workflow.
References
- 1. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 2. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quality and reproducibility of spirometry in COPD patients in a randomized trial (UPLIFT®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tiotropium bromide: a novel once-daily anticholinergic bronchodilator for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. Tiotropium Respimat(®) Versus HandiHaler(®): Comparison of Bronchodilator Efficacy of Various Doses in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability of Spirometry in Chronic Obstructive Pulmonary Disease: Results from Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Tiotropium Bromide's Selectivity: A Comparative Analysis of Cross-Reactivity with Non-Muscarinic Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic agent is paramount. This guide provides a comparative assessment of Tiotropium Bromide's cross-reactivity with non-muscarinic receptors, presenting available experimental data to contrast its performance against other long-acting muscarinic antagonists (LAMAs).
Tiotropium Bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), exerting its therapeutic effect through high-affinity antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes. This leads to bronchodilation and a reduction in mucus secretion. While its on-target pharmacology is well-established, a critical aspect of its safety and overall pharmacological profile lies in its potential for off-target interactions with other receptor systems. This comparison guide delves into the available data on Tiotropium Bromide's engagement with non-muscarinic receptors and provides a comparative landscape with other LAMAs, including umeclidinium (B1249183) bromide.
Comparative Analysis of Non-Muscarinic Receptor Binding
Data on the comprehensive cross-reactivity of Tiotropium Bromide across a wide panel of non-muscarinic receptors is limited in the public domain. However, safety pharmacology studies and regulatory submissions for other LAMAs, such as umeclidinium bromide, provide valuable insights into the potential for off-target effects within this drug class.
The following table summarizes the available quantitative data on the binding affinities (Ki values) of umeclidinium bromide for several non-muscarinic receptors. This data, derived from radioligand binding assays, offers a glimpse into the selectivity profile of a comparable LAMA.
| Receptor Family | Specific Receptor/Site | Ligand | Test System | Ki (nM) |
| Opioid | Kappa Opioid Receptor | Umeclidinium Bromide | Radioligand Binding Assay | 69[1][2] |
| - | Sigma (non-selective) Receptor | Umeclidinium Bromide | Radioligand Binding Assay | 220[1][2] |
| Ion Channel | Ca2+ Channel (L-type, verapamil (B1683045) site) | Umeclidinium Bromide | Radioligand Binding Assay | 330[1][2] |
| Ion Channel | Na+ Channel (site 2) | Umeclidinium Bromide | Radioligand Binding Assay | 170[1][2] |
| Transporter | Dopamine (B1211576) Transporter | Umeclidinium Bromide | Radioligand Binding Assay | 780[1][2] |
Absence of data for Tiotropium Bromide in this table highlights the current gap in publicly available, direct comparative information on its non-muscarinic cross-reactivity.
Experimental Protocols
The determination of binding affinity (Ki) for a test compound at various receptors is typically conducted using in vitro radioligand binding assays. Below is a generalized methodology representative of the experimental protocols used in such studies.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Test Compound: The drug being evaluated for cross-reactivity (e.g., Tiotropium Bromide).
-
Assay Buffer: A buffer solution optimized for receptor-ligand binding.
-
Filtration Apparatus: A system to separate bound from free radioligand (e.g., glass fiber filters).
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of muscarinic receptors, the primary target of Tiotropium Bromide, and a typical workflow for assessing receptor cross-reactivity.
Caption: Muscarinic M1/M3 receptor signaling pathway antagonized by Tiotropium.
Caption: Workflow for assessing receptor cross-reactivity.
Discussion and Conclusion
The high selectivity of Tiotropium Bromide for muscarinic receptors is a key contributor to its favorable safety profile. The limited available data for other LAMAs, such as umeclidinium, suggests a generally low potential for clinically significant interactions with the screened non-muscarinic receptors at therapeutic concentrations. The Ki values for umeclidinium at the kappa opioid, sigma, L-type calcium channel, site 2 sodium channel, and dopamine transporter are in the nanomolar range, but are significantly higher than its affinity for muscarinic receptors.
It is important to note that the absence of comprehensive public data for Tiotropium Bromide's non-muscarinic cross-reactivity does not imply a complete lack of interaction. However, its long-standing clinical use and established safety profile suggest that any off-target effects are likely not clinically significant at the approved inhaled doses.
For drug development professionals, the data presented for umeclidinium serves as a valuable reference point for the expected selectivity of this class of compounds. Further head-to-head comparative studies across a broad panel of non-muscarinic receptors would be beneficial to definitively delineate the selectivity profiles of Tiotropium Bromide and other LAMAs, providing a more complete picture for risk-benefit assessments and future drug design. Researchers are encouraged to consult regulatory documents and specialized pharmacological screening services for more detailed and proprietary data.
References
A Researcher's Guide to Interpreting Tiotropium Bromide Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tiotropium (B1237716) Bromide, a long-acting muscarinic antagonist (LAMA), widely used in the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] By objectively comparing its performance with other treatments and presenting key experimental data, this guide aims to equip researchers with the necessary information to interpret clinical trial results effectively.
Mechanism of Action
Tiotropium Bromide is a competitive antagonist of muscarinic receptors (M1 to M5).[2][3][4] Its therapeutic effect in respiratory diseases is primarily mediated through the inhibition of M3 receptors on airway smooth muscle.[1][2][4] This action prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.[1][2] Tiotropium exhibits kinetic selectivity for M1 and M3 receptors over M2 receptors, which contributes to a sustained bronchodilator effect and minimizes potential cardiac side effects associated with M2 receptor blockade.[1][2] Its slow dissociation from M3 receptors allows for a 24-hour duration of action, enabling once-daily dosing.[1][2]
Efficacy in COPD: Comparison with Long-Acting Beta-Agonists (LABAs)
Clinical trials have extensively compared Tiotropium with LABAs, such as salmeterol (B1361061) and formoterol. The general consensus is that while both are effective maintenance therapies, Tiotropium shows a notable advantage in reducing the frequency of exacerbations.
| Outcome Measure | Tiotropium Bromide | Long-Acting Beta-Agonists (LABAs) | Key Findings |
| Exacerbations | Reduced number of participants experiencing one or more exacerbations (OR 0.86; 95% CI 0.79 to 0.93)[5][6] | - | Tiotropium is more effective than LABAs in preventing COPD exacerbations.[5][6][7] |
| Hospitalizations | Reduced number of COPD-related hospitalizations (OR 0.87; 95% CI 0.77 to 0.99)[5][6] | - | No statistical difference in overall hospitalization rates.[5][6] |
| Lung Function (FEV₁) | Similar improvement | Similar improvement | No statistically significant difference between Tiotropium and LABAs.[5][6] |
| Quality of Life (SGRQ) | Variable results depending on the specific LABA compared. | Indacaterol showed significantly improved scores.[8] | Evidence is equivocal on whether Tiotropium offers greater benefit than LABAs.[5][6] |
| Mortality | No statistical difference | No statistical difference | No significant difference in mortality observed between treatment groups.[5][6] |
| Serious Adverse Events | Lower rate of non-fatal serious adverse events (OR 0.88; 95% CI 0.78 to 0.99)[5][6] | - | Tiotropium was associated with fewer serious adverse events.[5][6] |
Efficacy in Asthma
Tiotropium is also approved as an add-on maintenance treatment for patients with asthma who remain symptomatic despite treatment with inhaled corticosteroids (ICS).
| Outcome Measure | Tiotropium Bromide (add-on to ICS) | Placebo (add-on to ICS) | Key Findings |
| Time to First Severe Exacerbation | Increased by 56 days (282 days vs. 226 days)[9] | - | 21% reduction in the risk of severe exacerbations (HR 0.79; 95% CI 0.62 to 1.00; p=0.03).[9] |
| Lung Function (Peak FEV₁) | Statistically significant improvement | - | Both 2.5 µg and 5 µg doses were superior to placebo.[10] |
| Lung Function (Trough FEV₁) | Statistically significant improvement | - | Both 2.5 µg and 5 µg doses were superior to placebo.[10] |
Safety Profile
Tiotropium is generally well-tolerated. The most common adverse effect is dry mouth.[11][12] Other reported side effects include constipation, tachycardia, blurred vision, and urinary retention.[11][12] Large-scale clinical trials, such as the UPLIFT study, have provided long-term safety data, demonstrating a favorable risk/benefit profile.[12] In asthma trials, the incidence of adverse events with Tiotropium was similar to that of placebo.[9]
Experimental Protocols
Key Clinical Trial Endpoints
A typical clinical trial for Tiotropium involves several key assessments to determine its efficacy and safety.
Spirometry (FEV₁ and FVC)
-
Objective: To assess the effect of Tiotropium on lung function.
-
Methodology: Spirometry is performed at baseline and at various time points throughout the study (e.g., weeks 8, 16, 32, and 48).[13] Key parameters measured are the Forced Expiratory Volume in 1 second (FEV₁) and the Forced Vital Capacity (FVC). Measurements are typically taken pre-dose (trough) and at serial time points post-dose to evaluate peak and sustained effects. The minimal clinically important difference (MCID) for FEV₁ is generally considered to be between 0.10 L and 0.14 L.[14]
St. George's Respiratory Questionnaire (SGRQ)
-
Objective: To measure the impact of treatment on health-related quality of life.
-
Methodology: The SGRQ is a self-administered questionnaire consisting of 50 items that cover three domains: symptoms, activity, and impacts.[14] Total scores range from 0 to 100, with lower scores indicating better health status.[14] The questionnaire is administered at baseline and at specified follow-up visits.[13] A change of 4 units in the total score is considered the minimal clinically important difference (MCID).[13][14]
Adverse Event Reporting
-
Objective: To evaluate the safety and tolerability of Tiotropium.
-
Methodology: All adverse events (AEs) and serious adverse events (SAEs) are recorded throughout the trial. Investigators assess the relationship of these events to the study drug. The frequency, severity, and nature of AEs are compared between the Tiotropium and comparator/placebo groups.
References
- 1. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tiotropium versus long‐acting beta‐agonists for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiotropium versus long-acting beta-agonists for stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulsetoday.co.uk [pulsetoday.co.uk]
- 9. Safety of tiotropium in patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Validity of Outcome Measures - Clinical Review Report: this compound (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Performance Showdown: Tiotropium Bromide Delivery via HandiHaler® vs. Respimat®
A Comparative Guide for Researchers and Drug Development Professionals
The delivery of Tiotropium (B1237716) Bromide, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD), is primarily achieved through two distinct inhaler technologies: the HandiHaler®, a dry powder inhaler (DPI), and the Respimat®, a soft mist inhaler (SMI). Understanding the in vitro performance characteristics of these devices is crucial for researchers and developers in the field of inhaled drug products. This guide provides an objective comparison of their in vitro delivery of Tiotropium Bromide, supported by experimental data, detailed methodologies, and visual representations of the testing workflow.
Executive Summary
In vitro studies demonstrate that the Respimat® inhaler delivers a higher fraction of the nominal dose to the lungs compared to the HandiHaler®. This is attributed to the Respimat's ability to generate a slow-moving, fine-particle aerosol, which is largely independent of the patient's inspiratory effort. Consequently, the nominal dose of Tiotropium Bromide in the Respimat® (5 µg) is significantly lower than in the HandiHaler® (18 µg) to achieve comparable clinical efficacy.[1] The following sections provide a detailed breakdown of the in vitro performance data and the experimental protocols used to generate these findings.
Quantitative Data Comparison
The following tables summarize the in vitro aerodynamic performance of Tiotropium Bromide delivered via HandiHaler® and Respimat® based on available experimental data. It is important to note that the data are compiled from different studies that may have employed slightly varied methodologies, which should be taken into consideration when making direct comparisons.
| Performance Metric | HandiHaler® (18 µg nominal dose) | Respimat® (5 µg nominal dose) |
| Modeled Dose to the Lung (mDTL) / Fine Particle Dose (FPD) | FPD < 5 µm: 2.11 - 2.85 µg[1] | mDTL (moderate COPD breathing pattern): 59% (SD 5%) of nominal dose[2] |
| Fine Particle Fraction (FPF) | Data not available in the provided search results | FPF < 5 µm: Data not available in the provided search results |
| Mass Median Aerodynamic Diameter (MMAD) | Data not available in the provided search results | 1.8 µm (SD 0.1 µm)[2] |
| Mouth-Throat Deposition | 4.63 - 5.80 µg[1] | Data not available in the provided search results |
Table 1: In Vitro Aerodynamic Performance of Tiotropium Bromide Delivery Systems.
Experimental Protocols
The in vitro characterization of inhaled products like the HandiHaler® and Respimat® typically involves the use of cascade impactors to determine the aerodynamic particle size distribution (APSD) of the emitted dose.
Protocol for Respimat® In Vitro Testing
A common methodology for testing the Respimat® inhaler involves a setup that simulates realistic patient breathing patterns.
-
Apparatus:
-
Next Generation Impactor (NGI) for particle size fractionation.[2]
-
Alberta Idealized Throat Model to simulate deposition in the upper airways.[2]
-
Lung simulator (e.g., ASL 5000 Active Servo Lung) to generate breathing profiles representative of the target patient population (e.g., moderate and very severe COPD).[2]
-
Mixing inlet connected to the lung simulator and the pre-separator of the NGI.[2]
-
-
Methodology:
-
The Respimat® inhaler is coupled to the Alberta throat model.
-
The lung simulator generates a pre-defined breathing pattern (e.g., for moderate or very severe COPD).
-
The inhaler is actuated, and the aerosol is drawn through the throat model and into the NGI.
-
The amount of drug deposited on each stage of the NGI, the throat model, and the inhaler is quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography, HPLC).
-
The Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) are calculated from the NGI data. The FPF is typically defined as the fraction of the emitted dose with an aerodynamic diameter less than 5 µm.
-
The "modeled Dose to the Lung" (mDTL) can be estimated based on the amount of drug that passes through the throat model.[2]
-
Protocol for HandiHaler® In Vitro Testing
The HandiHaler®, being a dry powder inhaler, is dependent on the patient's inspiratory effort. In vitro testing protocols aim to standardize the airflow used to disperse the powder.
-
Apparatus:
-
Cascade Impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).
-
Alberta Idealized Throat (AIT) model.[1]
-
A vacuum source to draw air through the inhaler at a controlled flow rate.
-
-
Methodology:
-
A Tiotropium Bromide capsule is placed in the HandiHaler®.
-
The inhaler is connected to the AIT model, which is in turn connected to the cascade impactor.
-
A controlled volume of air is drawn through the inhaler at a specific flow rate (e.g., to achieve a 4 kPa pressure drop) to actuate the device and aerosolize the powder.
-
The drug deposited on each stage of the impactor, the AIT model, and the inhaler/capsule is quantified.
-
The Fine Particle Dose (FPD), defined as the mass of particles with an aerodynamic diameter less than a certain cutoff (e.g., 5 µm), is determined from the impactor results.[1]
-
In Vitro Testing Workflow
The following diagram illustrates the general workflow for the in vitro aerodynamic assessment of Tiotropium Bromide delivery from both HandiHaler® and Respimat® inhalers.
Caption: Workflow for in vitro aerodynamic testing of inhalers.
Tiotropium Bromide Signaling Pathway
Tiotropium Bromide is a long-acting antagonist of muscarinic receptors. The following diagram illustrates its mechanism of action in the airways.
Caption: Mechanism of action of Tiotropium Bromide.
References
- 1. Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro dose comparison of Respimat® inhaler with dry powder inhalers for COPD maintenance therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: Tiotropium Bromide and Inhaled Corticosteroids in Respiratory Disease Management
A comprehensive analysis of clinical data and mechanistic pathways reveals a potent synergistic relationship between Tiotropium (B1237716) Bromide and inhaled corticosteroids (ICS), offering enhanced therapeutic benefits for patients with chronic obstructive pulmonary disease (COPD) and asthma. This guide synthesizes findings from key clinical trials to provide researchers, scientists, and drug development professionals with a detailed comparison of combination therapy versus monotherapy, supported by experimental data and an exploration of the underlying biological mechanisms.
The addition of an inhaled corticosteroid, such as budesonide (B1683875) or fluticasone (B1203827), to treatment with the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide has been shown to significantly improve lung function, enhance quality of life, and reduce the frequency of exacerbations in patients with respiratory diseases.[1][2][3][4][5][6][7][8][9] While Tiotropium primarily acts as a bronchodilator by blocking muscarinic receptors in the airways, ICS medications target the underlying inflammation characteristic of these conditions.[10][11][12] The combination of these distinct mechanisms of action appears to produce a greater therapeutic effect than either agent used alone.
Enhanced Efficacy: A Quantitative Look at Clinical Outcomes
Clinical studies have consistently demonstrated the superiority of combination therapy in improving key respiratory endpoints. The following tables summarize the quantitative data from pivotal trials, highlighting the improvements in lung function (Forced Expiratory Volume in 1 second, FEV1), health-related quality of life (St. George's Respiratory Questionnaire, SGRQ), and other relevant clinical outcomes.
Table 1: Improvement in Lung Function (FEV1) with Combination Therapy
| Study | Combination Therapy | Monotherapy | Mean Difference in FEV1 Improvement | p-value |
| Tashkin et al. (2009)[8] | Tiotropium + Budesonide/Formoterol | Tiotropium | 65 mL (pre-dose) | <0.001 |
| Hanania et al. (2011)[5] | Tiotropium + Fluticasone/Salmeterol | Tiotropium | Significant improvement in AM pre-dose FEV1 | Not specified |
| Lee et al. (2013)[2][4] | Tiotropium + Budesonide | Tiotropium | No significant difference in trough FEV1 | >0.05 |
| Aaron et al. (2007)[7][13] | Tiotropium + Fluticasone/Salmeterol | Tiotropium + Placebo | Statistically significant improvement | P = 0.049 |
| Zheng et al. (2014)[9] | Tiotropium + Salmeterol/Fluticasone | Tiotropium or Salmeterol/Fluticasone alone | 9.5% increase from baseline | <0.01 |
Table 2: Enhancement in Quality of Life (SGRQ) and Reduction in Exacerbations
| Study | Combination Therapy | Monotherapy | Outcome | Result | p-value |
| Lee et al. (2013)[2][4] | Tiotropium + Budesonide | Tiotropium | SGRQ Total Score | Mean difference of -2.8 units | 0.003 |
| Aaron et al. (2007)[7][13] | Tiotropium + Fluticasone/Salmeterol | Tiotropium + Placebo | SGRQ Total Score | Statistically significant improvement | P = 0.01 |
| Aaron et al. (2007)[7][13] | Tiotropium + Fluticasone/Salmeterol | Tiotropium + Placebo | Hospitalizations for COPD exacerbation | Incidence rate ratio of 0.53 | Not specified |
| Tashkin et al. (2009)[8] | Tiotropium + Budesonide/Formoterol | Tiotropium | Severe Exacerbations | 62% reduction | <0.001 |
| Zheng et al. (2014)[9] | Tiotropium + Salmeterol/Fluticasone | Tiotropium or Salmeterol/Fluticasone alone | Frequency of exacerbations | Significantly lower | <0.01 |
Experimental Protocols: A Closer Look at the Study Designs
The evidence for the synergistic interaction between Tiotropium Bromide and ICS is built upon robust clinical trial methodologies. Below are summaries of the experimental protocols for key studies.
Tashkin et al. (2009): Efficacy and Tolerability of Budesonide/Formoterol Added to Tiotropium in Patients with Chronic Obstructive Pulmonary Disease [8]
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Patient Population: Patients with COPD eligible for ICS/LABA combination therapy.
-
Treatment Arms:
-
Budesonide/formoterol added to tiotropium.
-
Placebo added to tiotropium.
-
-
Key Measured Outcomes: Clinic pre-dose and post-dose FEV1, forced vital capacity, inspiratory capacity, health status (SGRQ), daily home measurements of lung function and symptoms, and severe exacerbations.
Aaron et al. (2007): Tiotropium in combination with placebo, salmeterol, or fluticasone-salmeterol for treatment of chronic obstructive pulmonary disease: a randomized trial [7][13]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 449 patients with moderate to severe COPD.
-
Treatment Arms:
-
Tiotropium 18 mcg once daily + placebo.
-
Tiotropium 18 mcg once daily + salmeterol.
-
Tiotropium 18 mcg once daily + fluticasone-salmeterol.
-
-
Duration: 1 year.
-
Primary Endpoint: Proportion of patients experiencing a COPD exacerbation requiring systemic steroids or antibiotics.
-
Secondary Endpoints: Lung function, disease-specific quality of life, and hospitalizations.
Lee et al. (2013): The Combination of Tiotropium and Budesonide in the Treatment of Chronic Obstructive Pulmonary Disease [2][4]
-
Study Design: A randomized trial.
-
Patient Population: 100 patients with severe to very severe COPD were randomized, with 81 completing the study.
-
Treatment Arms:
-
Tiotropium 18 mcg once daily.
-
Tiotropium 18 mcg once daily + budesonide 200 mcg twice daily.
-
-
Duration: 6 weeks.
-
Efficacy Variables: Changes in trough FEV1, SGRQ, 6-minute walk distance (6MWD), and use of rescue medication.
Mechanistic Insights: Signaling Pathways and Experimental Workflow
The synergistic effect of Tiotropium and ICS can be attributed to their complementary actions on key signaling pathways involved in bronchoconstriction and inflammation.
Caption: Signaling pathways of Tiotropium and ICS in airway cells.
The diagram above illustrates the distinct yet complementary mechanisms. Tiotropium blocks the M3 muscarinic receptor on airway smooth muscle cells, preventing acetylcholine-induced bronchoconstriction. Inhaled corticosteroids act on inflammatory cells to inhibit the transcription of pro-inflammatory genes by interfering with pathways such as NF-κB. This dual approach of bronchodilation and anti-inflammation leads to a more comprehensive control of respiratory disease pathophysiology.
A typical experimental workflow for a clinical trial investigating this synergy is outlined below.
References
- 1. Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of Tiotropium and Budesonide in the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of tiotropium bromide combined with budesonide/formoterol in the treatment of moderate to severe chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of tiotropium and budesonide in the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benefits of adding fluticasone propionate/salmeterol to tiotropium in moderate to severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination inhaled steroid and long-acting beta₂-agonist in addition to tiotropium versus tiotropium or combination alone for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium in combination with placebo, salmeterol, or fluticasone-salmeterol for treatment of chronic obstructive pulmonary disease: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. [Combination of inhaled salmeterol/fluticasone and tiotropium in the treatment of chronic obstructive pulmonary disease: a randomised controlled trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination inhaled steroid and long‐acting beta2‐agonist in addition to tiotropium versus tiotropium or combination alone for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. go.drugbank.com [go.drugbank.com]
- 13. | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of Tiotropium Bromide Monohydrate: A Guide for Laboratory Professionals
The proper disposal of Tiotropium Bromide Monohydrate is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information on the correct procedures for handling and disposing of this compound in a research or drug development setting.
Disposal of this compound (Bulk Chemical)
For the pure, bulk form of this compound, it is imperative to adhere to the guidelines outlined in the Safety Data Sheet (SDS). The primary directive is to manage and dispose of the chemical as hazardous waste in compliance with all applicable federal, state, and local regulations.[1]
Key Disposal Principles:
-
Do Not Mix: Avoid mixing this compound with other waste materials.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Contaminated Containers: Handle empty or uncleaned containers with the same precautions as the product itself.
-
Professional Disposal Service: The disposal of the contents and the container should be carried out by an approved waste disposal plant or a licensed contractor.[2]
-
Avoid Environmental Release: Prevent the chemical from entering drains, waterways, or the soil.[1][2] In case of a spill, it should be contained, collected, and disposed of properly.[3]
Disposal of Used this compound Inhalers
In a clinical or research setting where inhaler devices are used, these present a different disposal challenge. Used inhalers are often considered hazardous waste because they contain a combination of plastic, metal components, and potentially residual medication.[4]
Recommended Disposal Methods for Inhalers:
-
Designated Disposal Facilities: Utilize designated disposal facilities for pharmaceutical waste.[4]
-
Take-Back Programs: Participate in pharmaceutical take-back programs, which are sometimes offered by pharmacies or other organizations.[4]
-
Do Not Discard in Regular Trash: Avoid disposing of used inhalers in standard household or laboratory trash.[4]
Summary of Disposal Recommendations
While specific quantitative limits for disposal are not detailed in the provided safety information, the consistent recommendation is to follow regulated hazardous waste procedures.
| Item | Disposal Recommendation | Source |
| Bulk this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [1] |
| Original and Uncleaned Containers | Treat as the product itself and dispose of accordingly. | |
| Used Inhaler Devices | Considered hazardous waste; use designated disposal facilities or take-back programs. | [4] |
| Spilled Material | Contain, collect (e.g., sweep or vacuum), and place in a suitable container for disposal. | [2][3] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. The guidance is consistently procedural, emphasizing adherence to regulatory standards for hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tiotropium Bromide Monohydrate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tiotropium Bromide Monohydrate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. All PPE should be donned before handling the compound and disposed of as contaminated waste upon completion of the task or in the event of contamination.[4][5]
| Protection Area | Required PPE | Specifications and Procedures |
| Respiratory | Full-face respirator with P2 or P3 filter, or a Powered Air-Purifying Respirator (PAPR) | Required when handling powders outside of a contained environment or when dust generation is possible.[4] Surgical masks are not sufficient. |
| Eye and Face | Tightly fitting safety goggles or a full-face shield | Must be worn to protect against splashes and airborne particles.[4][6] |
| Hands | Double gloves (chemotherapy-grade nitrile or neoprene) | Inspect gloves for integrity before use. Change gloves frequently and immediately if contaminated.[5] |
| Body | Disposable, long-sleeved, seamless gown with tight-fitting cuffs | Gowns must close in the back and be made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene.[4][7] Do not wear outside of the designated handling area. |
| Feet | Disposable shoe covers | To be worn over laboratory shoes to prevent the tracking of contaminants. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk. The following step-by-step guidance outlines the key procedures.
Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device such as a fume hood, glove box, or ventilated balance enclosure.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Assemble all necessary equipment and materials before beginning work to minimize movement and potential for contamination.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a certified chemical fume hood or other ventilated enclosure to control airborne particles.[8]
-
Use dedicated, clearly labeled equipment for handling the compound.
-
Handle the compound gently to avoid generating dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully doff PPE, avoiding self-contamination, and dispose of it in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Disposal Plan
All waste generated from handling this compound, including excess compound, contaminated PPE, and cleaning materials, must be treated as hazardous pharmaceutical waste.
-
Segregation:
-
Disposal Method:
-
Regulatory Compliance:
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination. The following workflow outlines the necessary steps.
Caption: A logical workflow for responding to a chemical spill of this compound.
References
- 1. Tiotropium - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. lupinuscms.azurewebsites.net [lupinuscms.azurewebsites.net]
- 9. fishersci.com [fishersci.com]
- 10. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 11. securewaste.net [securewaste.net]
- 12. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
